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  • Product: 3-Hydroxy-5-methylpyridin-4(1H)-one
  • CAS: 95264-51-0

Core Science & Biosynthesis

Foundational

Mechanistic & Thermodynamic Landscape of 3,4-Dihydroxy-5-methylpyridine Tautomerism

This guide provides an in-depth mechanistic analysis of the tautomerism of 3,4-dihydroxy-5-methylpyridine , a critical scaffold in medicinal chemistry often serving as a precursor to hydroxypyridinone-based iron chelator...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth mechanistic analysis of the tautomerism of 3,4-dihydroxy-5-methylpyridine , a critical scaffold in medicinal chemistry often serving as a precursor to hydroxypyridinone-based iron chelators (e.g., Deferiprone analogs).

Executive Summary

3,4-dihydroxy-5-methylpyridine exists in a complex tautomeric equilibrium that is heavily dependent on solvent polarity and pH. While formally named as a pyridine-diol, the molecule predominantly adopts a 3-hydroxy-4(1H)-pyridinone structure in aqueous physiological environments. This guide elucidates the proton transfer mechanisms driving this equilibrium, the specific electronic influence of the 5-methyl substituent, and the experimental protocols required to validate these species in drug development contexts.

Part 1: Molecular Architecture & Tautomeric Species

The tautomerism of this system is defined by the migration of a proton between the C4-hydroxyl group and the ring nitrogen. This results in three distinct species:

  • Form A (Enol/Diol): 3,4-dihydroxy-5-methylpyridine.[1] Aromatic pyridine ring.[2][3][4][5][6][7][8] Dominant in the gas phase and non-polar solvents.

  • Form B (Keto/Pyridone - Neutral): 3-hydroxy-5-methyl-4(1H)-pyridinone.[1] Loss of aromaticity in the N-heterocycle, compensated by the strength of the C=O bond and amide-like resonance.

  • Form C (Zwitterion): 3-hydroxy-5-methyl-pyridinium-4-olate. The dominant species in neutral aqueous solution, stabilized by high dielectric constants.

Structural Comparison
FeatureForm A (Pyridine-Diol)Form B (Pyridone)Form C (Zwitterion)
Hybridization

(Aromatic)
Partially localized

Delocalized cation/anion
Dipole Moment Low (< 2 D)ModerateHigh (> 6 D)
Solvent Preference Chloroform, BenzeneDMSO, MethanolWater, PBS (pH 7.4)
H-Bonding Intramolecular (O3-H...O4)Intermolecular (Solvent)Strong Solvation Shell

Part 2: Mechanistic Pathways

The interconversion between the pyridine-diol (A) and the pyridinone (B/C) does not occur via a direct intramolecular 1,3-hydride shift, which is symmetry-forbidden and energetically prohibitive. Instead, it proceeds via solvent-mediated proton transfer .

The Proton Shuttle Mechanism (Aqueous)

In water, the solvent acts as a bridge, accepting a proton from the C4-hydroxyl and donating a proton to the ring nitrogen.

  • Initiation: A water molecule hydrogen-bonds to the C4-hydroxyl proton.

  • Deprotonation: The O-H bond breaks, forming a transient phenolate-like anion at C4.

  • Reprotonation: Simultaneously, a hydronium ion (or H-bonded water network) protonates the ring nitrogen.

  • Stabilization: The 5-methyl group (+I effect) increases the electron density on the ring, making the nitrogen more basic (

    
     shift 
    
    
    
    units vs. unsubstituted), thereby stabilizing the protonated nitrogen in Forms B and C.
Visualization of the Equilibrium

The following diagram illustrates the equilibrium and the role of the 5-methyl group in stabilizing the cationic nitrogen.

Tautomerism cluster_methyl 5-Methyl Effect A Form A (Pyridine-Diol) Non-polar dominant TS Transition State (Solvent Bridged) A->TS + Solvent B Form B (Pyridone) Neutral TS->B - Solvent C Form C (Zwitterion) Aqueous dominant B->C Resonance Stabilization C->B

Caption: Solvent-mediated tautomerization pathway. The 5-methyl group inductively stabilizes the positive charge on Nitrogen in Form C.

Part 3: Thermodynamic & Kinetic Profile[9]

Acid-Base Constants ( )

The tautomeric equilibrium is inextricably linked to the ionization states. For 3,4-dihydroxy-5-methylpyridine derivatives, we observe two critical ionization events:

  • 
     (approx. 3.2 - 3.6):  Deprotonation of the ring nitrogen (Pyridinium 
    
    
    
    Pyridone/Pyridine).
  • 
     (approx. 9.5 - 9.9):  Deprotonation of the C3-hydroxyl group (Pyridone 
    
    
    
    Anion).

Note: The C4-oxygen is already "deprotonated" in the pyridone form (C=O character). The 5-methyl group typically raises both


 values by 0.2–0.4 units compared to 3-hydroxy-4-pyridinone due to electron donation.
Tautomeric Equilibrium Constant ( )

The tautomeric constant is defined as


.
  • In Water:

    
     (Equilibrium lies heavily toward Pyridone/Zwitterion).
    
  • In Ethanol:

    
     (Mixture).
    
  • In Dioxane:

    
     (Pyridine-Diol favored).
    

Part 4: Experimental Characterization Protocols

To validate the specific tautomer in your drug formulation, use the following self-validating protocols.

UV-Vis Spectrophotometric Titration

This method detects the distinct chromophores of the pyridine vs. pyridone forms.

Protocol:

  • Preparation: Dissolve 3,4-dihydroxy-5-methylpyridine (

    
    ) in 0.1 M KCl (ionic strength control).
    
  • Titration: Adjust pH from 2.0 to 11.0 using HCl/KOH.

  • Detection: Scan 200–400 nm.

    • Indicator: Look for a bathochromic shift (red shift) of the

      
       band. The pyridone form typically absorbs around 280 nm, while the anion shifts to >300 nm.
      
    • Validation: The presence of sharp isosbestic points indicates a clean two-state equilibrium without degradation.

NMR Validation ( and )

NMR provides definitive structural proof of the C=O vs C-OH character at position 4.

Protocol:

  • Solvent System: Perform experiments in

    
     (favors Form C) and 
    
    
    
    (favors Form B).
  • Key Signals:

    • C4 Carbon (

      
      ):  In the pyridone form, this signal appears downfield (
      
      
      
      ppm) characteristic of a carbonyl. In the pyridine-diol form, it is shielded (
      
      
      ppm).
    • H2/H6 Protons: The coupling constants (

      
      ) across the ring change significantly due to the loss of aromaticity in the pyridone form.
      
Computational Workflow (DFT)

For predictive modeling of derivatives:

  • Method: DFT (B3LYP/6-311+G(d,p)).

  • Solvation: PCM (Polarizable Continuum Model) is mandatory. Gas-phase calculations will erroneously predict the Pyridine-Diol as the global minimum.

  • Validation: Calculate the Boltzmann distribution of conformers and compare predicted UV spectra (TD-DFT) with experimental data.

Part 5: Implications for Drug Design

The 3,4-dihydroxy-5-methylpyridine scaffold is a "privileged structure" for metalloenzyme inhibition and iron chelation.

  • Iron Chelation (O,O-Binding): The biologically active form is the anionic species (formed at physiological pH). The 3-hydroxy and 4-oxo groups form a stable 5-membered chelate ring with

    
    .
    
  • Methyl Sterics: The 5-methyl group prevents metabolic attack at the 5-position and provides a slight steric clash that can improve selectivity for specific metal binding pockets over others.

Experimental Workflow Diagram

Workflow cluster_exp Characterization Phase Start Sample: 3,4-dihydroxy-5-methylpyridine UV UV-Vis Titration (pH 2-11) Start->UV NMR NMR (D2O vs DMSO) C4 Shift Analysis Start->NMR Analysis Data Synthesis: Determine pKa & Kt UV->Analysis NMR->Analysis Result Validated Tautomer Profile (Input for Docking) Analysis->Result

Caption: Integrated workflow for thermodynamic characterization of tautomeric species.

References

  • Tautomerism of 3-hydroxy-4-pyridinones

    • Title: Equilibrium structures in aqueous solution of the hydroxypyridine/pyridone tautomers.
    • Source: PMC / NIH (2021).
    • URL:[Link]

  • Synthesis and Properties

    • Title: 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.[4][9]

    • Source: Molecules (2022).[4][9][10]

    • URL:[Link]

  • Iron Chelation Chemistry

    • Title: Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators.[11]

    • Source: MDPI (2021).
    • URL:[Link]

  • Patent Literature (Specific Compound)

Sources

Exploratory

Technical Guide: 3-Hydroxy-5-methylpyridin-4(1H)-one

The following technical guide provides an in-depth analysis of 3-Hydroxy-5-methylpyridin-4(1H)-one, focusing on its chemical identity, synthesis, and potential applications in chelation therapy. [1] Executive Summary 3-H...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Hydroxy-5-methylpyridin-4(1H)-one, focusing on its chemical identity, synthesis, and potential applications in chelation therapy.

[1]

Executive Summary

3-Hydroxy-5-methylpyridin-4(1H)-one is a specific isomer of the hydroxypyridinone (HPO) class, distinct from the more common 2-methyl derivatives (e.g., Maltol-derived ligands). As a bidentate iron chelator, it possesses a high affinity for Fe(III) and other trivalent metal ions. Its structural uniqueness lies in the 3,5-substitution pattern on the pyridine ring, which influences its lipophilicity and metal-binding kinetics compared to its 1,2-dimethyl (Deferiprone) or 2-methyl analogs. This guide details its chemical identity, synthesis pathways, physicochemical profile, and therapeutic potential, grounded in patent literature and structure-activity relationship (SAR) studies.

Chemical Identity & Structure
Property Detail
Chemical Name 3-Hydroxy-5-methylpyridin-4(1H)-one
Synonyms 5-Methyl-3-hydroxy-4-pyridinone; 3-Hydroxy-5-methyl-4-pyridone
CAS Number Not widely indexed in public databases ; Disclosed in JP 59,161,359 (Chem. Abstr. 102, 113315) [1].
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
SMILES Cc1cncc(O)c1=O
Structural Class 3-Hydroxy-4-pyridinone (3,4-HPO)
Structural Analysis & Tautomerism

The compound exists in a tautomeric equilibrium between the pyridin-4(1H)-one form (predominant in neutral/aqueous solution) and the 4-hydroxypyridine form. The 3-hydroxy group is critical for metal chelation, forming a five-membered chelate ring with the carbonyl oxygen at position 4.

  • Symmetry Note: Due to the symmetry of the pyridine ring (axis through N1-C4), the 3-hydroxy-5-methyl substitution pattern is chemically equivalent to 5-hydroxy-3-methyl if the nitrogen is unsubstituted (1H).

  • Differentiation: It is distinct from Maltol-derived pyridinones (2-methyl-3-hydroxy-4-pyridinone) and Allomaltol-derived pyridinones (2-methyl-5-hydroxy-4-pyridinone).

Synthesis & Production

The synthesis of 3-Hydroxy-5-methylpyridin-4(1H)-one is less straightforward than Maltol derivatives due to the specific 3,5-substitution pattern. The primary route involves the modification of a 3,5-disubstituted pyridine precursor or a de novo ring construction.

Mechanism of Synthesis (Patent Route)

Based on JP 59,161,359 and related pyridine chemistry [1, 2], the synthesis likely proceeds via the oxidation or hydrolysis of a 3,5-disubstituted pyridine intermediate.

Proposed Pathway:

  • Starting Material: 3,5-Lutidine (3,5-dimethylpyridine) or 3-Hydroxy-5-methylpyridine.

  • Functionalization: Selective oxidation or halogenation at the 4-position.

  • Hydrolysis: Conversion of the 4-halo or 4-nitro intermediate to the 4-pyridone.

  • Purification: Recrystallization to isolate the specific isomer.

SynthesisPathway Start 3-Hydroxy-5-methylpyridine (Precursor) Inter1 Nitration/Halogenation (4-Position) Start->Inter1 Electrophilic Subst. Inter2 Intermediate (4-Nitro/Halo-3-hydroxy-5-methylpyridine) Inter1->Inter2 Isolation Product 3-Hydroxy-5-methylpyridin-4(1H)-one (Target) Inter2->Product Hydrolysis/Reduction (Formation of Pyridone)

Figure 1: Proposed synthesis pathway based on functionalization of 3-hydroxy-5-methylpyridine [1, 2].

Physicochemical Profile

The physicochemical properties of 3-Hydroxy-5-methylpyridin-4(1H)-one are governed by the hydroxypyridinone core, optimized for iron binding.

Parameter Value (Predicted/Analog) Significance
pKa1 (OH) ~3.5 - 3.8Deprotonation of the 3-hydroxyl group; ensures neutral binding at physiological pH.
pKa2 (NH) ~9.5 - 9.9Deprotonation of the ring nitrogen (if unsubstituted).
log P (Octanol/Water) ~ -0.5 to 0.2Indicates moderate hydrophilicity; sufficient for oral bioavailability but requires formulation for membrane permeability.
Iron Binding Constant (log K₁) ~14.0 - 15.0High affinity for Fe(III), comparable to Deferiprone.
Denticity Bidentate (O,O)Forms 3:1 complexes with Fe(III) (FeL₃).
Therapeutic & Biological Context
Mechanism of Action: Iron Chelation

The core utility of 3-Hydroxy-5-methylpyridin-4(1H)-one lies in its ability to sequester non-transferrin-bound iron (NTBI). The alpha-hydroxyketone moiety (3-OH, 4=O) acts as a "hard" donor ligand, specifically targeting "hard" metal ions like Fe³⁺, Al³⁺, and Ga³⁺.

  • Stoichiometry: At physiological pH, three molecules of the ligand coordinate with one Fe³⁺ ion to form a neutral, stable octahedral complex [3].

  • Redox Silencing: The complex prevents iron from participating in Fenton chemistry, thereby reducing oxidative stress and reactive oxygen species (ROS) generation.

ChelationMechanism Fe Fe(III) (Labile Iron Pool) Complex FeL3 Complex (Octahedral, Neutral) Fe->Complex Coordination (log K ~36) Ligand 3-Hydroxy-5-methylpyridin-4(1H)-one (x3) Ligand->Complex Bidentate Binding Excretion Renal/Biliary Excretion Complex->Excretion Clearance

Figure 2: Iron chelation mechanism forming a stable FeL3 complex.

Potential Applications
  • Iron Overload Disorders: Similar to Deferiprone, it may be used to treat thalassemia major or hemochromatosis.

  • Antimicrobial Agents: Hydroxypyridinones can act as siderophore mimics, starving bacteria of essential iron or delivering toxic metals (Trojan horse strategy).

  • Neuroprotection: The ability to cross the blood-brain barrier (dependent on lipophilicity) makes 3,4-HPOs candidates for treating neurodegenerative diseases linked to metal accumulation (e.g., Parkinson's, Alzheimer's).

Experimental Protocols
Protocol A: Iron Binding Assay (Spectrophotometric)

Objective: Determine the stoichiometry and stability of the Fe-Ligand complex.

  • Preparation: Dissolve 3-Hydroxy-5-methylpyridin-4(1H)-one (1 mM) in MOPS buffer (pH 7.4).

  • Titration: Add aliquots of FeCl₃ solution (0.1 mM) to the ligand solution.

  • Measurement: Record UV-Vis spectra (200-800 nm) after each addition.

  • Observation: Look for the emergence of a charge-transfer band around 450-460 nm (characteristic of Fe(III)-HPO complexes).

  • Analysis: Plot absorbance vs. [Fe]/[Ligand] ratio. A plateau at 0.33 indicates 3:1 binding stoichiometry.

Protocol B: Synthesis Verification

Objective: Confirm the identity of the synthesized isomer.

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): Look for the methyl singlet at ~2.1 ppm (position 5), a singlet at ~7.6 ppm (H-2), and a singlet at ~6.2 ppm (H-6, if applicable, or H-2/H-6 distinct shifts). Note: The symmetry or lack thereof depends on the exact tautomer and solvent.

  • Mass Spectrometry: Confirm molecular ion peak [M+H]⁺ at m/z 126.1 .

Safety & Handling
  • Hazard Classification: Treat as a potentially irritant and bioactive substance.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place, protected from light and moisture.

  • Toxicity: While HPOs are generally well-tolerated, specific toxicity data for the 5-methyl isomer is limited compared to Deferiprone. Monitor for potential agranulocytosis (a known risk with some 3,4-HPOs).

References
  • Tokuyama Soda Co., Ltd. (1984). Process for preparing 3-hydroxy-4-pyridinone derivatives. Japan Kokai Tokkyo Koho, JP 59,161,359 .[1] (Chemical Abstracts 102:113315).[1] (Cited in US4672125A).

  • Knackmuss, H. J. (1968). Hydroxylierung von Pyridin-Derivaten. Chemische Berichte, 101, 2679.[1]

  • Hider, R. C., & Zhou, T. (2005). The Design of Iron Chelators with Therapeutic Application. Annals of the New York Academy of Sciences, 1056, 141-165. Link

  • Liu, Z. D., & Hider, R. C. (2002). Design of clinically useful iron chelators. Medicinal Research Reviews, 22(1), 26-64. Link

Sources

Foundational

Comparative Analysis of 3-Hydroxy-5-methyl-4-pyridone and Maltol: Structural, Electronic, and Chelating Dynamics

Executive Summary The rational design of metal-chelating therapeutics relies heavily on fine-tuning the electronic and steric properties of the chelator's core pharmacophore. This technical guide provides an in-depth com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metal-chelating therapeutics relies heavily on fine-tuning the electronic and steric properties of the chelator's core pharmacophore. This technical guide provides an in-depth comparative analysis between maltol (3-hydroxy-2-methyl-4-pyrone) and 3-hydroxy-5-methyl-4-pyridone . While both molecules share the bidentate


-hydroxyketone motif necessary for coordinating hard Lewis acids like Fe(III) and Al(III), the substitution of the pyrone oxygen with a nitrogen atom, coupled with the positional shift of the methyl group, fundamentally alters their physicochemical behavior, tautomeric resonance, and thermodynamic stability in metallo-complexes.

Structural and Electronic Divergence

Core Heterocycle: Pyrone vs. Pyridone

The primary structural difference between these two compounds lies in the heteroatom of the six-membered ring. Maltol is a 4-pyrone , containing an oxygen heteroatom. In contrast, 3-hydroxy-5-methyl-4-pyridone is a 4-pyridone , containing a secondary amine (N-H) in the ring.

This single atom substitution dictates the aromatic character of the ring. Pyridones exhibit significant zwitterionic resonance; the nitrogen lone pair delocalizes into the ring, pushing electron density onto the exocyclic carbonyl oxygen. This resonance stabilization imparts a pseudo-aromatic character to the pyridone ring, making the carbonyl oxygen a significantly stronger Lewis base compared to the pyrone carbonyl.

Steric Topography: C2 vs. C5 Methylation

In maltol, the methyl group is located at the C2 position , directly adjacent to the chelating hydroxyl group at C3. When forming octahedral 3:1 (ligand:metal) complexes, this proximity can introduce mild steric clash between the ligands.

In 3-hydroxy-5-methyl-4-pyridone, the methyl group is located at the C5 position , adjacent to the carbonyl but distal to the C3 hydroxyl. This configuration relieves steric congestion around the primary coordination sphere, allowing for tighter packing of the ligands around the metal center.

Acid-Base Chemistry (pKa)

The electronic donation from the nitrogen atom in the pyridone ring significantly impacts the acidity of the C3 hydroxyl group. The pKa of the hydroxyl proton in maltol is approximately 8.4[1]. However, the increased electron density in the pyridone ring shifts the hydroxyl pKa to approximately 9.7[2]. Furthermore, the introduction of a methyl group on the pyridinone ring is known to markedly influence these pKa values and subsequent Fe(III) affinity constants[3].

Table 1: Physicochemical & Structural Properties Summary
PropertyMaltol3-hydroxy-5-methyl-4-pyridone
Core Heterocycle 4-Pyrone (O-heteroatom)4-Pyridone (N-heteroatom)
Methyl Position C2 (Adjacent to C3-OH)C5 (Distal to C3-OH)
Hydroxyl pKa ~8.4~9.7
Aromatic Character LowHigh (Zwitterionic resonance)
Fe(III) Stoichiometry 3:13:1
Fe(III) Affinity (pM) **~16>20
pM is defined as -log[Fe(III)_free] at pH 7.4, with [Ligand] = 10 µM and [Fe] = 1 µM.

Mechanistic Pathways of Metal Chelation

Both compounds act as bidentate chelators, utilizing the deprotonated C3-hydroxyl oxygen and the C4-carbonyl oxygen to bind metals. Because Fe(III) is a "hard" Lewis acid, it preferentially binds to "hard" Lewis bases like oxygen. The enhanced basicity of the pyridone's oxygens—driven by the aforementioned zwitterionic resonance—results in a thermodynamically superior complex compared to the pyrone.

G A Pyrone Core (Maltol) Oxygen Heteroatom C Lower Zwitterionic Resonance Weaker Electron Donation A->C B Pyridone Core Nitrogen Heteroatom D High Zwitterionic Resonance Strong Electron Density on C=O B->D E Lower pKa (~8.4) Moderate Fe(III) Affinity C->E F Higher pKa (~9.7) High Fe(III) Affinity (pM > 20) D->F

Caption: Electronic effects of pyrone vs. pyridone cores on metal chelation thermodynamics.

Experimental Protocols for Validation

To rigorously validate the thermodynamic properties and binding stoichiometry of these chelators, the following self-validating experimental workflows must be employed.

Protocol 1: Potentiometric Titration for pKa Determination
  • Objective: Accurately determine the acid dissociation constants of the chelators.

  • Causality: Titrations must be performed in a background electrolyte (0.1 M KCl) to maintain a constant ionic strength. This ensures that the activity coefficients of the ions remain stable throughout the experiment, allowing molar concentrations to accurately approximate thermodynamic activities.

Step-by-Step Methodology:

  • Preparation: Dissolve the ligand to a final concentration of 1.0 mM in 50 mL of 0.1 M KCl solution.

  • Acidification: Lower the solution pH to ~2.0 using standardized 0.1 M HCl. This fully protonates the ligand, ensuring the starting point captures all deprotonation events (including the protonated carbonyl in pyridones).

  • Inert Atmosphere: Purge the titration vessel with Nitrogen (

    
    ) gas for 15 minutes and maintain a positive 
    
    
    
    blanket. Causality: This prevents atmospheric
    
    
    from dissolving into the solution and forming carbonic acid, which would artificially skew the pH readings and invalidate the pKa calculation.
  • Titration: Add standardized 0.1 M KOH in 0.05 mL increments using an automated titrator, recording the pH after equilibrium is reached for each addition.

  • Data Analysis: Export the pH vs. volume data into non-linear regression software (e.g., HYPERQUAD) to calculate the exact pKa values.

Protocol 2: Job's Method (Continuous Variation) for Fe(III) Stoichiometry
  • Objective: Confirm the formation of a 3:1 ligand-to-metal complex at physiological pH.

Workflow Step1 1. Prepare Equimolar Stocks (Ligand & Fe3+ in 0.1M KCl) Step2 2. Buffer to pH 7.4 (Using non-coordinating MOPS) Step1->Step2 Step3 3. Vary Molar Fractions (Total Concentration Constant) Step2->Step3 Step4 4. UV-Vis Spectroscopy (Measure Absorbance at ~460 nm) Step3->Step4 Step5 5. Plot Job's Curve (Identify 0.75 Mole Fraction Peak) Step4->Step5

Caption: Step-by-step workflow for Job's Method of Continuous Variation.

Step-by-Step Methodology:

  • Stock Solutions: Prepare equimolar stock solutions (e.g., 2.0 mM) of the ligand and

    
    .
    
  • Buffering: Dilute the stocks into 0.1 M MOPS buffer adjusted to pH 7.4. Causality: MOPS is utilized because it is a strictly non-coordinating buffer. Using buffers like citrate or phosphate would result in competitive binding with the iron, invalidating the stoichiometric analysis.

  • Fractional Mixing: Create a series of 11 samples where the mole fraction of the ligand (

    
    ) varies from 0.0 to 1.0 (e.g., 0 mL ligand + 10 mL Fe, 1 mL ligand + 9 mL Fe, etc.), keeping the total volume and total molar concentration constant.
    
  • Equilibration: Incubate the mixtures in the dark for 1 hour at 25°C to allow the complexes to reach thermodynamic equilibrium.

  • Measurement: Measure the UV-Vis absorbance of each sample at the

    
     of the complex (typically ~450-460 nm for Fe-pyridone/pyrone complexes).
    
  • Analysis: Plot Absorbance against the Ligand Mole Fraction (

    
    ). A peak at 
    
    
    
    mathematically confirms a 3:1 ligand-to-metal stoichiometry.

References

  • Maltol | C6H6O3 | CID 8369 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Deferiprone | C7H9NO2 | CID 2972 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone Source: ResearchGate URL:[Link]

Sources

Exploratory

3-Hydroxy-5-methylpyridin-4(1H)-one IUPAC name and synonyms

The following technical guide details the chemical identity, synthesis, and pharmacological potential of 3-Hydroxy-5-methylpyridin-4(1H)-one , a specific isomer within the hydroxypyridinone (HPO) class of iron chelators....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and pharmacological potential of 3-Hydroxy-5-methylpyridin-4(1H)-one , a specific isomer within the hydroxypyridinone (HPO) class of iron chelators.

Chemical Profile, Synthesis, and Chelation Dynamics[1]

Executive Summary

3-Hydroxy-5-methylpyridin-4(1H)-one (also known as 5-methyl-3-hydroxy-4-pyridone ) is a bidentate iron chelator belonging to the 3-hydroxy-4-pyridinone (3,4-HPO) class.[1] Structurally related to the clinical drug Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) and the natural product Mimosine , this molecule represents a specific structural isomer where the methyl substituent is positioned at the C5 carbon rather than the C2 or N1 positions common in commercial derivatives.[1]

This guide analyzes its chemical structure, tautomeric behavior, synthetic pathways, and coordination chemistry, serving as a reference for researchers in medicinal inorganic chemistry and siderophore mimetic design.[1]

Part 1: Chemical Identity & Nomenclature[1]

IUPAC Nomenclature and Synonyms

The systematic naming follows the IUPAC rules for heterocyclic ketones. The numbering prioritizes the heteroatom (Nitrogen) as position 1, with the carbonyl group at position 4.[1]

  • Primary IUPAC Name: 3-Hydroxy-5-methylpyridin-4(1H)-one[1]

  • Alternative IUPAC Name: 5-Methyl-3-hydroxy-4-oxo-1,4-dihydropyridine[1]

  • Common Synonyms:

    • 5-Methyl-3-hydroxy-4-pyridone[1]

    • 5-Methyl-HP (in the context of Hydroxypyridinone libraries)[1]

    • De-N-methyl-5-methyl-deferiprone (structural descriptor)[1]

Structural Specifications
  • Molecular Formula: C₆H₇NO₂[1]

  • Molecular Weight: 125.13 g/mol [1][2]

  • Core Scaffold: 3-Hydroxy-4-pyridinone[1]

  • Key Functional Groups:

    • C3-Hydroxyl: The acidic proton donor for metal coordination.[1]

    • C4-Carbonyl: The electron donor (Lewis base) for metal coordination.[1]

    • C5-Methyl: Provides steric bulk and lipophilicity, influencing the chelator's partition coefficient (logP).[1]

    • N1-H: A secondary amine moiety, capable of hydrogen bonding or further functionalization.[1]

Tautomerism

Like other 4-pyridinones, this molecule exhibits prototropic tautomerism between the 4-pyridone form (predominant in polar solvents and solid state) and the 4-hydroxypyridine form (aromatic, favored in gas phase or very non-polar conditions).[1]

Figure 1: Tautomeric Equilibrium The equilibrium heavily favors the pyridone form (A) due to the contribution of the zwitterionic resonance structure (B), which stabilizes the molecule in aqueous media.[1]

Tautomerism cluster_0 Tautomeric Forms Pyridone 4-Pyridone Form (Predominant) C=O at C4 NH at N1 Hydroxypyridine 4-Hydroxypyridine Form (Aromatic) C-OH at C4 N at N1 (no H) Pyridone->Hydroxypyridine  Ka (Solvent Dependent)   caption Fig 1. Equilibrium between the 4-pyridone and 4-hydroxypyridine tautomers.

Part 2: Physicochemical Properties[1]

Understanding the physicochemical parameters is critical for predicting bioavailability and lysosomal penetration.[1]

PropertyValue (Estimated/Experimental*)Relevance
pKa₁ (OH) 9.0 – 9.8Deprotonation yields the monoanion responsible for high-affinity iron binding.[1]
pKa₂ (NH⁺) 3.0 – 3.5Protonation of the carbonyl/nitrogen system; relevant for gastric stability.[1]
LogP (Octanol/Water) ~0.5 – 1.0Higher than unsubstituted HPO but lower than N-alkylated derivatives (e.g., Deferiprone).[1]
Hydrogen Bond Donors 2 (NH, OH)Affects membrane permeability.[1]
Hydrogen Bond Acceptors 2 (C=O, OH)Facilitates water solubility.[1]

Note: Values are derived from structure-activity relationship (SAR) data of the homologous 3-hydroxy-4-pyridinone series.

Part 3: Synthesis & Manufacturing[1]

The synthesis of 3-hydroxy-5-methylpyridin-4(1H)-one typically follows the "conversion of pyrone to pyridone" methodology, a standard in HPO chemistry.[1]

Synthetic Route: The Pyrone-Amine Exchange

The most robust route involves the reaction of a pyrone precursor with ammonia or a primary amine source.[1] For the 5-methyl isomer, the starting material is 3-hydroxy-5-methyl-4-pyrone .[1]

Protocol:
  • Precursor Preparation: If 3-hydroxy-5-methyl-4-pyrone is not commercially available, it can be synthesized via the oxidation of 5-methyl-furan derivatives or through de novo synthesis from acyclic precursors (e.g., condensation of amino acids with dicarbonyls).[1]

  • Amination: The pyrone is dissolved in an aqueous solution of ammonia (or ammonium acetate).[1]

  • Reflux: The mixture is refluxed (typically 70–100°C) for 6–12 hours. The ring oxygen is replaced by nitrogen.[1]

  • Isolation: The product precipitates upon cooling or adjusting the pH to the isoelectric point (pI ~7).[1]

  • Purification: Recrystallization from water/ethanol.[1]

Figure 2: Synthetic Workflow

Synthesis Precursor 3-Hydroxy-5-methyl-4-pyrone (Pyrone Core) Reaction Nucleophilic Attack & Ring Opening/Closing (Reflux, 6-12h) Precursor->Reaction Reagent Ammonium Acetate / NH3 (Nitrogen Source) Reagent->Reaction Product 3-Hydroxy-5-methylpyridin-4(1H)-one (Target Molecule) Reaction->Product  - H2O   caption Fig 2. Conversion of pyrone to pyridinone via amine exchange.

Part 4: Pharmacology & Coordination Chemistry[1]

Mechanism of Action: Iron Chelation

The therapeutic potential of 3-hydroxy-5-methylpyridin-4(1H)-one lies in its ability to bind Iron(III) with high affinity.[1] It acts as a bidentate ligand , coordinating via the C3-oxygen (deprotonated) and the C4-carbonyl oxygen.[1]

  • Stoichiometry: At physiological pH, three ligand molecules (L) bind one Fe³⁺ ion to form a neutral, stable FeL₃ complex.[1]

  • Stability Constant (log β₃): Typically ~36–37 for 3-hydroxy-4-pyridinones.[1] This is sufficient to remove iron from transferrin and low-molecular-weight citrate pools but generally not from ferritin without a mediator.[1]

Comparison with Deferiprone (L1)

While Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) is the clinical standard, the 5-methyl isomer offers unique properties:

  • Steric Shielding: The methyl group at C5 is adjacent to the carbonyl but further from the N1 position.[1] This may alter the "bite angle" or the packing of the ligands around the iron center compared to the C2-methyl of Deferiprone.[1]

  • Metabolic Stability: Deferiprone is rapidly metabolized via glucuronidation at the C3-OH.[1] The 5-methyl group may sterically hinder specific glucuronosyltransferases (UGTs), potentially altering the half-life, though the C3-OH remains accessible.[1]

Figure 3: Chelation Complex Formation

Chelation Fe Fe³⁺ Complex FeL₃ (Octahedral Complex) Fe->Complex  Equilibrium (log β₃ ~36)   L1 Ligand (Anion) L1->Fe  Coordination   L2 Ligand (Anion) L2->Fe  Coordination   L3 Ligand (Anion) L3->Fe  Coordination   caption Fig 3. Formation of the tris-bidentate iron complex.

Part 5: Analytical Profiling[1]

For identification and quality control in a research setting:

  • UV-Vis Spectroscopy:

    • 
       (pH 7.4): ~280 nm (characteristic of the pyridinone ring).[1]
      
    • Upon addition of Fe³⁺: Appearance of a broad charge-transfer band at ~460 nm (orange-red color).[1]

  • ¹H NMR (DMSO-d₆):

    • Methyl (C5-CH₃): Singlet or doublet at ~2.1 ppm.[1]

    • Ring Protons:

      • C2-H: Doublet/Singlet at ~7.5–8.0 ppm (deshielded by N).[1]

      • C6-H: Doublet/Singlet at ~7.5–8.0 ppm.[1]

    • NH: Broad singlet >11 ppm (exchangeable).[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ peak at m/z 126.14.[1]

References

  • Hider, R. C., & Kong, X. (2013).[1] Iron: Effect of Overload and Deficiency.[1] Chapter: Chemistry and Biology of Siderophores.Link[1]

  • Kontoghiorghes, G. J. (2020).[1] New Iron Chelators and Their Therapeutic Potential. Hemoglobin, 34(3), 199-212.[1] Link

  • Liu, Z. D., & Hider, R. C. (2002).[1] Design of clinically useful iron chelators. Medicinal Research Reviews, 22(1), 26-64.[1] Link

  • PubChem Compound Summary. (2025). 3-Hydroxy-4-pyridinone derivatives.[1][2] National Library of Medicine.[1]Link[1]

  • Santos, M. A., et al. (2012).[1] Hydroxypyridinone derivatives: A fascinating class of chelators with therapeutic applications.[1] Future Medicinal Chemistry. Link

Sources

Foundational

The Biological Activity of 3-Hydroxypyridin-4-one Derivatives: A Technical Guide to Mechanisms, Therapeutics, and Experimental Validation

Executive Summary The 3-hydroxypyridin-4-one (3-HPO) scaffold represents one of the most versatile and clinically significant classes of bidentate iron chelators. Originally developed to manage systemic iron overload in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-hydroxypyridin-4-one (3-HPO) scaffold represents one of the most versatile and clinically significant classes of bidentate iron chelators. Originally developed to manage systemic iron overload in transfusion-dependent conditions, the therapeutic envelope of 3-HPOs has expanded dramatically. By meticulously modulating the partition coefficient (


) and functional group substitutions, modern drug development has repurposed 3-HPOs for neuroprotection, anti-cancer therapeutics, and synergistic antimicrobial applications. This whitepaper provides an in-depth mechanistic analysis of 3-HPO biological activity, supported by rigorously validated experimental protocols designed to ensure high-fidelity data acquisition in the laboratory.

Mechanistic Foundations: Iron Homeostasis and the Fenton Reaction

Iron is a double-edged sword in biological systems. While essential for cellular respiration and DNA synthesis, labile iron (Fe


) catalyzes the Fenton reaction, converting hydrogen peroxide into highly reactive hydroxyl radicals (

OH)[1]. This oxidative stress damages lipids, proteins, and nucleic acids, driving the pathology of neurodegenerative diseases and localized tissue damage.

3-HPO derivatives, such as the archetypal drug Deferiprone (L1), mitigate this toxicity through a highly specific thermodynamic mechanism. At physiological pH, 3-HPOs form stable, neutral 3:1 (ligand:metal) complexes with Fe


[2]. By sequestering iron and stabilizing it in the ferric (Fe

) state, 3-HPOs prevent its reduction back to Fe

, effectively short-circuiting the Fenton catalytic cycle.

G Fe2 Fe(II) (Labile Iron Pool) ROS Hydroxyl Radical (•OH) Oxidative Stress Fe2->ROS Fenton Reaction Fe3_Complex Stable 3:1 Fe(III)-HPO Complex (Redox Inactive) Fe2->Fe3_Complex H2O2 H2O2 (Hydrogen Peroxide) H2O2->ROS CellDeath Cellular Damage / Apoptosis ROS->CellDeath Lipid/DNA Damage HPO 3-HPO Derivatives (e.g., Deferiprone) HPO->Fe2 Oxidation & Chelation HPO->Fe3_Complex Sequestration Excretion Renal/Biliary Excretion Fe3_Complex->Excretion Clearance

Fig 1. Mechanism of 3-HPO iron chelation mitigating the Fenton reaction and oxidative stress.

Expanding the Therapeutic Envelope

Neuroprotection in Parkinson's Disease (PD)

In neurodegenerative disorders like Parkinson's Disease, localized iron accumulation in the substantia nigra exacerbates dopaminergic neuron death. 3-HPOs and their structural analogs (e.g., 1-hydroxypyrazin-2(1H)-ones) are uniquely suited for neuroprotection because their low molecular weight and neutral charge at physiological pH allow them to cross the blood-brain barrier (BBB)[3]. In in vitro models of PD (e.g., 6-OHDA-induced neurotoxicity), optimal dosing of these chelators has been shown to restore cell viability by passivating intracellular labile iron and quenching reactive oxygen species[3].

Anti-Cancer Activity and the Role of Lipophilicity

Cancer cells exhibit a heightened demand for iron to sustain rapid proliferation, primarily to fuel ribonucleotide reductase, an iron-dependent enzyme critical for DNA synthesis. 3-HPOs exploit this vulnerability by inducing intracellular iron starvation.

The causality of 3-HPO cytotoxicity is heavily dependent on its lipophilicity, measured by the partition coefficient (


). The introduction of hydrophobic functional groups (e.g., a butyl group on the pyridinone nitrogen) significantly enhances cellular membrane penetration. Research demonstrates a direct correlation: derivatives with a higher 

exhibit drastically lower IC

values (higher cytotoxicity) against cancer cell lines such as HeLa[1].

G Synth Synthesize 3-HPO Library PartCoeff Determine Partition Coefficient (Kpart) Synth->PartCoeff Titration Determine Iron Affinity (pFe) Synth->Titration CellLine Culture Cancer Cells (e.g., HeLa) Synth->CellLine Data Correlate Kpart with IC50 (Lipophilicity vs. Toxicity) PartCoeff->Data Treatment Dose-Response Treatment CellLine->Treatment MTT MTT Viability Assay Treatment->MTT MTT->Data

Fig 2. Experimental workflow correlating 3-HPO lipophilicity with cellular cytotoxicity.

Protocol 1: Evaluation of Cytotoxicity (MTT Assay)

System Validation Mechanism: This protocol is self-validating. By utilizing MTT—a dye reduced by NAD(P)H-dependent cellular oxidoreductase enzymes—we directly measure mitochondrial metabolic rate. If a highly lipophilic 3-HPO derivative fails to reduce formazan production relative to a hydrophilic control, the researcher immediately knows the membrane permeability assumption is flawed, prompting a review of the compound's


 and pKa.
  • Cell Seeding: Seed HeLa or SH-SY5Y cells in a 96-well microtiter plate at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS.
    
  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO

    
     atmosphere to allow for cellular adherence.
    
  • Compound Preparation: Dissolve 3-HPO derivatives in DMSO, then dilute in culture media to achieve final concentrations ranging from 10 µM to 1000 µM. Ensure the final DMSO concentration in the wells does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate old media and apply 100 µL of the compound-treated media to the respective wells. Include untreated controls and vehicle (0.1% DMSO) controls. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the purple formazan crystals at the bottom. Add 150 µL of pure DMSO to each well and agitate on a plate shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate IC

    
     using non-linear regression analysis.
    

Antimicrobial and Antifungal Efficacy

Pathogenic bacteria and fungi rely on siderophores to scavenge iron from the host environment. 3-HPOs act as competitive chelators, depriving pathogens of this critical micronutrient and inducing metabolic arrest.

Recent structural innovations have yielded 3-HPO derivatives with potent antimicrobial properties. For instance, derivatives featuring an electron-donating methoxy group (-OCH


) at the meta position of the phenyl ring have demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus and E. coli, outperforming standard reference drugs like ampicillin[4]. Furthermore, hexadentate dendrimeric 3-HPO chelators exhibit dramatic synergistic bactericidal effects when co-administered with antibiotics like norfloxacin[5].

G Pathogen Bacterial Pathogen (e.g., S. aureus, E. coli) IronDep Iron Deprivation by 3-HPO Pathogen->IronDep Target MetabHalt Metabolic Arrest (Siderophore Competition) IronDep->MetabHalt Synergy Synergistic Bactericidal Effect MetabHalt->Synergy Antibiotic Co-administration: Norfloxacin/Ampicillin Antibiotic->Synergy Enhanced Uptake/Efficacy

Fig 3. Synergistic antimicrobial mechanism of 3-HPOs combined with traditional antibiotics.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

System Validation Mechanism: The inclusion of a resazurin reduction step serves as an internal metabolic validator. Unlike standard optical density (OD) measurements which can be confounded by the precipitation of hydrophobic 3-HPO compounds, resazurin only changes color (blue to pink) in the presence of actively respiring cells. This ensures the MIC strictly reflects biological inhibition rather than physical artifacts.

  • Inoculum Preparation: Prepare bacterial suspensions (S. aureus, E. coli) from overnight cultures and adjust the turbidity to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton (MH) broth.
    
  • Serial Dilution: In a sterile 96-well plate, dispense 50 µL of MH broth into wells 2 through 12. Add 100 µL of the 3-HPO derivative (starting at 1024 µg/mL) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing to well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no drug).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to all wells, bringing the final compound concentration range to 512 µg/mL down to 0.5 µg/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Metabolic Validation: Add 30 µL of a 0.015% resazurin aqueous solution to each well. Incubate for an additional 2 hours.

  • Readout: Visually inspect the plate. The lowest concentration of the compound that prevents the color change from blue (oxidized) to pink (reduced) is recorded as the MIC.

Quantitative Data Synthesis

To facilitate rapid comparison for drug development professionals, the following table synthesizes the biological outcomes of various 3-HPO derivatives based on their structural modifications and target applications.

Compound Class / DerivativeTarget / ApplicationKey MetricBiological OutcomeReference
Deferiprone (L1) Thalassemia / Iron OverloadDose: 75-100 mg/kgTransitioned thalassemia from a fatal to a chronic disease via systemic iron clearance.[2]
3-HPO Compound 4e (Butyl substitution)HeLa Cancer Cellsngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

= 5.02, IC

= 30 µM
High cytotoxicity driven by superior lipophilicity and membrane penetration.[1]
3-HPO Compound 4f HeLa Cancer Cells

= 0.1, IC

= 700 µM
Low cytotoxicity due to poor lipophilicity, validating the

/toxicity correlation.
[1]
Dendrimeric Chelator 2 + Norfloxacin S. aureus & E. coliSynergistic MICDramatic bactericidal effect, proving utility in external infection treatments.[5]
3-HPO Compound 6c (-OCH

meta substitution)
S. aureus & E. coliMIC = 32 µg/mLHighly active antimicrobial agent, demonstrating greater potency than ampicillin.[4]
1-hydroxypyrazin-2(1H)-ones SH-SY5Y (PD model)Optimal Dose = 100 µMRestored cell viability to ~89% against 6-OHDA-induced neurotoxicity.

Conclusion and Future Directions

The 3-hydroxypyridin-4-one scaffold is a triumph of rational drug design. By understanding the causality between structural modifications (like lipophilic substitutions) and biological outcomes (like BBB penetration or cellular cytotoxicity), researchers can fine-tune these molecules for highly specific therapeutic applications. Future development should focus on optimizing the synergistic potential of hexadentate 3-HPOs with existing antibiotic and chemotherapeutic regimens, leveraging their ability to induce localized metabolic starvation without systemic toxicity.

References

1.[1] Synthesis and biological evaluation of bidentate 3-hydroxypyridin-4-ones iron chelating agents. Source: nih.gov. URL: 2.[5] In vitro antimicrobial activity of hydroxypyridinone hexadentate-based dendrimeric chelators alone and in combination with norfloxacin. Source: oup.com. URL: 3.[4] New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. Source: benthamscience.com. URL: 4.[3] Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1 H )-one iron chelators in an in vitro cell model. Source: rsc.org. URL: 5.[2] The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases. Source: mdpi.com. URL:

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Physicochemical Characterization of 3-Hydroxy-5-methylpyridin-4(1H)-one

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 3-Hydroxy-5-methylpyridin-4(1H)-one . This guide is structured for researchers in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 3-Hydroxy-5-methylpyridin-4(1H)-one . This guide is structured for researchers in medicinal chemistry and drug formulation.

[1]

Executive Summary

3-Hydroxy-5-methylpyridin-4(1H)-one (often abbreviated as a derivative of the 3,4-HOPO class) represents a critical scaffold in the design of high-affinity iron chelators.[1] Unlike its 2-methyl isomer (derived from maltol) or the


-methylated analog (Deferiprone), the 5-methyl isomer presents a unique steric and electronic profile that influences its solvation thermodynamics.[1]

This guide analyzes the compound's solubility behavior governed by its zwitterionic nature and keto-enol tautomerism .[1] It provides comparative solubility data, mechanistic insights into solvent interactions, and validated protocols for experimental determination.[1]

Molecular Architecture & Physicochemical Basis[1]

Tautomerism and Zwitterionic Character

The solubility of 3-hydroxy-4-pyridinones is dictated by two competing structural equilibria:

  • Keto-Enol Tautomerism: The equilibrium between the aromatic 4-hydroxypyridine form and the 4-pyridone form.[1][2] In solution, the 4(1H)-one (keto) tautomer predominates, stabilized by resonance energy.[1]

  • Ionization States: The molecule possesses an acidic hydroxyl group (pKa

    
     9.0–9.[1]7) and a basic pyridine nitrogen/carbonyl system (pKa 
    
    
    
    3.2–3.7).[1] At physiological pH (7.4), the neutral species exists largely as a zwitterion , significantly enhancing water solubility compared to non-ionic heterocycles but limiting solubility in non-polar organics.[1]
Diagram: Ionization & Tautomeric Equilibria

The following diagram illustrates the pH-dependent species that dictate solubility.

IonizationPathway Figure 1: pH-dependent ionization states affecting the aqueous solubility profile. Cation Cationic Form (pH < 3.0) Protonated Nitrogen Zwitterion Neutral/Zwitterionic Form (pH 4.0 - 8.0) Low Solubility Region Cation->Zwitterion -H+ (pKa1 ≈ 3.5) Zwitterion->Cation +H+ Anion Anionic Form (pH > 9.5) Deprotonated Hydroxyl Zwitterion->Anion -H+ (pKa2 ≈ 9.5) Anion->Zwitterion +H+

[1]

Solubility Landscape: Water vs. Organic Solvents[1][3]

The solvation of 3-hydroxy-5-methylpyridin-4(1H)-one is highly dependent on the solvent's ability to participate in hydrogen bonding and accommodate the dipole moment of the pyridinone ring.[1]

Aqueous Solubility[1][2]
  • Mechanism: Driven by dipole-dipole interactions and H-bonding with water.[1]

  • pH Dependence: Solubility is "U-shaped."[1]

    • High Solubility: At pH < 3 (Cationic) and pH > 10 (Anionic).[1]

    • Minimum Solubility (Intrinsic): At the isoelectric point (pI), typically near pH 6–7.[1]

  • Quantitative Estimate: While specific data for the 5-methyl isomer is rare compared to Deferiprone (1,2-dimethyl), structural homology suggests an intrinsic solubility (

    
    ) in the range of 10–15 mg/mL  at 25°C, increasing significantly (>50 mg/mL) in acidic or basic buffers.[1]
    
Organic Solvent Solubility[1]
  • Polar Protic (Methanol/Ethanol): Moderate to High. The hydroxyl group facilitates solvation.[1] Ethanol is often used for recrystallization.[1]

  • Polar Aprotic (DMSO/DMF): Very High. These solvents disrupt the crystal lattice effectively without requiring ionization.[1]

  • Non-Polar (Hexane/Diethyl Ether/Chloroform): Very Low. The zwitterionic character creates a high energy penalty for solvation in low-dielectric media.[1][3]

Comparative Solubility Data (Estimated)

Data extrapolated from validated 3-hydroxy-4-pyridinone analogs (e.g., Deferiprone, Maltol-derived ligands).[1]

Solvent ClassSolventSolubility RatingEstimated Solubility (25°C)Mechanistic Driver
Aqueous Water (pH 7.[1]4)Moderate10 – 18 mg/mLH-bonding / Zwitterionic solvation
Aqueous 0.1 M HClHigh> 50 mg/mLCationic charge repulsion
Alcohol MethanolHigh20 – 30 mg/mLPolar interactions
Alcohol EthanolModerate5 – 10 mg/mLReduced polarity vs. MeOH
Aprotic DMSOVery High> 100 mg/mLDipole stabilization
Non-Polar HexaneNegligible< 0.1 mg/mLLipophobicity
Chlorinated DichloromethaneLow1 – 5 mg/mLWeak dipole interactions

Experimental Protocols for Solubility Determination

To ensure data integrity, the following self-validating protocols are recommended.

Protocol A: Saturation Shake-Flask Method (Thermodynamic Solubility)

Objective: Determine the equilibrium solubility in a specific solvent.[1]

  • Preparation: Add excess solid 3-hydroxy-5-methylpyridin-4(1H)-one to 5 mL of the target solvent in a borosilicate glass vial.

  • Equilibration:

    • Incubate at 25°C ± 0.1°C.

    • Agitate (shaker or magnetic stir bar) for 24–48 hours.

    • Validation Step: Check for the presence of undissolved solid. If clear, add more solid until precipitation persists.

  • Separation:

    • Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure no drug adsorption to filter).

  • Quantification:

    • Dilute the supernatant with mobile phase.

    • Analyze via HPLC-UV (typically 280 nm for the pyridinone chromophore).[1]

    • Calculate concentration using a pre-constructed calibration curve (

      
      ).[1]
      
Protocol B: Potentiometric Titration (pKa & logP Determination)

Objective: Determine ionization constants and lipophilicity profile.[1]

  • Instrument: Automatic Potentiometric Titrator (e.g., Sirius T3).

  • Method:

    • Dissolve ~1 mg of compound in 0.15 M KCl (ionic strength adjustor).

    • Titrate with 0.5 M KOH and 0.5 M HCl across pH 2–12.

    • Data Processing: Use Bjerrum plots to identify inflection points corresponding to pKa1 (N-H) and pKa2 (O-H).[1]

  • Partition Coefficient (logP):

    • Perform titration in a dual-phase system (Water/Octanol).[1]

    • The shift in pKa curves allows calculation of logP for neutral and ionic species.

Diagram: Experimental Workflow

SolubilityWorkflow Figure 2: Standard Saturation Shake-Flask Workflow for Solubility Determination. Start Start: Solid Sample (Excess Amount) SolventAdd Add Solvent (Water, MeOH, etc.) Start->SolventAdd Equilibrate Equilibration 25°C, 24-48h Agitation SolventAdd->Equilibrate CheckSolid Undissolved Solid Present? Equilibrate->CheckSolid Filter Phase Separation (Centrifuge/Filter 0.22µm) CheckSolid->Filter Yes AddMore Add more solid CheckSolid->AddMore No Analyze Quantification (HPLC-UV / UV-Vis) Filter->Analyze AddMore->Equilibrate

Implications for Drug Development[3]

Formulation Strategy
  • Oral Delivery: The high aqueous solubility at gastric pH (pH 1–2) suggests rapid dissolution in the stomach.[1] However, the potential for precipitation in the small intestine (pH 6–7) requires formulation strategies like enteric coatings or salt formation (e.g., hydrochloride salt) to maintain supersaturation.[1]

  • Parenteral Delivery: The compound is suitable for aqueous injection if buffered to pH < 4 or > 8, though physiological tolerability limits extreme pH. Co-solvents (PEG400, Propylene Glycol) are recommended to stabilize the neutral form at physiological pH.

Iron Chelation Efficacy[1]
  • Lipophilicity Balance: The 5-methyl group provides a slight increase in lipophilicity (logP

    
     0.1–0.[1]3) compared to the non-methylated parent. This is crucial for membrane permeability, allowing the chelator to access intracellular iron pools (e.g., labile iron pool) while remaining water-soluble enough for renal excretion.[1]
    

References

  • Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine. Link(Note: Generalized reference for 3-hydroxy-4-pyridinone class properties).

  • Martell, A. E., et al. (1996). Structure of 5-hydroxy-2-hydroxymethyl-1-methylpyrid-4-one and stability of metal complexes. Journal of Inorganic Biochemistry. Link

  • Nurchi, V. M., et al. (2010). 3-Hydroxy-4-pyridinones: A versatile class of chelators. Journal of Inorganic Biochemistry. Link[1]

  • PubChem. (2024).[1] Compound Summary: 3-Hydroxy-2-methylpyridin-4(1H)-one (Isomer Analog Data). National Library of Medicine.[1] Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link[1]

Sources

Foundational

Unveiling the Role of 3-Hydroxy-5-methylpyridin-4(1H)-one in Maillard Reaction Pathways: Mechanisms, Analytics, and Biological Implications

Executive Summary The Maillard reaction is a highly complex non-enzymatic browning cascade that profoundly influences the flavor, color, and nutritional profile of thermally processed foods. Among the myriad of advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Maillard reaction is a highly complex non-enzymatic browning cascade that profoundly influences the flavor, color, and nutritional profile of thermally processed foods. Among the myriad of advanced glycation end products (AGEs) generated, 3-hydroxy-5-methylpyridin-4(1H)-one and its structural isomers (such as the 2-methyl variant found in maltosine) stand out due to their exceptional stability and bioactivity. This technical guide explores the mechanistic formation of these pyridin-4-ones, their physicochemical properties, yeast-driven metabolism, and the self-validating analytical protocols required to accurately quantify them in complex matrices.

Mechanistic Origins in the Maillard Cascade

The formation of pyridin-4-ones is a late-stage event in the Maillard reaction. The cascade is initiated by the condensation of reducing sugars with primary amines (typically the


-amino group of lysine residues), forming a Schiff base that rapidly isomerizes into an Amadori Rearrangement Product (ARP)[1].

Under thermal stress (e.g., baking or roasting), ARPs undergo enolization and dehydration to form highly reactive 1,2-dicarbonyls, specifically 3-deoxyosones. These dicarbonyls cyclize into pyran-4-one intermediates, such as 3,5-dihydroxy-2-methyl-4H-pyran-4-one[2]. In the critical final step, a Paal-Knorr-type amine insertion occurs: the oxygen atom within the pyranone ring is nucleophilically attacked and replaced by the nitrogen of an amino acid, yielding the highly stable 3-hydroxy-5-methylpyridin-4(1H)-one core[3][4].

MaillardPathway A Reducing Sugars + Amino Acids B Schiff Base Formation A->B Condensation (-H2O) C Amadori Rearrangement Products (ARPs) B->C Isomerization D 1,2-Dicarbonyls (e.g., 3-Deoxyosones) C->D Dehydration E Pyran-4-one Intermediates (e.g., 3-OH-5-Me-Pyranone) D->E Cyclization F 3-Hydroxy-5-methylpyridin-4(1H)-one (via Amine Insertion) E->F Paal-Knorr Type Reaction

Fig 1. Maillard cascade from Amadori products to 3-hydroxy-5-methylpyridin-4(1H)-one.

Physicochemical Properties & Metal Chelation

The defining structural feature of 3-hydroxy-5-methylpyridin-4(1H)-one is its


-hydroxyketone motif embedded within a nitrogenous heterocycle. The methyl group at the 5-position exerts an electron-donating inductive effect, increasing the electron density on the C4 carbonyl oxygen. This specific electronic configuration makes the compound a powerful bidentate chelator for hard Lewis acids, particularly Fe

and Cu

.

In food systems, this chelation sequesters pro-oxidant transition metals, thereby acting as a secondary antioxidant that inhibits lipid peroxidation. Pharmacologically, this exact bidentate motif is the foundational pharmacophore for iron-chelating therapeutics (e.g., deferiprone) used to treat iron-overload diseases like thalassemia[5][6].

Biological Metabolism: The Ehrlich Pathway

In fermented environments such as brewing, glycated amino acids containing the pyridinone ring are subjected to yeast metabolism. Saccharomyces cerevisiae is capable of utilizing these Maillard reaction products via the Ehrlich pathway[7]. The amino acid moiety attached to the pyridinone nitrogen undergoes transamination to an


-keto acid. Subsequent decarboxylation yields a fusel aldehyde, which is finally reduced by alcohol dehydrogenase to form an Ehrlich alcohol (e.g., maltosinol)[8][9].

EhrlichPathway A Glycated Amino Acid (Pyridinone Conjugate) B alpha-Keto Acid Intermediate A->B Transamination C Fusel Aldehyde Derivative B->C Decarboxylation D Ehrlich Alcohol (e.g., Maltosinol) C->D Reduction

Fig 2. Yeast metabolism of pyridinone-glycated amino acids via the Ehrlich pathway.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Extraction and HPLC-MS/MS Quantification

Expertise & Causality: A critical pitfall in analyzing pyridinone-based AGEs is their susceptibility to acid-catalyzed degradation. Traditional 6M HCl protein hydrolysis destroys the pyridin-4-one ring, leading to severe underquantification (artefact formation)[10]. To ensure scientific integrity, enzymatic hydrolysis must be employed.

  • Sample Preparation: Homogenize 1.0 g of the sample (e.g., bread crust or malt) in 10 mL of sodium acetate buffer (100 mM, pH 5.0).

  • Internal Standard Spiking: Add 50

    
    L of[
    
    
    
    C
    
    
    ,
    
    
    N
    
    
    ]-labeled pyridinone standard (10
    
    
    g/mL).
    • Self-Validation: The heavy isotope standard intrinsically corrects for matrix-induced ion suppression and extraction losses. An absolute recovery of the internal standard below 50% automatically flags the sample for matrix interference.

  • Enzymatic Hydrolysis: Add 2 mg of Pronase E and 1 mg of Aminopeptidase M. Incubate at 37°C for 24 hours under a nitrogen atmosphere to prevent oxidative degradation.

  • Solid-Phase Extraction (SPE): Pass the hydrolysate through a pre-conditioned C18 SPE cartridge to remove bulk proteins. Wash with 5 mL of 0.1% formic acid in water, and elute with 2 mL of 80% methanol.

  • LC-MS/MS Analysis: Inject 5

    
    L onto a C18 column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the target compound and its isotope.
    

Workflow Step1 Sample Homogenization (Buffer pH 5.0) Step2 Enzymatic Hydrolysis (Pronase E / Aminopeptidase) Step1->Step2 Avoids acid artefacts Step3 SPE Cleanup (C18 Cartridge) Step2->Step3 Removes bulk proteins Step4 Isotope Dilution [13C6, 15N2]-Standard Step3->Step4 Matrix effect correction Step5 HPLC-MS/MS (MRM Mode) Step4->Step5 Absolute Quantification

Fig 3. Self-validating HPLC-MS/MS workflow for pyridinone quantification.

Protocol 2: In Vitro Iron Chelation Assay

Expertise & Causality: To validate the bioactivity of the extracted pyridinones, a competitive binding assay using ferrozine is utilized. Ferrozine selectively binds unbound Fe


, providing an inverse spectrophotometric readout of the pyridinone's chelating power.
  • Reagent Preparation: Prepare a 2 mM solution of FeCl

    
     and a 5 mM solution of ferrozine in ultra-pure water.
    
  • Reaction Mixture: In a 96-well plate, combine 100

    
    L of the pyridinone extract with 20 
    
    
    
    L of the FeCl
    
    
    solution. Incubate for 10 minutes at room temperature to allow the pyridinone to complex with the iron.
  • Indicator Addition: Add 40

    
    L of ferrozine solution.
    
  • Self-Validation: Include a blank (extract + water) to correct for the inherent background absorbance of the Maillard reaction products (melanoidins), and a positive control (EDTA) to validate the dynamic range of the assay.

  • Measurement: Read absorbance at 562 nm. Chelation efficiency is calculated inversely to the absorbance intensity.

Quantitative Data & Comparative Analysis

Table 1: Occurrence of Pyridin-4-one Derivatives in Food Matrices [9][10]

Food Matrix Processing Condition Concentration (mg/kg) Relative Lysine Modification (%)
Wheat Bread Crust Baking (220°C, 30 min) 15.2 - 19.3 ~0.40%
Wheat Bread Crumb Baking (Internal Temp <100°C) 0.1 - 0.5 <0.01%
Dark Malt Beer Kilning & Wort Boiling 1.8 - 2.1 N/A (Free form)

| Pale Malt | Low-temp Kilning | 0.4 - 0.8 | ~0.05% |

Table 2: Pharmacological Activity of Pyridin-4-one Derivatives [5][6][11] | Compound Class | Target Cell Line / Assay | IC


 / EC

Value (

M) | Mechanism of Action | | :--- | :--- | :--- | :--- | | N-aryl-pyridin-4-ones | K562 (Leukemia) | 0.3 - 7.0 | Antiproliferative / Apoptosis induction | | Adamantyl-pyran-4-ones | HeLa (Cervical Cancer) | 13.1 - 43.0 | Cytotoxicity via structural lipophilicity | | Maltol-derived AGEs | DPPH Radical Scavenging | ~25.0 | Antioxidant (Electron donation) |

Conclusion

The formation of 3-hydroxy-5-methylpyridin-4(1H)-one and related pyridinones represents a critical intersection between food chemistry and pharmacology. Driven by the Maillard reaction's late-stage dicarbonyl cyclization, these compounds serve dual roles: as robust markers of thermal processing in foods and as potent bioactive molecules with metal-chelating and antiproliferative properties. The adoption of self-validating, isotope-dilution mass spectrometry and enzymatic hydrolysis ensures that future research can accurately map the metabolomics of these complex non-enzymatic browning products.

References

  • Bernhardt, H. S. (2021). A New Perspective on the Maillard Reaction and the Origin of Life. Journal of Molecular Evolution. URL: [Link]

  • Hellwig, M., Beer, F., Witte, S., & Henle, T. (2018). Yeast Metabolites of Glycated Amino Acids in Beer. Journal of Agricultural and Food Chemistry. URL: [Link]

  • Severin, T., & Loidl, A. (1976). Formation of pyridone derivates from maltose and lactose. XII. Investigations on the Maillard-reaction. Zeitschrift für Lebensmittel-Untersuchung und -Forschung. URL: [Link]

  • Ledl, F., Osiander, H., Pachmayr, O., & Severin, T. (1989). Formation of maltosine, a product of the Maillard reaction with a pyridone structure. Zeitschrift für Lebensmittel-Untersuchung und -Forschung. URL: [Link]

  • Hellwig, M. (2016). Quantification of the glycation compound 6-(3-hydroxy-4-oxo-2-methyl-4(1H)-pyridin-1-yl)-l-norleucine (maltosine) in model systems and food samples. European Food Research and Technology. URL: [Link]

  • National Institute of Standards and Technology. 4H-Pyran-4-one, 3,5-dihydroxy-2-methyl-. NIST Chemistry WebBook. URL: [Link]

  • Kraljević, T. G., et al. (2019). Adamantyl pyran-4-one derivatives and their in vitro antiproliferative activity. Medicinal Chemistry Research. URL: [Link]

Sources

Exploratory

Thermodynamic Stability of 5-Methyl-3-hydroxypyridin-4-one Isomers: A Technical Guide

Executive Summary The development of highly specific metal chelators is a cornerstone of modern pharmacotherapy, addressing conditions ranging from iron overload disease to targeted radiopharmaceutical imaging. Among the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly specific metal chelators is a cornerstone of modern pharmacotherapy, addressing conditions ranging from iron overload disease to targeted radiopharmaceutical imaging. Among the most privileged scaffolds are the 3-hydroxypyridin-4-ones (3,4-HPs). While 1,2-dimethyl-3-hydroxypyridin-4-one (Deferiprone) is the clinical gold standard, positional isomers such as 5-methyl-3-hydroxypyridin-4-one offer unique thermodynamic profiles. By shifting the electron-donating methyl group to the 5-position, researchers can fine-tune the pKa of the coordinating hydroxyl and ketone groups, thereby modulating metal-ligand stability, lipophilicity, and tautomeric equilibria[1].

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 5-methyl-3-hydroxypyridin-4-one isomers, detailing the causality behind their physicochemical behavior and providing field-proven experimental workflows for their characterization.

Structural & Electronic Profiling: Tautomerism and Isomerism

Positional Isomerism and the Inductive Effect

Hydroxypyridinones are bidentate chelators characterized by an aromatoid 6-member N-heterocycle with two exocyclic O,O-donor atoms[2]. The affinity of 3,4-HPs for hard Lewis acids (e.g., Fe³⁺, Ga³⁺, Zr⁴⁺) is intrinsically linked to the basicity of these donor oxygen atoms[3].

In the 5-methyl-3-hydroxypyridin-4-one isomer, the methyl group exerts a +I (inductive) and hyperconjugative electron-donating effect directly adjacent to the 4-oxo group. This specific positional substitution increases the electron density on the carbonyl oxygen, subtly raising the pKa of the adjacent 3-hydroxyl group compared to the unsubstituted core. Quantum mechanical (QM) calculations and Ab Initio Molecular Dynamics (AIMD) have demonstrated that such structural variations dictate the hydrogen-bonding network and solvation energy of the molecule, which directly correlates with its macroscopic pKa[4].

Tautomeric Equilibrium

In aqueous solution, 3,4-HPs exist in a dynamic tautomeric equilibrium between the 3,4-dihydroxypyridine (pyridinol) form and the 3-hydroxypyridin-4-one (pyridinone) form. The pyridinone tautomer is thermodynamically favored due to superior solvent stabilization and intramolecular hydrogen bonding between the 3-OH and 4=O groups.

G A 3,4-Dihydroxypyridine (Minor Tautomer) B 3-Hydroxypyridin-4-one (Major Tautomer) A->B Tautomerization C Deprotonated Ligand (Active Chelator) B->C -H+ (pKa ~9.8) D Metal Complex [ML3] C->D +Fe3+ / Ga3+

Fig 1: Tautomeric shift and subsequent metal complexation pathway of 3,4-HP isomers.

Thermodynamic Stability of Metal Complexes

According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the highly charged, non-polarizable nature of Fe³⁺ and Ga³⁺ classifies them as "hard" acids, which strongly prefer "hard" oxygen donors[5]. 5-methyl-3-hydroxypyridin-4-one forms neutral, thermodynamically stable 3:1 (Ligand:Metal) octahedral complexes with these trivalent metals[3].

The introduction of the 5-methyl group influences the overall cumulative stability constant (


) and the conditional stability constant (

). The

value (defined as

at pH 7.4, with

and

) is the most accurate metric for comparing physiological chelating efficacy[6].
Quantitative Thermodynamic Data Summary
Ligand / IsomerpKa1 (NH/OH)pKa2 (OH)

(Fe³⁺)
pFe³⁺ (pH 7.4)
3-Hydroxypyridin-4-one (Unsubstituted)3.209.65~34.018.5
1,2-Dimethyl-3-HP (Deferiprone)3.589.7635.920.0
5-Methyl-3-HP (Positional Isomer)*3.459.8535.519.4

*Note: Values for the 5-methyl isomer are representative estimates derived from comparative structure-activity relationship (SAR) studies of methyl-substituted 3-hydroxypyridin-4-ones[1].

Experimental Workflows for Thermodynamic Profiling

To ensure scientific integrity and trustworthiness, the determination of thermodynamic parameters must rely on self-validating, orthogonal experimental systems. Direct potentiometric titration of Fe³⁺ with HPOs often fails at physiological pH due to the extreme stability of the complexes and the competing precipitation of iron hydroxides. Therefore, a dual-assay approach is required[7].

G N1 Ligand Preparation (0.1 M KCl, 25°C) N2 Potentiometric Titration (Determine pKa) N1->N2 N3 Spectrophotometric Competition Assay (EDTA) N1->N3 N4 Isothermal Titration Calorimetry (ITC) N1->N4 N5 Thermodynamic Profile (ΔG, ΔH, -TΔS, log β) N2->N5 pKa values N3->N5 log β & pM N4->N5 Enthalpy/Entropy

Fig 2: Orthogonal experimental workflow for complete thermodynamic profiling of chelators.

Protocol 1: Potentiometric Titration for pKa Determination

Causality Check: Why use 0.1 M KCl and an Argon atmosphere? The ionic strength must be strictly maintained to keep activity coefficients constant, ensuring the Nernst equation applies accurately. Argon prevents the dissolution of atmospheric CO₂, which forms carbonic acid and skews the pH readings.

  • Preparation: Dissolve the 5-methyl-3-hydroxypyridin-4-one isomer to a final concentration of 1.0 mM in a background electrolyte of 0.1 M KCl.

  • Setup: Transfer 25.0 mL of the solution to a double-walled glass titration cell. Thermostat the vessel at 25.0 ± 0.1 °C. Purge the solution continuously with water-saturated Argon gas.

  • Titration: Using an automated micro-burette, titrate the solution with CO₂-free standardized 0.1 M KOH from pH 2.0 to 11.0.

  • Data Analysis: Export the titration curves (Volume of KOH vs. pH) and fit the data using non-linear least-squares regression software (e.g., HYPERQUAD) to extract the macroscopic

    
     and 
    
    
    
    values.
Protocol 2: Spectrophotometric Competition Assay for

Causality Check: Because the


 complex is too stable to dissociate at measurable pH ranges, we force a thermodynamic competition between the HPO isomer and a known standard (e.g., EDTA)[8].
  • Equilibration: Prepare a series of solutions containing a 1:1 ratio of Fe³⁺ to EDTA (1.0 mM each) in 0.1 M MOPS buffer (pH 7.4).

  • Titration: Add increasing molar equivalents of the 5-methyl-3-hydroxypyridin-4-one ligand (from 0.1 to 10 equivalents) to the solutions.

  • Incubation: Allow the solutions to reach thermodynamic equilibrium (typically 24–48 hours in the dark at 25 °C).

  • Measurement: Measure the UV-Vis absorbance at the

    
     of the 
    
    
    
    complex (typically ~450-460 nm).
  • Calculation: Calculate the displacement equilibrium constant, and use the known

    
     of Fe-EDTA to derive the 
    
    
    
    of the Fe-HPO complex.
Protocol 3: Isothermal Titration Calorimetry (ITC)

Causality Check: While


 gives us the Gibbs free energy (

), ITC decouples this into enthalpic (

) and entropic (

) components[7]. This reveals whether binding is driven by favorable bond formation (enthalpy) or solvent reorganization (entropy).
  • Cell Loading: Load the ITC sample cell (typically ~200 µL) with 0.1 mM Fe(NO₃)₃ in 0.1 M MOPS buffer (pH 7.4).

  • Syringe Loading: Load the injection syringe with 1.0 mM of the 5-methyl-3-hydroxypyridin-4-one ligand in the identical buffer. (Note: Buffer matching is critical to eliminate heats of dilution/mixing).

  • Injection Parameters: Program the instrument to perform 25 automated injections of 1.5 µL each, with a 120-second spacing between injections to allow the heat signal to return to baseline.

  • Integration: Integrate the area under each injection peak to determine the heat released. Fit the resulting isotherm to an independent binding model to extract

    
    , 
    
    
    
    , and stoichiometry (
    
    
    ).

Mechanistic Insights & Drug Development Implications

The thermodynamic stability of 5-methyl-3-hydroxypyridin-4-one isomers is not merely a theoretical construct; it dictates their pharmacokinetic viability.

  • Kinetic Inertness vs. Thermodynamic Stability: While high thermodynamic stability (

    
    ) ensures that the metal is tightly bound at equilibrium, the drug must also exhibit kinetic inertness to prevent transmetallation with endogenous metals like Zn²⁺ or Cu²⁺[7]. The 3,4-HP scaffold is highly selective for trivalent hard metals, minimizing off-target depletion of essential divalent cations[2].
    
  • Solvation Dynamics: AIMD studies reveal that the proton transfer and metal binding events in HPOs are heavily mediated by bridging water molecules[9]. The 5-methyl group slightly increases the lipophilicity (LogP) of the molecule compared to unsubstituted variants, which can enhance cellular membrane permeability without severely disrupting the hydration shell required for rapid metal sequestration.

By rigorously profiling these thermodynamic parameters, researchers can confidently advance 5-methyl-3-hydroxypyridin-4-one derivatives through the preclinical pipeline for applications in iron-overload therapy, ferroptosis inhibition, and radiometal (e.g., ⁶⁸Ga, ⁸⁹Zr) PET imaging[3][10].

References

  • Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms MDPI[Link]

  • Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 NIH / PMC[Link]

  • Tripodal tris(hydroxypyridinone) ligands for immunoconjugate PET imaging with 89Zr4+: comparison with desferrioxamine-B RSC Publishing[Link]

  • Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals MDPI[Link]

  • Investigation of the complexation of nat Zr(IV) and 89 Zr(IV) by hydroxypyridinones for the development of chelators for PET imaging applications ResearchGate[Link]

  • Prediction of 3-hydroxypyridin-4-one (HPO) hydroxyl pKa values RSC Publishing (Dalton Transactions)[Link]

  • Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones NIH / PubMed[Link]

  • Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones | The Journal of Physical Chemistry Letters ACS Publications[Link]

  • Prediction of 3-hydroxypyridin-4-one (HPO) hydroxyl pK(a) values ResearchGate[Link]

  • Design and characterisation of novel hexadentate 3-hydroxypyridin-4-one ligands Dr Hicham Khodr / Synthasite[Link]

  • Potentiometric, spectrophotometric and calorimetric study on iron(III) and copper(II) complexes with 1,2-dimethyl-3-hydroxy-4-pyridinone ResearchGate[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Hydroxy-6-methylpyridin-4(1H)-one from Kojic Acid

This Application Note provides a comprehensive protocol for the synthesis of 5-Hydroxy-2-methylpyridin-4(1H)-one (also known by its tautomeric name 3-Hydroxy-6-methylpyridin-4(1H)-one ) starting from Kojic Acid . Note on...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive protocol for the synthesis of 5-Hydroxy-2-methylpyridin-4(1H)-one (also known by its tautomeric name 3-Hydroxy-6-methylpyridin-4(1H)-one ) starting from Kojic Acid .

Note on Regiochemistry: Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) possesses a 2,5-substitution pattern. The direct chemical transformation described below yields the 2,5-substituted pyridinone (5-hydroxy-2-methylpyridin-4(1H)-one). Due to the tautomeric nature of N-unsubstituted pyridinones, this molecule is identical to 3-hydroxy-6-methylpyridin-4(1H)-one. This scaffold is the direct precursor to iron chelators like Deferiprone (which is N-methylated). The specific isomer "3-hydroxy-5-methyl" (a 3,5-substitution pattern) cannot be synthesized directly from Kojic acid without complex ring reconstruction; therefore, this guide focuses on the standard, field-proven synthesis of the Kojic acid-derived ligand.

Abstract

Hydroxypyridinones (HPOs) are a critical class of bidentate iron chelators used in the treatment of iron overload diseases (e.g., thalassemia).[1] This guide details the three-step synthesis of the core HPO scaffold, 5-hydroxy-2-methylpyridin-4(1H)-one , from the fungal metabolite Kojic acid . The protocol involves the selective chlorination of the hydroxymethyl group, reductive dechlorination to Allomaltol , and finally, the conversion of the pyrone ring to a pyridinone ring via ammonolysis. This method prioritizes high yield, purity, and scalability suitable for pharmaceutical intermediate development.

Retrosynthetic Analysis & Mechanism

The synthesis exploits the reactivity of the pyrone ring. The C-2 hydroxymethyl group of Kojic acid is first modified to a methyl group via a chloro-intermediate. The oxygen-to-nitrogen exchange (trans-amination) is then performed on the resulting Allomaltol.

  • Step 1 (Chlorination): Conversion of the allylic alcohol to an allylic chloride using Thionyl Chloride (

    
    ).
    
  • Step 2 (Reduction): Zinc-mediated reduction of the C-Cl bond to a C-H bond (methyl group).

  • Step 3 (Ammonolysis): Nucleophilic attack of ammonia at C-2 and C-6 of the pyrone, followed by ring opening and recyclization to form the thermodynamic pyridinone product.

Reaction Pathway Diagram

SynthesisPathway Kojic Kojic Acid (5-Hydroxy-2-hydroxymethyl-4-pyrone) Chloro Chlorokojic Acid (2-Chloromethyl-5-hydroxy-4-pyrone) Kojic->Chloro Kojic->Chloro Step 1 Allomaltol Allomaltol (5-Hydroxy-2-methyl-4-pyrone) Chloro->Allomaltol Chloro->Allomaltol Step 2 Step1 SOCl2 RT, 1h Pyridinone Target Ligand (5-Hydroxy-2-methylpyridin-4(1H)-one) Allomaltol->Pyridinone Allomaltol->Pyridinone Step 3 Step2 Zn / HCl Reflux, 3h Step3 NH3 (aq) Sealed Tube, 120°C

Caption: Three-step synthetic pathway from Kojic Acid to the target Hydroxypyridinone scaffold.

Experimental Protocol

Step 1: Synthesis of Chlorokojic Acid (2-Chloromethyl-5-hydroxy-4H-pyran-4-one)

This step selectively substitutes the primary hydroxyl group with chlorine. The phenolic hydroxyl at C-5 remains largely unaffected under these conditions due to hydrogen bonding with the carbonyl.

Reagents:

  • Kojic Acid (Solid, >98% purity)[2]

  • Thionyl Chloride (

    
    ) (Liquid, reagent grade)
    
  • Dichloromethane (DCM) or Chloroform (Optional solvent, though neat

    
     is often used)
    

Procedure:

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2) or

    
     inlet. Caution:  Perform in a well-ventilated fume hood; 
    
    
    
    and
    
    
    gases are evolved.
  • Addition: Place Kojic Acid (14.2 g, 0.1 mol) in the flask. Add Thionyl Chloride (30 mL, ~0.4 mol) dropwise at room temperature (25°C) over 30 minutes. The reaction is exothermic; control addition rate to maintain temperature <40°C.

  • Reaction: Stir the resulting yellow suspension at room temperature for 2–4 hours. The solid will eventually dissolve or form a thick slurry. Monitor by TLC (9:1

    
    :MeOH) until Kojic acid is consumed.
    
  • Workup: Filter the resulting solid (Chlorokojic acid often precipitates directly). Wash the filter cake with cold petroleum ether or hexane to remove excess thionyl chloride.

  • Purification: Recrystallize from water or methanol if necessary.

  • Yield: Expected yield: 75–85%. Appearance: White to pale yellow crystals. Melting Point: 165–167°C.

Step 2: Synthesis of Allomaltol (5-Hydroxy-2-methyl-4H-pyran-4-one)

Reductive dechlorination is achieved using activated Zinc in acidic media.

Reagents:

  • Chlorokojic Acid (from Step 1)

  • Zinc Dust (Activated)

  • Hydrochloric Acid (Concentrated)[3]

  • Water[1]

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, mechanical stirrer, and dropping funnel.

  • Dissolution: Suspend Chlorokojic Acid (16.0 g, 0.1 mol) in water (200 mL). Heat to 70°C to facilitate dissolution.

  • Reduction: Add Zinc dust (13.0 g, 0.2 mol) to the warm solution.

  • Acid Addition: Add concentrated HCl (50 mL) dropwise via the dropping funnel over 45 minutes. Maintain the temperature at 70–80°C. Vigorous hydrogen evolution will occur—ensure proper venting.

  • Reflux: After addition, heat the mixture to reflux (100°C) for 3–5 hours. The solution should turn clear/light yellow.

  • Workup: Filter the hot solution to remove unreacted Zinc. Cool the filtrate to 4°C overnight.

  • Isolation: Allomaltol may crystallize upon cooling. If not, extract the aqueous layer with Dichloromethane (3 x 100 mL). Dry the organic layer over

    
     and evaporate.
    
  • Yield: Expected yield: 60–70%. Appearance: White needles. Melting Point: 152–153°C.

Step 3: Synthesis of 5-Hydroxy-2-methylpyridin-4(1H)-one

The conversion of the pyrone to pyridinone requires ammonia. This reaction is reversible; high concentrations of ammonia and heat favor the thermodynamic pyridinone product.

Reagents:

  • Allomaltol (from Step 2)

  • Ammonium Hydroxide (28-30%

    
     in water) or Ethanol/Ammonia solution.
    

Procedure:

  • Setup: Use a heavy-walled pressure tube (sealed tube) or a laboratory autoclave (Parr reactor).

  • Loading: Charge the vessel with Allomaltol (5.0 g, 40 mmol) and Aqueous Ammonia (40 mL, excess).

  • Reaction: Seal the vessel and heat to 120°C for 6–8 hours. The internal pressure will rise; ensure the vessel is rated for ~5–10 bar.

    • Alternative (Atmospheric): Reflux in ethanol saturated with ammonia gas for 24–48 hours, though conversion may be lower.

  • Workup: Cool the vessel to room temperature and carefully vent. Transfer the dark brown solution to a beaker.

  • Concentration: Evaporate the solvent under reduced pressure to dryness.

  • Purification: Recrystallize the crude solid from water or ethanol/water (1:1). Decolorizing charcoal may be needed to remove oxidation byproducts.

  • Yield: Expected yield: 65–75%. Appearance: Tan to light brown crystals. Melting Point: 260–265°C (decomp).

Critical Process Parameters (CPPs) & Quality Control

ParameterSpecificationImpact on Quality
SOCl2 Addition Rate < 40°C (Exotherm control)Prevents charring and formation of tarry byproducts in Step 1.
Zinc Activation Wash with dilute HCl prior to useEssential for efficient reduction; inactive Zn leads to incomplete reaction.
Ammonolysis Temp 120°C ± 5°CBelow 100°C, reaction is slow; above 140°C, degradation increases.
pH during Workup Neutral to slightly acidic (pH 6)Pyridinones are amphoteric; isoelectric precipitation maximizes yield.

Analytical Specifications (Target Molecule):

  • 1H NMR (DMSO-d6, 400 MHz):

    
     2.25 (s, 3H, CH3), 6.10 (s, 1H, H-3), 7.45 (s, 1H, H-6), 11.0 (br s, 1H, NH). (Note: Numbering may vary based on tautomer assignment).
    
  • HPLC Purity: >98% (Area %).

  • Solubility: Soluble in acidic water, DMSO, Ethanol; sparingly soluble in neutral water.

Safety & Handling

  • Thionyl Chloride: Extremely corrosive and reacts violently with water. Use a caustic scrubber for HCl/SO2 off-gas.

  • Zinc/HCl: Generates Hydrogen gas. Risk of explosion if performed in a closed system without venting. Eliminate ignition sources.

  • Sealed Tube Reactions: Risk of over-pressurization. Use a blast shield and rated glassware/reactors.

References

  • Preparation of Chlorokojic Acid and Allomaltol

    • Organic Syntheses, Coll.[4] Vol. 4, p. 110 (1963); Vol. 39, p. 42 (1959).

    • Agyemang, N. B., & Murelli, R. P. (2019). Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. Organic Syntheses, 96, 494-510. Link

  • Synthesis of Hydroxypyridinones from Pyrones

    • Dobbin, P. S., et al. (1993). Synthesis, physicochemical properties, and biological evaluation of N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry, 36(17), 2448–2458. Link

  • Kojic Acid Derivatives Review

    • Brtko, J., et al. (2004).[5] Kojic acid and its derivatives: history and present state of art. Central European Journal of Public Health, 12(Supplement), S16-S17.

  • Deferiprone (Related Structure)

    • Kontoghiorghes, G. J., & Sheppard, L. (1987). Simple synthesis of the potent iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one. Inorganica Chimica Acta, 136(1), L11-L12. Link

Sources

Application

Protocol for the N-Functionalization of 3-Hydroxy-5-methylpyridin-4(1H)-one: A Bidentate Chelator Scaffold

Rationale and Mechanistic Principles The 3,4-hydroxypyridinone (3,4-HP) scaffold is a privileged bidentate chelator motif, exhibiting exceptionally high affinity for oxophilic trivalent metal ions such as Fe³⁺ and ⁶⁸Ga³⁺...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Mechanistic Principles

The 3,4-hydroxypyridinone (3,4-HP) scaffold is a privileged bidentate chelator motif, exhibiting exceptionally high affinity for oxophilic trivalent metal ions such as Fe³⁺ and ⁶⁸Ga³⁺. This makes it a critical building block for iron-scavenging therapeutics and [1].

Functionalizing the N1 position of 3-hydroxy-5-methylpyridin-4(1H)-one allows researchers to conjugate targeting peptides, fluorophores, or solid supports without compromising the steric or electronic environment of the metal-binding cavity. However, because the 3,4-HP scaffold is ambidentate, direct alkylation attempts inevitably yield a difficult-to-separate mixture of N-alkylated and O-alkylated products.

To ensure high regioselectivity and yield, this protocol employs a rigorous protection-alkylation-deprotection sequence. By temporarily masking the highly nucleophilic 3-hydroxyl group with a benzyl ether, electrophilic attack is forced exclusively onto the N1 position[2]. The benzyl group is specifically chosen because it withstands the basic conditions required for N-alkylation but can be cleanly cleaved via mild catalytic hydrogenolysis, preserving sensitive functional linkers[3].

Synthetic Workflow

The following workflow illustrates the three-phase synthetic logic, integrating self-validating colorimetric Quality Control (QC) checkpoints to ensure protocol integrity at each step.

Workflow SM 3-Hydroxy-5-methylpyridin-4(1H)-one (Starting Material) Step1 Phase 1: O-Benzylation Reagents: BnBr, NaOH, MeOH SM->Step1 Int1 3-Benzyloxy-5-methylpyridin-4(1H)-one (O-Protected Intermediate) Step1->Int1 Blocks O-alkylation QC1 QC: FeCl3 Test (Negative) Int1->QC1 Validates protection Step2 Phase 2: N-Alkylation Reagents: R-X, K2CO3, DMF Int1->Step2 Int2 1-Alkyl-3-benzyloxy-5-methylpyridin-4(1H)-one (N-Functionalized Intermediate) Step2->Int2 Introduces linker (R) Step3 Phase 3: Catalytic Hydrogenolysis Reagents: H2, Pd/C, EtOH Int2->Step3 Product 1-Alkyl-3-hydroxy-5-methylpyridin-4(1H)-one (Final Chelator Scaffold) Step3->Product Restores bidentate motif QC2 QC: FeCl3 Test (Positive, Deep Red) Product->QC2 Validates deprotection

DOT Diagram: 3-phase N-functionalization workflow with integrated colorimetric QC validation steps.

Step-by-Step Experimental Methodologies

Phase 1: O-Benzylation (Protection)

Causality: The 3-hydroxyl group is the most nucleophilic site on the pyridinone ring. Benzylation masks this site, preventing competitive O-alkylation during Phase 2[2].

  • Reaction Setup: Suspend 3-hydroxy-5-methylpyridin-4(1H)-one (10.0 mmol, 1.0 eq) in a mixture of methanol (30 mL) and deionized water (10 mL).

  • Deprotonation: Add NaOH (11.0 mmol, 1.1 eq) and stir at room temperature for 15 minutes until the solution becomes clear.

  • Protection: Add benzyl bromide (11.0 mmol, 1.1 eq) dropwise over 5 minutes. Heat the reaction mixture to reflux (65°C) for 4–6 hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove methanol. Extract the aqueous residue with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validation (QC): Dissolve a 1 mg aliquot of the product in 1 mL of ethanol and add 1 drop of 1% aqueous FeCl₃.

    • Mechanism: The starting material forms a deep red/purple complex with Fe³⁺. Upon successful O-benzylation, the bidentate motif is disrupted.

    • Pass Criteria: The solution remains pale yellow (Negative).

Phase 2: N-Alkylation (Functionalization)

Causality: With the O3 position blocked, the N1 proton (pKa ~9.0) can be abstracted by a mild base. The resulting pyridinone anion undergoes a clean Sₙ2 reaction with an alkyl halide (e.g., a bromoalkyl-carboxylic acid linker) in a polar aprotic solvent, which accelerates the substitution[3].

  • Reaction Setup: Dissolve the 3-benzyloxy-5-methylpyridin-4(1H)-one intermediate (5.0 mmol, 1.0 eq) in rigorously anhydrous DMF (15 mL) under an inert argon atmosphere.

  • Activation: Add anhydrous K₂CO₃ (10.0 mmol, 2.0 eq) and stir at room temperature for 30 minutes to generate the nucleophilic N-anion.

  • Alkylation: Add the desired alkylating agent (e.g., tert-butyl bromoacetate) (6.0 mmol, 1.2 eq). Heat the suspension to 60°C and stir for 12–18 hours.

  • Workup: Quench the reaction by pouring it into ice water (50 mL). Extract with Ethyl Acetate (3 × 25 mL). Wash the organic layer extensively with water (5 × 20 mL) to remove DMF, followed by brine. Dry over Na₂SO₄ and purify via silica gel flash chromatography (DCM:MeOH gradient).

Phase 3: Catalytic Hydrogenolysis (Deprotection)

Causality: Hydrogenolysis selectively cleaves the O-benzyl ether bond. Unlike harsh acidic deprotections (e.g., BBr₃ or neat TFA) which risk cleaving the newly installed N-alkyl linker or other sensitive functional groups, Pd/C-catalyzed hydrogenolysis is mild and highly chemoselective[2].

  • Reaction Setup: Dissolve the N-alkylated intermediate (3.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under a steady stream of argon to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 4–6 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol (2 × 10 mL). Concentrate the filtrate under reduced pressure to yield the final functionalized chelator.

  • Self-Validation (QC): Perform the FeCl₃ test on the final product.

    • Mechanism: Unmasking the 3-hydroxyl group restores the bidentate chelating cavity.

    • Pass Criteria: Immediate formation of a deep red/purple color (Positive).

Quantitative Data and Troubleshooting

The following table summarizes the critical parameters, expected yields, and troubleshooting metrics for the functionalization workflow.

Synthetic PhaseCritical ParametersExpected YieldIn-Process QC (Self-Validation)Troubleshooting Action
1. O-Benzylation Reflux 65°C, 4–6h75–85%FeCl₃ Test: Negative (Pale Yellow)If positive, unreacted starting material remains. Extend reflux time by 2h or add 0.1 eq BnBr.
2. N-Alkylation K₂CO₃, DMF, 60°C, 12h65–80%TLC: New UV-active spot, higher R_fIf conversion is <50%, ensure K₂CO₃ is oven-dried and DMF is strictly anhydrous.
3. Deprotection H₂ (1 atm), Pd/C, 25°C>90%FeCl₃ Test: Positive (Deep Red/Purple)If incomplete, filter the mixture to remove poisoned catalyst and resubject with fresh Pd/C.

References

  • Cusnir, R., Imberti, C., Hider, R. C., Blower, P. J., & Ma, M. T. (2017). Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. International Journal of Molecular Sciences, 18(1), 116.[Link]

  • Queirós, C., Vinhas, S., Oliveira, J., Leite, A., Silva, A. M. G., & Rangel, M. (2022). Functionalization of Rhodamine Platforms with 3-Hydroxy-4-pyridinone Chelating Units and Its Fluorescence Behavior towards Fe(III). Molecules, 27(5), 1567.[Link]

  • Santos, M. A., Marques, S. M., & Gil, M. (2002). N-Carboxyalkyl derivatives of 3-hydroxy-4-pyridinones: Synthesis, complexation with Fe(III), Al(III) and Ga(III) and in vivo evaluation. Journal of Inorganic Biochemistry, 92(1), 43-54.[Link]

Sources

Method

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 3-Hydroxy-5-methylpyridin-4(1H)-one

Abstract This application note presents a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantific...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Hydroxy-5-methylpyridin-4(1H)-one. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind critical methodological choices. The narrative covers the entire lifecycle of the analytical procedure, from initial strategy based on the analyte's physicochemical properties to a full validation compliant with International Council for Harmonisation (ICH) guidelines.[1][2][3] The final validated method demonstrates excellent specificity, linearity, accuracy, and precision, proving its suitability for quality control and research applications.

Introduction and Strategic Rationale

3-Hydroxy-5-methylpyridin-4(1H)-one is a heterocyclic compound belonging to the pyridinone class. Compounds in this family are significant in medicinal chemistry and can appear as active pharmaceutical ingredients (APIs), intermediates, or impurities in synthetic processes.[4][5] Therefore, a reliable and validated analytical method is crucial for ensuring product quality, purity, and consistency in research and manufacturing environments.

Analyte Properties and Chromatographic Approach

A successful HPLC method begins with an understanding of the analyte's physicochemical properties.

  • Structure and Polarity: 3-Hydroxy-5-methylpyridin-4(1H)-one is a polar molecule due to the presence of hydroxyl (-OH) and ketone (C=O) functional groups, as well as the nitrogen heteroatom. Similar pyridinone structures, such as 4-hydroxy-5-methylpyridin-2(1H)-one, exhibit a negative LogP value (-0.5), indicating high hydrophilicity.[6]

  • Ionization (pKa): The pyridine ring nitrogen and the hydroxyl group are ionizable. The predicted pKa for the pyridine moiety in a similar structure, 3-Hydroxy-5-methylpyridine, is approximately 9.27.[7] This means the molecule's charge state is highly dependent on pH.

Strategic Choice: Reversed-Phase HPLC

Based on these properties, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the separation mode.

  • Causality: RP-HPLC is the predominant mode used in the pharmaceutical industry due to its versatility and reproducibility.[8] It separates compounds based on their hydrophobicity.[9][10] By using a non-polar stationary phase (like C18) and a polar mobile phase, polar analytes like our target molecule will have moderate retention, which can be finely controlled by adjusting the mobile phase composition.[11][12] Controlling the mobile phase pH is critical to ensure a single, consistent ionization state for the analyte, which prevents chromatographic issues like peak tailing and shifting retention times.

Materials and Methods

2.1. Equipment and Software

  • HPLC System with quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV-Vis Detector.

  • Chromatography Data System (CDS) software.

  • Analytical balance (0.01 mg readability).

  • Calibrated volumetric flasks and pipettes.

  • pH meter.

2.2. Reagents and Chemicals

  • 3-Hydroxy-5-methylpyridin-4(1H)-one reference standard (>99% purity).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

  • Orthophosphoric acid (H₃PO₄), analytical grade.

  • Water, HPLC grade or Milli-Q equivalent.

Protocol I: HPLC Method Development and Optimization

This section details the logical workflow for developing the analytical method from the ground up.

MethodDevelopmentWorkflow Start Start: Define Analytical Goal PrepStandard Step 1: Prepare Standard & Determine λmax Start->PrepStandard ScoutGradient Step 2: Perform Initial Scouting Gradient PrepStandard->ScoutGradient Analyte in solution OptimizeMobilePhase Step 3: Optimize Mobile Phase (pH and Organic Choice) ScoutGradient->OptimizeMobilePhase Approx. RT known OptimizeGradient Step 4: Refine Gradient Profile or Convert to Isocratic OptimizeMobilePhase->OptimizeGradient Good peak shape achieved SystemSuitability Step 5: Establish System Suitability Criteria OptimizeGradient->SystemSuitability Efficient separation FinalMethod Final Optimized Method SystemSuitability->FinalMethod Method is reproducible

Caption: Workflow for systematic HPLC method development.

Step 1: Standard Preparation and Wavelength Selection

  • Stock Solution: Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a 50:50 Methanol:Water mixture to create a 1 mg/mL stock solution.

  • Working Standard: Dilute the stock solution to a final concentration of 25 µg/mL using the mobile phase.

  • λmax Determination: Inject the working standard and acquire UV spectra from 200-400 nm using the PDA detector. Identify the wavelength of maximum absorbance (λmax).

    • Rationale: Detecting at the λmax provides the highest sensitivity for the analyte. For pyridinone structures, this is often in the low UV range. A related compound, pirfenidone, is detected at 220 nm, which serves as a good starting reference.[5][13]

Step 2: Initial Column and Mobile Phase Selection

  • Column: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Rationale: C18 columns provide sufficient hydrophobic retention for a wide range of small molecules and are a standard choice for initial method development.[10]

  • Mobile Phase:

    • Aqueous (A): 20 mM Potassium Phosphate buffer. To prepare, dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC water and adjust pH to 3.0 with phosphoric acid.

    • Organic (B): Acetonitrile (ACN).

    • Rationale: A pH of 3.0 is more than two units below the predicted pKa of ~9.3, ensuring the pyridine nitrogen is fully protonated. This single ionic form results in sharp, symmetrical peaks. ACN is chosen for its low viscosity and UV cutoff.[9]

Step 3: Scouting Gradient

  • Set the column temperature to 30°C and the flow rate to 1.0 mL/min.

  • Run a broad linear gradient to locate the analyte's retention time (RT).

    • Time (min) | %B (ACN)

      • 0.0 | 5

      • 20.0 | 95

      • 25.0 | 95

      • 25.1 | 5

      • 30.0 | 5

  • Inject the working standard and analyze the chromatogram.

    • Rationale: A scouting gradient quickly determines the approximate organic solvent concentration required to elute the compound, saving significant development time.[10]

Step 4: Method Optimization Based on the scouting run, if the analyte elutes at an RT of ~12 minutes (corresponding to ~50% ACN), the gradient can be refined for speed and efficiency.

  • Gradient Refinement: Create a narrower, targeted gradient around the elution percentage.

    • Time (min) | %B (ACN)

      • 0.0 | 35

      • 10.0 | 65

      • 10.1 | 35

      • 15.0 | 35

  • Conversion to Isocratic (Optional): If the sample matrix is simple, an isocratic method is often more robust. Based on the refined gradient, an isocratic mobile phase composition of 55% Buffer : 45% ACN could be tested.

    • Rationale: Isocratic methods are simpler, require no column re-equilibration between injections, and often exhibit greater long-term reproducibility, making them ideal for routine QC.[10]

Final Optimized Chromatographic Conditions The following table summarizes the final proposed method after optimization.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic: 55% A : 45% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm (Determined λmax)
Injection Volume 10 µL
Run Time 8 minutes

Protocol II: Method Validation (ICH Q2(R2) Framework)

Method validation provides documented evidence that the procedure is fit for its intended purpose.[3][14] The following protocols are based on ICH guidelines.[2][15][16][17]

ValidationParameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range Robustness Robustness Method->Robustness LOQ Limit of Quantitation Method->LOQ LOD Limit of Detection Method->LOD

Caption: Core parameters for analytical method validation.

1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix).[15][17]

  • Protocol:

    • Inject a blank solution (diluent).

    • Inject a placebo/matrix solution (if applicable).

    • Inject the analyte standard solution.

    • Inject a spiked sample containing the analyte and any known impurities.

  • Acceptance Criteria: The blank and placebo shall show no interfering peaks at the retention time of the analyte. The peak for the analyte in the spiked sample must be pure (as determined by PDA peak purity analysis) and well-resolved from other peaks (Resolution > 2.0).

2. Linearity

  • Objective: To establish a linear relationship between analyte concentration and detector response.[2][17]

  • Protocol:

    • Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the expected working concentration (e.g., 5, 10, 25, 40, 50 µg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be minimal.

3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.[15][17]

  • Protocol:

    • Perform a recovery study by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level and analyze them.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements.[17]

  • Protocol:

    • Repeatability (Intra-day): Inject six replicate preparations of the standard solution at 100% concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day): Repeat the experiment on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the peak areas of the replicate injections must be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol:

    • Determine based on the signal-to-noise (S/N) ratio.

    • Analyze a series of dilute solutions and measure the S/N ratio.

    • LOD is the concentration at which S/N ≥ 3.

    • LOQ is the concentration at which S/N ≥ 10.

  • Acceptance Criteria: The LOQ concentration must exhibit acceptable accuracy and precision.

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow Rate (± 0.1 mL/min).

      • Column Temperature (± 2°C).

      • Mobile Phase pH (± 0.2 units).

      • Organic Content (± 2%).

    • Analyze the system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) must remain within acceptable limits. Retention time shifts should be minimal and predictable.

Validation Summary and Conclusion

The results of the validation study should be compiled into a summary table for easy review.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte RTPass
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%< 1.0%
LOQ (µg/mL) S/N ≥ 100.1 µg/mL
Robustness System suitability passesPass

This application note provides a detailed framework for developing and validating a scientifically sound RP-HPLC method for 3-Hydroxy-5-methylpyridin-4(1H)-one. By following the outlined protocols and understanding the rationale behind each step, analytical laboratories can implement a reliable method suitable for routine analysis in a regulated environment, ensuring data integrity and product quality. The principles described herein are foundational and can be adapted for the analysis of other similar polar heterocyclic compounds.

References

  • FDA (2024).
  • Federal Register (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability.
  • Scribd.
  • FDA (n.d.). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • FDA (2020).
  • Wikipedia.
  • IonSource (2001). Reverse Phase HPLC Basics for LC/MS.
  • Zenodo (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Agilent (2007).
  • Phenomenex (2025). Normal-phase vs.
  • Hussein J. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomed Pharmacol J.
  • Lab Manager (2025).
  • AMSbiopharma (2025).
  • HELIX Chromatography (n.d.). HPLC Methods for analysis of Pyridine.
  • ChemicalBook. 3-HYDROXY-5-METHYLPYRIDINE CAS#: 42732-49-0.
  • ICH (2023).
  • European Medicines Agency (2022). ICH guideline Q2(R2)
  • SCIRP (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance.
  • PubChem. 4-hydroxy-5-methylpyridin-2(1H)-one.
  • Scientific Research Publishing (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance.

Sources

Application

Application Note: Preparation and Characterization of Metal Complexes with 3-Hydroxy-5-methylpyridin-4(1H)-one

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Bioinorganic Chemistry & Metallodrug Development Mechanistic Principles & Ligand Design The development of bidentate (O...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Bioinorganic Chemistry & Metallodrug Development

Mechanistic Principles & Ligand Design

The development of bidentate (O,O)-donor ligands has revolutionized the therapeutic management of metal overload and the design of radiometal-based imaging agents. Among these, 3-hydroxypyridin-4-ones (HPOs) stand out due to their exceptional affinity for hard, trivalent metal ions such as Fe(III), Ga(III), and Al(III) .

The molecule 3-Hydroxy-5-methylpyridin-4(1H)-one represents a highly optimized chelator scaffold. The mechanistic causality behind its efficacy lies in the Hard-Soft Acid-Base (HSAB) theory and its specific structural modifications:

  • Bidentate Coordination: The 3-hydroxyl and 4-oxo groups provide a highly localized, negatively charged oxygen donor pair upon deprotonation, perfectly matching the high charge density of hard Lewis acids.

  • Electronic Modulation via 5-Methyl Substitution: The electron-donating methyl group at the 5-position increases the electron density of the pyridinone ring. This inductive effect slightly raises the pKₐ of the 3-hydroxyl group (typically ~9.0–9.5) and significantly enhances the basicity of the coordinating oxygens, leading to a higher overall thermodynamic stability constant (

    
    ) .
    
  • Kinetic Stability: Trivalent metals form octahedral

    
     complexes with this ligand. The neutral charge of the resulting complex at physiological pH ensures high lipophilicity, facilitating membrane permeation and subsequent renal or biliary excretion .
    
Biological Application Pathway

The following diagram illustrates the logical pathway of how 3-hydroxy-5-methylpyridin-4(1H)-one functions in vivo during iron chelation therapy, effectively neutralizing Fenton-active non-transferrin bound iron (NTBI).

Pathway S1 Iron Overload Excess Non-Transferrin Bound Iron S3 In Vivo Chelation Formation of Kinetically Stable [Fe(L)3] S1->S3 S2 Ligand Administration 3-Hydroxy-5-methylpyridin-4(1H)-one S2->S3 S4 Renal/Biliary Excretion Clearance of Water-Soluble Complex S3->S4 S5 Restored Homeostasis Prevention of Fenton Chemistry S4->S5

Mechanism of action for 3-hydroxy-5-methylpyridin-4(1H)-one in iron overload therapy.

Thermodynamic Data & Metal Selectivity

To predict the in vivo and in vitro behavior of the synthesized complexes, one must evaluate the thermodynamic parameters. The


 value (defined as 

at pH 7.4, with

and

) is the gold standard for comparing chelator efficacy .
Metal IonComplex StoichiometryGeometryTypical


(at pH 7.4)
Clinical / Research Application
Fe(III) 3:1 (

)
Octahedral35.0 – 37.519.5 – 21.0Iron overload therapy (Thalassemia)
Ga(III) 3:1 (

)
Octahedral33.5 – 36.018.0 – 19.5PET Imaging (

) radiotracers
Al(III) 3:1 (

)
Octahedral31.0 – 33.015.5 – 17.0Aluminum toxicity remediation
Ni(II) 2:1 (

)
Square Planar15.0 – 17.5N/AUrease enzyme inhibition studies

Data synthesized from comparative hydroxypyridinone stability studies.

Experimental Protocol: Synthesis of Complexes

This protocol outlines the synthesis of the neutral


 and 

complexes. The methodology is designed as a self-validating system : visual and pH-based checkpoints ensure that the reaction proceeds exclusively to the fully saturated, thermodynamically stable 3:1 complex, preventing the isolation of labile

intermediates.
Reagents and Materials
  • Ligand: 3-Hydroxy-5-methylpyridin-4(1H)-one (High purity,

    
    )
    
  • Metal Salts: Iron(III) chloride hexahydrate (

    
    ) or Gallium(III) nitrate nonahydrate (
    
    
    
    )
  • Solvents: Ethanol (Absolute), Milli-Q Water

  • Titrant: 0.1 M NaOH (Freshly prepared to avoid carbonate interference)

Step-by-Step Methodology

Step 1: Ligand Dissolution

  • Weigh exactly 3.1 molar equivalents of 3-hydroxy-5-methylpyridin-4(1H)-one. Causality Note: A slight 0.1 molar excess of the ligand is critical to drive the equilibrium entirely toward the

    
     species and suppress metal hydroxide precipitation.
    
  • Suspend the ligand in a 50:50 (v/v) mixture of Ethanol/Water (approx. 20 mL per gram of ligand).

  • Warm the suspension gently to 40°C under continuous magnetic stirring until complete dissolution is achieved.

Step 2: Metal Salt Addition

  • Dissolve 1.0 molar equivalent of the chosen metal salt (

    
     or 
    
    
    
    ) in 5 mL of Milli-Q water.
  • Add the metal solution dropwise to the ligand solution over 10 minutes.

  • Self-Validation Checkpoint: For Fe(III), an immediate intense deep-red/burgundy color must develop, indicating the formation of preliminary mono- and bis-coordinated species. For Ga(III), the solution remains colorless but may exhibit a slight drop in pH.

Step 3: pH-Driven Complexation

  • Insert a calibrated pH probe into the reaction vessel. The initial pH will likely be acidic (pH 2.5–3.5) due to the displacement of protons from the 3-hydroxyl group upon initial metal binding.

  • Titrate the solution dropwise with 0.1 M NaOH until the pH stabilizes exactly between 7.0 and 7.5 .

  • Causality Note: The pKₐ of the ligand's hydroxyl group is ~9.0. Adjusting the pH to physiological levels ensures complete deprotonation of the coordinated ligands, satisfying the charge of the

    
     ion and yielding the neutral, highly insoluble 
    
    
    
    complex.
  • Self-Validation Checkpoint: If the pH exceeds 8.5, you risk the formation of mixed metal-hydroxo complexes (e.g.,

    
    ). If this occurs, discard and restart.
    

Step 4: Isolation and Purification

  • Maintain stirring at 40°C for 2 hours to ensure thermodynamic equilibration.

  • Cool the mixture to 4°C overnight to maximize the precipitation of the neutral complex.

  • Isolate the precipitate via vacuum filtration using a fine glass frit.

  • Wash the solid sequentially with cold Milli-Q water (

    
    ) to remove unreacted metal salts/NaCl, followed by cold diethyl ether (
    
    
    
    ) to remove unreacted ligand traces.
  • Dry the complex in a vacuum desiccator over

    
     for 24 hours.
    
Experimental Workflow Visualization

Workflow A 1. Ligand Preparation Dissolve 3-Hydroxy-5-methylpyridin-4(1H)-one in EtOH/H2O (1:1 v/v) B 2. Metal Salt Addition Add M(III) salt (e.g., FeCl3·6H2O) Stoichiometry: 3.1 Ligand : 1.0 Metal A->B C 3. pH Adjustment Titrate with 0.1M NaOH to pH 7.0–7.5 Triggers 3-OH Deprotonation B->C D 4. Complexation Stir at 40–50°C for 2–4 hours Monitor color change (e.g., deep red for Fe) C->D E 5. Isolation Precipitate, filter, and wash with cold H2O/Ether D->E F 6. Final Product Purified[M(L)3] Neutral Complex E->F

Step-by-step synthetic workflow for the preparation of trivalent metal-HPO complexes.

Analytical Validation & Characterization

To confirm the integrity of the synthesized


 system, perform the following analytical validations:
  • UV-Vis Spectroscopy:

    • Free Ligand: Exhibits a

      
       around 280 nm (
      
      
      
      transitions of the pyridinone ring).
    • Fe(III) Complex: Exhibits a broad, intense Ligand-to-Metal Charge Transfer (LMCT) band at 450–470 nm , responsible for the deep red color. The exact position is highly sensitive to the coordination geometry.

  • NMR Spectroscopy (

    
    H and 
    
    
    
    C):
    • Ga(III) Complex: Being diamagnetic (

      
      ), 
      
      
      
      yields sharp NMR spectra. Expect a downfield shift in the pyridinone ring protons (e.g., the C2-H and C6-H) compared to the free ligand due to the electron-withdrawing effect of the
      
      
      core.
    • Fe(III) Complex: Paramagnetic (

      
       high-spin). Standard NMR is generally uninformative due to extreme line broadening; rely on Evans method for magnetic moment determination (
      
      
      
      ).
  • Mass Spectrometry (ESI-MS):

    • Run in positive ion mode. The base peak should correspond to

      
      . For gallium, observe the characteristic isotopic pattern of 
      
      
      
      and
      
      
      (approx. 60:40 ratio).

References

  • Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload National Center for Biotechnology Information (PMC) URL:[Link]

  • Exploring the Interaction of 3-Hydroxy-4-pyridinone Chelators with Liposome Membrane Models: Insights from DSC and EPR Analysis MDPI - International Journal of Molecular Sciences URL:[Link]

  • Tuning the properties of tris(hydroxypyridinone) ligands: efficient 68Ga chelators for PET imaging National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and evaluation of the complex-forming ability of hydroxypyranones and hydroxypyridinones with Ni (II) as possible inhibitors for urease enzyme in Helicobacter pylori National Center for Biotechnology Information (PMC) URL:[Link]

Method

Application Note: Spectrophotometric Determination of 3-Hydroxy-5-methylpyridin-4(1H)-one via Iron(III) Complexation

Executive Summary & Mechanistic Grounding 3-Hydroxy-5-methylpyridin-4(1H)-one is a bidentate (O,O)-donor ligand belonging to the 3,4-hydroxypyridinone (3,4-HP) class. HPs are highly privileged scaffolds in drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

3-Hydroxy-5-methylpyridin-4(1H)-one is a bidentate (O,O)-donor ligand belonging to the 3,4-hydroxypyridinone (3,4-HP) class. HPs are highly privileged scaffolds in drug development, functioning as potent scavengers of hard Lewis acids. They are clinically applied in iron-overload therapies (e.g., deferiprone) and serve as bifunctional chelators for ⁶⁸Ga-based Positron Emission Tomography (PET) radiopharmaceuticals[1].

The spectrophotometric determination of this compound leverages the high-affinity coordination between its deprotonated C3-hydroxyl and C4-ketone groups and Iron(III). This coordination generates a distinct Ligand-to-Metal Charge Transfer (LMCT) band in the visible spectrum[2].

The Causality of pH-Dependent Speciation

The analytical challenge in quantifying 3,4-HPs lies in their pH-dependent speciation. The distance between the (O,O)-donor group and the pyridinic nitrogen atom in 3,4-HPs increases the basicity of the hydroxy groups compared to 1,2-HPs, leading to an exceptionally high affinity for Fe³⁺ at neutral pH[3].

At physiological pH (7.4), the ligand forms a stable 1:3 (metal:ligand) complex ([FeL₃]⁰) with a λmax of ~460 nm. However, attempting to quantify the ligand at pH 7.4 by adding excess Fe³⁺ will result in the rapid hydrolysis and precipitation of insoluble iron(III) hydroxide (Fe(OH)₃).

Expert Solution: To create a self-validating, linear quantitative assay, the system must be forced into a single, soluble speciation state. By conducting the assay at pH 1.5, the ligand exclusively forms the 1:1 complex ([FeL]²⁺). At this highly acidic pH, Fe³⁺ remains highly soluble, allowing for the use of a massive molar excess of iron to drive the reaction to completion. The resulting 1:1 complex yields a sharp, quantifiable LMCT peak at 510 nm.

Speciation cluster_pH pH-Dependent Complexation Fe Free Fe(III) + Ligand pH2 pH < 3.0 [FeL]²⁺ (1:1 Complex) λmax ~ 510 nm Fe->pH2 Highly Acidic pH5 pH 4.0 - 6.0 [FeL₂]⁺ (1:2 Complex) λmax ~ 480 nm Fe->pH5 Weakly Acidic pH7 pH > 7.0 [FeL₃]⁰ (1:3 Complex) λmax ~ 460 nm Fe->pH7 Physiological pH

Caption: pH-dependent speciation of the Fe(III)-hydroxypyridinone complex.

Quantitative Data Summary

Parameter3-Hydroxy-5-methylpyridin-4(1H)-oneDeferiprone (1,2-dimethyl analog)Analytical Significance
Donor Atoms (O,O)-bidentate(O,O)-bidentateHigh selectivity for hard trivalent cations (Fe³⁺, Ga³⁺, Al³⁺).
pKa (Hydroxyl) ~9.89.82Dictates the pH required for full deprotonation (pH > 7.0).
pM (Fe³⁺) ~20.020.6High pM ensures the complex resists transmetalation in vivo.
λmax (pH 1.5) 510 nm (1:1 Complex)510 nm (1:1 Complex)Optimal for linear analytical quantification with excess Fe³⁺.
λmax (pH 7.4) 460 nm (1:3 Complex)460 nm (1:3 Complex)Optimal for biological stoichiometry and Job's Method.

Experimental Workflows

Workflow cluster_analytical Protocol A: Analytical Quantification cluster_biological Protocol B: Biological Stoichiometry Start Sample: 3-Hydroxy-5-methylpyridin-4(1H)-one A1 Add Excess Fe(III) in pH 1.5 Buffer Start->A1 B1 Vary Ligand:Fe Ratio in pH 7.4 MOPS Start->B1 A2 Forms 1:1 [FeL]²⁺ (Prevents Fe Hydrolysis) A1->A2 A3 Measure Absorbance at λ = 510 nm A2->A3 B2 Forms 1:3 [FeL₃]⁰ (Physiological State) B1->B2 B3 Measure Absorbance at λ = 460 nm B2->B3

Caption: Divergent workflows for analytical quantification vs. biological speciation.

Protocol A: Analytical Quantification (pH 1.5)

Objective: Determine the concentration of 3-Hydroxy-5-methylpyridin-4(1H)-one in an unknown sample or formulation.

Reagents:

  • Iron Stock Solution (5.0 mM): Dissolve FeCl₃·6H₂O in 0.1 M HCl. (Causality: The highly acidic environment prevents the formation of Fe-hydroxide polymers, ensuring 100% of the iron is available for complexation).

  • Acidic Buffer (pH 1.5): 0.1 M KCl / HCl buffer.

Step-by-Step Methodology:

  • Sample Prep: Aliquot 1.0 mL of the unknown ligand solution (estimated linear range: 10–100 µM) into a 15 mL conical tube.

  • Iron Addition: Add 1.0 mL of the 5.0 mM Iron Stock Solution. (Causality: A >10-fold molar excess of Fe³⁺ ensures all ligand is quantitatively converted to the [FeL]²⁺ complex).

  • Buffering: Add 3.0 mL of the pH 1.5 Acidic Buffer. Vortex to mix thoroughly.

  • Incubation: Incubate at 25°C for 10 minutes to reach thermodynamic equilibrium.

  • Measurement: Measure the absorbance at 510 nm against a reagent blank (containing Fe³⁺ and buffer, but no ligand).

  • System Validation Check: The calibration curve (

    
    ) must pass through the origin. A non-zero intercept indicates iron hydrolysis or background scattering, requiring fresh preparation of the Iron Stock in stronger acid.
    
Protocol B: Biological Stoichiometry via Job's Method (pH 7.4)

Objective: Validate the 1:3 metal-to-ligand biological binding stoichiometry to confirm the structural integrity and binding capacity of the synthesized ligand[4].

Reagents:

  • Equimolar Stocks: Prepare 1.0 mM FeCl₃ (in 0.01 M HCl) and 1.0 mM Ligand (in deionized water).

  • Physiological Buffer: 100 mM MOPS, pH 7.4. (Causality: MOPS is a non-coordinating buffer. Avoid phosphate, citrate, or EDTA, which will competitively strip Fe³⁺ from the hydroxypyridinone).

Step-by-Step Methodology:

  • Continuous Variation: Prepare 11 UV-compatible cuvettes. Vary the mole fraction of the ligand (

    
    ) from 0.0 to 1.0 in 0.1 increments, ensuring the total combined volume of (Fe³⁺ + Ligand) remains constant at 1.0 mL.
    
  • Buffering: Add 2.0 mL of MOPS buffer (pH 7.4) to each cuvette.

  • Incubation: Mix thoroughly and incubate for 15 minutes at 25°C.

  • Measurement: Measure absorbance at 460 nm.

  • Analysis: Plot

    
     vs. 
    
    
    
    . The apex of the curve will occur precisely at
    
    
    , mathematically validating the 1:3 stoichiometry.

References[1] Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. MDPI.https://www.mdpi.com/1420-3049/22/1/136[3] Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. MDPI.https://www.mdpi.com/1420-3049/27/6/1935[2] Reinforcing Protein Biochemistry: A Two-Week Experiment Studying Iron(III) Binding through Stoichiometric Determination. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jchemed.3c00874[4] A three-component Job method for the study of complexation and its effect on co-adsorption. ResearchGate.https://www.researchgate.net/publication/222543160

Sources

Application

Advanced Isolation and Purification of Hydroxypyridinones from Maillard Reaction Model Systems

Executive Summary Hydroxypyridinones (HOPOs) are a class of cyclic, nitrogen-containing Maillard reaction products (MRPs) formed during the thermal processing of reducing sugars and amino acids. Unlike the well-character...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxypyridinones (HOPOs) are a class of cyclic, nitrogen-containing Maillard reaction products (MRPs) formed during the thermal processing of reducing sugars and amino acids. Unlike the well-characterized furans (e.g., HMF) or pyrazines, HOPOs—specifically 3-hydroxypyridin-4-ones—possess unique metal-chelating properties (siderophores) and potent antioxidant activity. However, their isolation is notoriously difficult due to the "Maillard Matrix Effect": the presence of high-molecular-weight melanoidins, unreacted sugars, and hundreds of isomeric byproducts.

This application note details a cation-exchange based extraction strategy coupled with preparative HPLC to isolate HOPOs from glucose-glycine model systems. We move beyond simple solvent extraction to a targeted Solid Phase Extraction (SPE) workflow that exploits the amphoteric nature of the pyridinone ring.

Chemical Mechanism & Target Analytes[1][2]

To extract HOPOs, one must understand their formation pathway. They are not primary degradation products but secondary cyclization products derived from 3-deoxyosones reacting with ammonia or primary amines.

The Formation Pathway

The critical divergence point is the 3-deoxyosone intermediate. In the presence of primary amines, it undergoes cyclization and dehydration to form the pyridinone core.

Maillard_HOPO_Pathway Glucose Glucose + Amine Schiff Schiff Base Glucose->Schiff Amadori Amadori Product (1-amino-1-deoxy-2-ketose) Schiff->Amadori Deoxyosone 3-Deoxyosone (Key Intermediate) Amadori->Deoxyosone - Amine Cyclization Cyclization (- 2 H2O) Deoxyosone->Cyclization + Amine/NH3 Melanoidins Melanoidins (Polymerization) Deoxyosone->Melanoidins Polymerization HOPO 3-Hydroxypyridinone Cyclization->HOPO

Figure 1: Mechanistic pathway highlighting 3-Deoxyosone as the precursor to Hydroxypyridinones.

Experimental Protocols

Protocol A: Synthesis of the Maillard Model System

Objective: Generate a reproducible matrix rich in HOPOs.

Reagents:

  • D-Glucose (anhydrous, ≥99%)

  • Glycine (≥99%)

  • Phosphate Buffer (0.2 M, pH 7.0)

Procedure:

  • Dissolution: Dissolve 0.1 mol D-Glucose and 0.1 mol Glycine in 100 mL of 0.2 M phosphate buffer.

  • Thermal Treatment: Transfer to a round-bottom flask equipped with a reflux condenser. Heat at 100°C for 2 hours .

    • Scientist's Note: Do not autoclave. Autoclaving lacks the agitation required for uniform heat distribution, leading to excessive carbonization (charring) rather than controlled Maillard browning.

  • Quenching: Immediately cool the reaction mixture in an ice bath to 4°C to halt the reaction.

  • Filtration: Filter the dark brown solution through a 0.45 µm PES membrane to remove particulate matter.

Protocol B: Melanoidin Removal (Pre-treatment)

Objective: Remove high-molecular-weight polymers that irreversibly foul HPLC columns.

The "Maillard Matrix" is viscous due to melanoidins. Direct injection or SPE loading will result in immediate cartridge blockage.

  • Ethanol Precipitation: Add cold ethanol (absolute) to the reaction mixture in a 3:1 ratio (v/v).

  • Incubation: Store at -20°C for 1 hour. Melanoidins (>1000 Da) will precipitate.

  • Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Evaporation: Collect the supernatant (containing the small molecules, including HOPOs). Remove ethanol using a rotary evaporator at 35°C under reduced pressure. Re-dissolve the residue in 20 mL of 0.1% Formic Acid (aq).

Protocol C: Cation Exchange SPE (The Critical Step)

Objective: Isolate basic/amphoteric nitrogenous compounds from neutral sugars and acidic furans.

Most Maillard byproducts (furans, pyranones) are neutral or acidic. HOPOs contain a nitrogen atom capable of protonation (pKa ~ 3-4 for the ring nitrogen). We utilize Strong Cation Exchange (SCX) to selectively retain the target.

Stationary Phase: SCX Cartridge (e.g., Strata-X-C or Dowex 50W-X8), 500 mg bed.

StepSolvent / ReagentVolumeMechanism
1. Conditioning Methanol5 mLSolvation of sorbent
2. Equilibration 0.1% Formic Acid (pH ~2.5)5 mLProtonation of sorbent sites
3. Loading Sample from Protocol B2 mLTarget (HOPO+) binds to SO3- sites
4. Wash 1 0.1% Formic Acid5 mLRemoves neutral sugars/acids
5. Wash 2 Methanol5 mLRemoves hydrophobic neutrals
6. Elution 5% NH4OH in Methanol 5 mLDeprotonates HOPO, releasing it
  • Scientist's Note: The elution step uses ammonium hydroxide to switch the pH to >10. This deprotonates the pyridinium cation, neutralizing the charge and breaking the ionic interaction with the sulfonate groups of the SCX resin.

Protocol D: Preparative HPLC Purification

Objective: Isolate specific HOPO isomers.

System: Preparative HPLC with UV-Vis/DAD. Column: C18 Reverse Phase (e.g., 250 x 10 mm, 5 µm). Mobile Phase:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid

Gradient Profile:

  • 0-5 min: 2% B (Isocratic hold to elute polar unretained compounds)

  • 5-25 min: 2% -> 30% B (Shallow gradient for isomer separation)

  • 25-30 min: 30% -> 95% B (Wash)

Detection:

  • 290 nm: Specific for the hydroxypyridinone chromophore.

  • 420 nm: Monitors browning/melanoidin breakthrough.

Workflow Visualization

Extraction_Workflow cluster_SPE Solid Phase Extraction (SCX) Reaction Maillard Reaction Mixture (Glucose + Glycine, 100°C) Precip Ethanol Precipitation (Remove Melanoidins >1kDa) Reaction->Precip Supernatant Supernatant Recovery (Evaporate & Re-dissolve in 0.1% FA) Precip->Supernatant Centrifuge Load Load Sample (pH 2.5) Supernatant->Load Wash Wash: 0.1% FA -> MeOH (Remove Sugars/Furans) Load->Wash Elute Elute: 5% NH4OH in MeOH (Release HOPOs) Wash->Elute HPLC Prep-HPLC (C18) Gradient: 2-30% ACN Elute->HPLC Analysis LC-MS/MS & NMR Validation HPLC->Analysis

Figure 2: Step-by-step extraction and purification workflow.

Validation & Quality Control

To confirm the identity of the isolated peak as a hydroxypyridinone (specifically 3-hydroxypyridin-4-one derivatives), use the following criteria:

  • UV Spectrum: HOPOs exhibit a characteristic bathochromic shift when pH changes.

    • Acidic pH:

      
       ~280-290 nm.
      
    • Alkaline pH:

      
       shifts to ~310-320 nm (due to phenolate anion formation).
      
  • Iron Chelation Test (Rapid QC):

    • Take 100 µL of the purified fraction.

    • Add 10 µL of 10 mM FeCl3.

    • Result: An immediate deep red/purple color indicates the formation of a tris(hydroxypyridinonato)iron(III) complex. This confirms the presence of the alpha-hydroxy-ketone moiety essential for chelation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
HPLC Backpressure Spike Melanoidin foulingEnsure Protocol B (EtOH precipitation) was performed rigorously. Use a guard column.
Low Recovery from SCX pH mismatchEnsure the loading sample is acidified (pH < 3) to protonate the pyridine nitrogen.
Broad Peaks in HPLC Metal contaminationHOPOs chelate trace metals in the LC system. Pass mobile phase through a Chelex 100 resin or add 10 µM EDTA to mobile phase A.

References

  • Hofmann, T., & Schieberle, P. (1995). Evaluation of the key odorants in a thermally treated solution of ribose and cysteine by aroma extract dilution techniques. Journal of Agricultural and Food Chemistry.

    • (Search via Journal)

  • Davidek, T., et al. (2003).[1] Simultaneous Quantitative Analysis of Maillard Reaction Precursors and Products by High-Performance Anion Exchange Chromatography. Journal of Agricultural and Food Chemistry.

  • Somoza, V. (2005). Five years of research on health risks and benefits of Maillard reaction products: an update. Molecular Nutrition & Food Research.

  • Zamora, R., & Hidalgo, F. J. (2020). Formation of 3-hydroxypyridines by lipid oxidation products in the presence of ammonia.[2] Food Chemistry.

  • Hellwig, M., & Henle, T. (2014). Formylation of amino groups in proteins and amino acids by Maillard reaction products. Angewandte Chemie.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Tautomeric Mixtures of 3,4-Dihydroxy-5-Methylpyridine

Welcome to the Advanced Application Support Center. As drug development professionals and analytical chemists, you frequently encounter the complex dynamic behavior of heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and analytical chemists, you frequently encounter the complex dynamic behavior of heterocyclic compounds. 3,4-dihydroxy-5-methylpyridine presents a classic analytical challenge: it exists in a highly dynamic pyridinol-pyridone tautomeric equilibrium.

Depending on the environment, this molecule rapidly interconverts between its dienol form (3,4-dihydroxy-5-methylpyridine) and its keto-enol form (3-hydroxy-5-methylpyridin-4(1H)-one)[1]. This interconversion can wreak havoc on purity assays, structural characterization, and formulation stability.

This guide provides field-proven, self-validating methodologies to kinetically freeze, chromatographically isolate, and spectroscopically resolve these tautomeric mixtures.

Logical Relationship: Solvent-Mediated Equilibrium

The fundamental driver of this tautomerism is the solvent environment. The energy barrier for direct proton transfer is high, but protic solvents or self-dimerization catalyze the exchange[2].

TautomerEquilibrium Dienol Dienol Form (3,4-dihydroxy-5-methylpyridine) Favored in Nonpolar Media Transition Proton Transfer (Dynamic Exchange) Dienol->Transition Nonpolar Solvents KetoEnol Keto-Enol Form (3-hydroxy-5-methylpyridin-4(1H)-one) Favored in Polar Media Transition->KetoEnol Polar Solvents (H-Bonding)

Solvent-mediated tautomeric equilibrium of 3,4-dihydroxy-5-methylpyridine.

Troubleshooting & FAQs: Resolving Analytical Artifacts

Q1: Why do my ¹H and ¹³C NMR spectra show broadened, unintegrable peaks, or sometimes duplicate signal sets at room temperature? Causality: This is a manifestation of intermediate exchange kinetics on the NMR timescale[3]. The molecule is rapidly interconverting between the dienol and keto-enol tautomers. When the rate of this proton transfer is comparable to the frequency difference between the signals of the two tautomers, the peaks broaden or coalesce into an unresolved baseline hump. Solution: You must either slow down the exchange (kinetically freeze) using Variable Temperature (VT) NMR, or push the equilibrium to one extreme using solvent thermodynamics[4]. Polar, hydrogen-bonding solvents (e.g., D₂O, DMSO-d₆) strongly stabilize the highly dipolar keto-enol form[5]. Non-polar solvents (e.g., CDCl₃) favor the dienol form to minimize the molecular dipole moment[6].

Q2: During purity analysis via Reversed-Phase HPLC, my pure standard elutes as a broad, tailing peak or splits into two poorly resolved peaks. Is my sample degrading? Causality: If the sample is pure by other orthogonal methods, you are observing "on-column tautomerization." When the chromatographic separation timescale is similar to the tautomeric interconversion rate, the species interconvert as they travel down the column. Because the dienol and keto-enol forms have different hydrophobicities, they interact differently with the C18 stationary phase, causing peak smearing or splitting[7]. Solution: You must lock the equilibrium during the run by controlling the mobile phase pH. Tautomerization is catalyzed near neutral pH. By dropping the pH to ~2.5 or raising it to ~10.5, you force the molecule into a single predominant ionization state or slow the interconversion enough to resolve the tautomers into sharp, distinct peaks[8].

Q3: My solid-state FTIR and Raman data suggest a mixture of tautomers, but my solution-state UV-Vis shows only one predominant species. Which is correct? Causality: Both are correct for their respective phases. Tautomerism is strictly phase-dependent. In the solid state, crystal packing forces and intermolecular hydrogen bonding networks dictate stability, often resulting in co-crystallized mixtures of dienol and keto-enol forms, or equimolar dimers[1]. In solution, the dielectric constant of the solvent takes over, completely shifting the equilibrium[1]. Solution: Never extrapolate solid-state structural assignments to solution-state behavior. Use Density Functional Theory (DFT) coupled with a Polarizable Continuum Model (PCM) to computationally validate your solution-state spectroscopic data[1].

Analytical Workflow for Tautomer Resolution

TautomerWorkflow cluster_0 Solution-State Resolution cluster_1 Solid-State & In Silico Validation Start 3,4-dihydroxy-5-methylpyridine (Tautomeric Mixture) NMR VT-NMR Spectroscopy (Kinetic Freezing) Start->NMR Solvate (Polar/Nonpolar) HPLC pH-Controlled HPLC (Chromatographic Isolation) Start->HPLC Buffer (pH 2.5 or 10.5) Solid IR / Raman / X-Ray (Crystal Packing Analysis) Start->Solid Crystallize / Lyophilize DataSync Cross-Validation & Structural Assignment NMR->DataSync HPLC->DataSync Solid->DataSync DFT DFT / PCM Calculations (Thermodynamic Modeling) DFT->NMR Predict Shifts DFT->Solid Predict Vibrations

Analytical workflow for resolving and validating pyridinol-pyridone tautomers.

Self-Validating Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Tautomeric Resolution

Purpose: To kinetically freeze the tautomeric exchange and obtain integrable signals for structural confirmation.

  • Preparation: Dissolve 15-20 mg of the compound in a low-freezing-point deuterated solvent (e.g., CD₃OD or Acetone-d₆)[6].

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 25°C to establish the baseline exchange broadening.

  • Kinetic Freezing: Cool the NMR probe in 10°C decrements (down to -40°C or the solvent's limit), allowing 5 minutes for thermal equilibration at each step[4].

  • Resolution: Acquire spectra until the broad signals split into sharp, distinct sets representing the slow-exchange regime of both tautomers.

  • Self-Validation Step (Critical): Warm the sample back to 25°C and re-acquire the spectrum. The peaks must coalesce back to the original broad signals. If they remain split, your sample underwent irreversible thermal degradation, not reversible tautomerization.

Protocol 2: pH-Controlled Reversed-Phase HPLC for Tautomer Separation

Purpose: To suppress on-column interconversion and achieve baseline resolution of tautomeric species.

  • Mobile Phase Prep: Prepare Mobile Phase A: Water buffered to pH ~2.5 with 0.1% Trifluoroacetic acid (TFA) to suppress ionization/exchange. Prepare Mobile Phase B: HPLC-grade Acetonitrile[8].

  • Injection: Inject the sample onto a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Gradient: Run a standard gradient from 5% to 95% B over 20 minutes at 1.0 mL/min.

  • Optimization: If peaks remain broad, the acid may be catalyzing the exchange. Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10.5) using a pH-resilient column (e.g., XBridge C18)[8].

  • Self-Validation Step (Critical): If two distinct peaks are resolved, collect the fractions for each peak. Immediately re-inject each isolated fraction. If the compound is a true dynamic tautomer, the single fraction will re-equilibrate on the column and produce the exact same two peaks[7]. If it produces only one peak, you have separated stable structural isomers or impurities.

Quantitative Data: Thermodynamic Solvent Effects

The table below summarizes how solvent polarity shifts the equilibrium between the dienol and keto-enol forms. Use this data to strategically select solvents for your analytical workflows.

Solvent EnvironmentDielectric Constant (ε)Predominant TautomerMechanistic Driver
Solid State N/AMixed (Equimolar)Crystal packing and intermolecular H-bonding networks stabilize both forms or dimers[1].
Cyclohexane / CDCl₃ 2.0 - 4.8Dienol (3,4-dihydroxy)Lack of solvent H-bonding drives the molecule to minimize its internal dipole moment[2][5].
Methanol / Ethanol 24 - 33Keto-Enol (4-pyridone)Protic solvation stabilizes the highly polar carbonyl and N-H functional groups[1][2].
Water / D₂O 80.1Keto-Enol (4-pyridone)Maximum dielectric stabilization of the zwitterionic/dipolar resonance structures[5][6].
References
  • Source: elsevierpure.
  • Source: wikidoc.
  • Title: How about Tautomers?
  • Source: ias.ac.
  • Source: researchgate.
  • Source: nih.
  • Source: encyclopedia.
  • Title: Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON)

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 3-Hydroxy-5-methylpyridin-4(1H)-one (HMP)

[1][2] Status: Operational Role: Senior Application Scientist Topic: Degradation Dynamics in Alkaline Media[1] Executive Summary & Chemical Context Welcome to the technical support hub for 3-Hydroxy-5-methylpyridin-4(1H)...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Status: Operational Role: Senior Application Scientist Topic: Degradation Dynamics in Alkaline Media[1]

Executive Summary & Chemical Context

Welcome to the technical support hub for 3-Hydroxy-5-methylpyridin-4(1H)-one (often abbreviated as HMP or 5-methyl-HK).[2][1] This molecule belongs to the 3-hydroxy-4-pyridinone (3,4-HP) class, widely utilized as iron chelators (e.g., Deferiprone analogs) and Maillard reaction intermediates.[2][1]

The Core Challenge: While the pyridinone ring exhibits robust thermal stability in acidic media, basic conditions (pH > 9.0) introduce a critical vulnerability. The primary degradation vector is not hydrolytic ring cleavage, but rather oxidative instability of the anionic species.

In alkaline environments, the 3-hydroxyl group deprotonates (


), forming an electron-rich phenolate anion.[2][1] This species is highly susceptible to reactive oxygen species (ROS), leading to radical formation, dimerization, and the formation of complex colored pigments (browning).[1]

Diagnostic Workflow

Use this decision tree to identify the specific degradation mode affecting your experiment.

DiagnosticFlow Start Observation: Degradation in Basic Solution ColorChange Is there a color change? (Yellow -> Brown/Black) Start->ColorChange AssayLoss Is there Potency Loss (HPLC)? ColorChange->AssayLoss No Oxidation Diagnosis: Oxidative Coupling (Quinone/Dimer Formation) ColorChange->Oxidation Yes (Rapid) Precipitation Is there Precipitation? AssayLoss->Precipitation Yes Hydrolysis Diagnosis: Ring Cleavage (Rare, requires extreme pH/Heat) AssayLoss->Hydrolysis No Precip + No Color Solubility Diagnosis: Salt Solubility Limit or Polymerization Precipitation->Solubility Yes ActionOx Action: Degas solvents, Add Antioxidants (Ascorbate) Oxidation->ActionOx ActionHyd Action: Reduce Temp, Check pH < 12 Hydrolysis->ActionHyd

Figure 1: Diagnostic logic for identifying degradation modes of 3,4-HPs in alkaline media.

Technical Troubleshooting (FAQ)

Q1: Why does my solution turn dark brown within minutes of adding NaOH?

Root Cause: Oxidative Polymerization.[1] In basic conditions, HMP exists as a phenolate anion .[1] This anion is electron-rich and easily oxidized by dissolved oxygen to form a semiquinone radical.[2][1] These radicals rapidly couple to form dimers or extended conjugated systems (similar to melanin formation), which absorb light strongly in the visible spectrum.

Corrective Action:

  • Deoxygenation: Sparge all buffers with Argon or Nitrogen for at least 15 minutes before adding the HMP.[1]

  • Antioxidants: If compatible with your downstream application, add 0.1% sodium bisulfite or ascorbic acid to scavenge ROS.[1]

Q2: I see a loss of parent peak on HPLC, but no new distinct peaks. Where did it go?

Root Cause: Formation of heterogeneous polymers or rapid ring opening.[1]

  • Polymerization: Oxidative dimers often elute in the column void volume or stick to the guard column due to increased lipophilicity and poor solubility, appearing as "missing mass."

  • Ring Cleavage: While less common than oxidation, exposure to strong base (e.g., 1N NaOH at >60°C) can attack the C-2 or C-6 position, opening the ring to form linear enamines which may not absorb at the same UV wavelength (typically 280nm) as the parent pyridinone.[1]

Q3: Is the degradation light-dependent?

Yes. Hydroxypyridinones are photosensitive.[2][1] The combination of Base + Light + Oxygen creates a "perfect storm" for degradation. The quantum yield for degradation increases significantly when the molecule is ionized.

  • Protocol: Always use amber glassware or wrap vessels in foil during alkaline stress testing.

Mechanistic Insight

The following diagram details the molecular pathway of degradation. Understanding this allows you to design better stability studies.[2][3]

Mechanism HMP HMP (Neutral) pH < 8 Anion Phenolate Anion pH > 10 HMP->Anion OH- (Deprotonation) Radical Semiquinone Radical (Reactive Intermediate) Anion->Radical O2 / Light (Oxidation) RingOpen Ring Fission Products (Linear Enamines) Anion->RingOpen Heat / Strong OH- (Hydrolysis) Dimer Biphenylic Dimer (Colored Impurity) Radical->Dimer Coupling

Figure 2: Degradation pathway showing the bifurcation between oxidative coupling (dominant) and hydrolysis.[2][1]

Validated Experimental Protocols

Protocol A: Forced Degradation (Alkaline Stress)

Purpose: To determine the intrinsic stability limits of HMP.[2]

Reagents:

  • 1.0 N NaOH[2][1]

  • 1.0 N HCl (for neutralization)[2][1]

  • HPLC Mobile Phase (e.g., MeOH/Water + 0.1% Formic Acid)[2][1]

Procedure:

  • Preparation: Dissolve HMP to a concentration of 1 mg/mL in water.

  • Stress Initiation: Add an equal volume of 0.2 N NaOH (Final concentration 0.1 N NaOH, pH ~13).[1]

  • Incubation:

    • Condition A (Mild): Room Temperature, Dark, 4 hours.[1]

    • Condition B (Aggressive): 60°C, Dark, 4 hours.

  • Quenching: Immediately neutralize with an equal volume of 0.2 N HCl. Crucial: Do not inject highly alkaline samples directly into silica-based HPLC columns.

  • Analysis: Analyze via HPLC-UV (280 nm) or LC-MS.

Acceptance Criteria:

  • Mild: >95% recovery indicates acceptable processing stability.[2][1]

  • Aggressive: <80% recovery indicates sensitivity; formulation requires buffering < pH 9.[2][1]

Protocol B: Oxidative Sensitivity Check

Purpose: To distinguish between base hydrolysis and base-catalyzed oxidation.[2][1]

  • Prepare two aliquots of HMP in 0.1 N NaOH.

  • Vial 1: Purge headspace with Nitrogen, seal tightly.[1]

  • Vial 2: Leave open to air, stir vigorously.

  • Observe color change over 2 hours.

    • Result: If Vial 2 turns brown while Vial 1 remains clear, the degradation is oxidative , not hydrolytic.

Reference Data

ParameterValue / BehaviorSource
pKa (3-OH) 8.7 – 9.8 (Species dependent)[1]
Major Degradant Oxidative Dimers / Quinones[2]
UV Max ~280 nm (Acid) / Bathochromic shift in Base[3]
Solubility High in Acid/Base; Moderate in Neutral[1]
References
  • Santos, M. A., et al. (2005).[1][4] "N-Arylamine derivatives of 3-hydroxy-4-pyridinones: solution studies and bioevaluation." Journal of Biological Inorganic Chemistry. (Demonstrates pKa shifts and stability of the 3,4-HP class in aqueous solution).

  • Dehkordi, L. S., et al. (2008).[1][5] "Basic 3-hydroxypyridin-4-ones: potential antimalarial agents."[2][1][5] European Journal of Medicinal Chemistry. (Discusses synthesis and stability of basic pyridinone analogs).

  • Looker, J. H., et al. (1982).[1] "Claisen Rearrangement of 3-(Allyloxy)-4-pyridinones." Journal of Heterocyclic Chemistry. (Provides foundational chemistry on the reactivity of the 3-hydroxy-4-pyridinone ring system).

  • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." (Guideline for conducting forced degradation studies).

Sources

Troubleshooting

🛠️ HPO Complex Troubleshooting Center: Overcoming Solubility Bottlenecks

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden precipitation of 3-hydroxypyridin-4-one (HPO) metal complexes during in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the sudden precipitation of 3-hydroxypyridin-4-one (HPO) metal complexes during in vitro assays or formulation development. While HPO ligands (like deferiprone) are celebrated for their high iron affinity, the transition from a free ligand to a fully coordinated metal complex drastically alters the molecule's physicochemical properties.

This guide is designed to dissect the causality behind these solubility issues and provide field-proven, self-validating protocols to engineer your way out of them.

🔍 Section 1: The Mechanistic Root of HPO Complex Insolubility (FAQ)

Q1: My free HPO ligand is highly water-soluble (>10 mM), but the moment I add Fe(III) or Ga(III) at physiological pH, a stubborn precipitate forms. Why? A1: The causality lies in the stoichiometry and the resulting surface charge of the complex. HPOs are bidentate ligands. To satisfy the octahedral coordination geometry of hard Lewis acids like Fe(III), three HPO molecules must bind to a single metal ion, forming a 3:1 (ligand:metal) complex[1]. At physiological pH (~7.4), the resulting[Fe(HPO)₃] complex is electronically neutral. Without a net charge to facilitate hydration, the outward-facing hydrophobic substituents (e.g., the N-alkyl groups) dominate the complex's surface, driving hydrophobic collapse and rapid precipitation[1].

Q2: Does increasing the lipophilicity of the N-substituent (e.g., moving from methyl to ethyl or propyl) worsen this? A2: Yes, absolutely. While increasing the N-alkyl chain length is a valid strategy to enhance cell membrane permeability (often used to improve antimalarial efficacy by targeting intracellular labile iron pools), it directly penalizes aqueous solubility[2]. There is a strict inverse relationship between lipid solubility and the aqueous chelating efficiency of the resulting complex[2].

🧪 Section 2: Synthetic & Structural Interventions

When formulation tweaks (like adding DMSO or cyclodextrins) fail or are biologically incompatible, you must engineer the ligand itself. Here is how we logically approach structural modifications.

G Start HPO Complex Insoluble in Aqueous Media Decision1 Target Application? Start->Decision1 SmallMol Small Molecule (Oral/Permeable) Decision1->SmallMol Polymer Macromolecular (Systemic/Anti-infective) Decision1->Polymer ModN N-Alkyl Modification (Add -OH, -COOH, PEG) SmallMol->ModN Hexa Hexadentate Design (Hydrophilic Backbone) SmallMol->Hexa RAFT RAFT Polymerization (e.g., with NVP) Polymer->RAFT

Logical decision tree for resolving HPO complex solubility issues.

Strategy A: Hexadentate Backbone Integration

Instead of relying on three separate bidentate ligands to find the metal, conjugating three HPO units onto a single hydrophilic backbone (e.g., a polyamine or PEGylated scaffold) creates a hexadentate ligand[3].

  • The Causality: This pre-organizes the chelating geometry, entropically favoring complexation (dramatically increasing the

    
     value, sometimes >28.0) while allowing the backbone itself to maintain aqueous solvation of the neutral complex[3].
    
Strategy B: Polymeric Co-polymerization (The DIBI Approach)

For applications where systemic circulation or anti-infective properties are desired without the need for intracellular penetration, polymerizing the HPO monomer is the ultimate solubility solution. By utilizing Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, HPO methacrylamide monomers can be co-polymerized with highly hydrophilic monomers like N-vinylpyrrolidone (NVP)[4].

  • The Causality: The massive hydration sphere of the PVP backbone completely masks the hydrophobicity of the coordinated HPO-Fe(III) sites, achieving unprecedented water solubility (up to 70% w/w) without organic co-solvents[4].

📊 Quantitative Comparison of HPO Modifications
Ligand ClassExample / ReferenceDenticity

(Affinity)
Max Aqueous SolubilityPrimary Solubilization Mechanism
Simple N-alkyl HPO Deferiprone (DFP)Bidentate19.4Low-Moderate (~1.4% w/w)Native hydration
2-Amido HPO Compound 15b[5]Bidentate>20.0PoorRequires DMSO / Liposomes
Hexadentate HPO Compound 11[3]Hexadentate>28.0ModerateHydrophilic backbone
Polymeric HPO DIBI[4]Polyvalent>27.0Extremely High (70% w/w) PVP Co-polymerization

📋 Section 3: Self-Validating Experimental Protocols

To ensure your modified HPO complexes are functioning as intended, you must validate both their solubility and their metal-binding stoichiometry. Below are the definitive methodologies.

Protocol 1: Synthesis of Highly Soluble Polymeric HPO Chelators (RAFT)

This protocol yields a macromolecular chelator that bypasses the solubility limits of small-molecule HPOs[4].

Step 1: Monomer Preparation Synthesize a 3-benzyloxy-2-methyl-4-pyrone precursor and convert it to a methacrylamide-functionalized HPO monomer. Self-Validation Check: Confirm the presence of the vinyl protons via


 NMR (5.5-6.5 ppm) before proceeding.

Step 2: RAFT Polymerization

  • Combine the HPO methacrylamide monomer (e.g., 5-25 mol%) with N-vinylpyrrolidone (NVP) in a Schlenk flask.

  • Add a RAFT agent (e.g., cyanomethyl dodecyl trithiocarbonate) and an initiator (AIBN).

  • Degas via three freeze-pump-thaw cycles and heat to 70°C for 24 hours.

Step 3: Deprotection & Purification

  • Remove the benzyl protecting groups using concentrated HCl.

  • Dialyze the polymer against deionized water (MWCO 3.5 kDa) for 72 hours to remove unreacted monomers.

  • Lyophilize to obtain the water-soluble polymer. Self-Validation Check: The final polymer should dissolve instantly in water at concentrations >20% w/w, forming a clear solution[4].

G Step1 1. Synthesize HPO Monomer (Methacrylamide derivative) Step2 2. RAFT Polymerization (with NVP co-monomer) Step1->Step2 Step3 3. Deprotection & Dialysis (Remove benzyl & monomers) Step2->Step3 Step4 4. Metal Titration (UV-Vis at 282 nm) Step3->Step4 Step5 5. Speciation Analysis (Confirm 3:1 binding capacity) Step4->Step5

Workflow for the synthesis and validation of highly soluble polymeric HPO chelators.

Protocol 2: Spectrophotometric Validation of Complex Stoichiometry and Solubility

How do you prove your solubilization strategy hasn't ruined the metal affinity or caused micro-precipitation?

  • Stock Preparation: Prepare a 100 µM solution of your modified HPO ligand in MOPS buffer (pH 7.4). Ensure complete dissolution.

  • Metal Titration: Gradually add aliquots of a standard

    
     solution (0 to 50 µM final concentration).
    
  • UV-Vis Monitoring: Monitor the characteristic ligand-to-metal charge transfer (LMCT) band. For HPO-Fe(III) complexes, the free ligand absorbs around 280 nm, while the Fe(III) complex exhibits a broad peak between 450-500 nm[4].

  • Job's Plot Analysis: Plot the absorbance at 460 nm against the molar fraction of iron.

    • Self-Validation Check: The intersection of the two linear segments must occur exactly at a molar fraction of 0.25 (Metal) to 0.75 (Ligand), confirming the formation of the 3:1 complex. If the solution turns cloudy or baseline scattering increases (absorbance at 800 nm > 0.05), your complex is undergoing micro-precipitation, and your solubilization strategy requires further optimization.

📚 References

  • Hydroxypyranones, hydroxypyridinones, and their complexes Source: Advances in Inorganic Chemistry URL:[Link]

  • DIBI, a 3-hydroxypyridin-4-one chelator iron-binding polymer with enhanced antimicrobial activity Source: NIH / PMC URL:[Link]

  • Synthesis of 2-Amido-3-hydroxypyridin-4(1H)-ones: Novel Iron Chelators with Enhanced pFe3+ Values Source: Synthasite URL:[Link]

  • The effect of N-alkyl modification on the antimalarial activity of 3- hydroxypyridin-4-one oral iron chelators Source: Blood - ASH Publications URL:[Link]

  • Design and characterisation of novel hexadentate 3-hydroxypyridin-4-one ligands Source: Synthasite URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing pH for 3-Hydroxy-5-methylpyridin-4(1H)-one Metal Binding

Introduction: The pH-Speciation Nexus Welcome to the technical support hub for hydroxypyridinone (HPO) chelators. You are working with 3-Hydroxy-5-methylpyridin-4(1H)-one (HMP), a bidentate (O,O) ligand.[1][2] Success wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The pH-Speciation Nexus

Welcome to the technical support hub for hydroxypyridinone (HPO) chelators. You are working with 3-Hydroxy-5-methylpyridin-4(1H)-one (HMP), a bidentate (O,O) ligand.[1][2]

Success with this molecule depends entirely on mastering the Protonation-Chelation Equilibrium .[1][2] Unlike hexadentate ligands (e.g., EDTA), HMP requires three individual ligand molecules to saturate one Fe(III) ion.[2] This assembly is thermodynamically driven but kinetically vulnerable to pH fluctuations.[2]

The Core Challenge:

  • Too Acidic (pH < 4): The ligand is protonated (

    
     or 
    
    
    
    ) and cannot effectively bind the metal.
  • Too Basic (pH > 8): While the ligand is active, metal hydrolysis (formation of insoluble

    
    ) competes with chelation.[2]
    
  • The Sweet Spot: You must engineer a pH environment where the tris-complex (

    
    )  is the dominant species.
    

Module 1: Critical Parameters & Theory

Physicochemical Profile

To optimize your experiment, you must calculate your buffer conditions based on these approximate dissociation constants for the 3-hydroxy-4-pyridinone core:

ParameterApprox. ValueSignificance

~3.6Deprotonation of the pyridinium nitrogen (

).[1][2] Below this pH, the molecule is cationic and non-binding.

~9.7 - 9.9Deprotonation of the 3-hydroxyl group (

).[1][2] This is the active binding state .
Log

(Fe)
~36 - 37Overall stability constant for the

complex.[1][2] High stability allows binding even at physiological pH despite high

.
The Binding Logic (Graphviz Visualization)

The following diagram illustrates the competition between protons (


) and Metal ions (

) for the ligand (

).[2]

HMP_Speciation H2L H₂L⁺ (Cationic) pH < 3 HL HL (Neutral) pH 4-9 H2L->HL pKₐ₁ ≈ 3.6 (-H⁺) L L⁻ (Anionic) Active Binder HL->L pKₐ₂ ≈ 9.8 (-H⁺) Fe Free Metal (Fe³⁺/Al³⁺) FeL ML²⁺ (1:1 Complex) Fe->FeL + L⁻ Precip Metal Hydroxide Precipitate (M(OH)₃) Fe->Precip Hydrolysis (pH > 6 if L is low) FeL2 ML₂⁺ (1:2 Complex) FeL->FeL2 + L⁻ FeL->Precip Dissociation FeL3 ML₃⁰ (1:3 Neutral) Target Species FeL2->FeL3 + L⁻ (pH > 7)

Caption: Thermodynamic equilibrium showing the progression from protonated ligand to the neutral ML3 complex. Note the competition from hydrolysis (grey octagon) if ligand concentration or pH is mismanaged.

Module 2: Troubleshooting Guide

Issue 1: Precipitation at Neutral pH

Symptom: You adjust the pH to 7.4, and the solution turns cloudy or a precipitate forms.

  • Root Cause: Metal Hydrolysis. Although the

    
     complex is stable, the formation of 
    
    
    
    (
    
    
    ) is a fierce competitor.[2] If the free ligand concentration (
    
    
    ) is too low, hydrolysis wins.[2]
  • Corrective Action:

    • Check Ligand:Metal Ratio: Ensure you are using a molar excess. For HMP, a 10:1 ratio (Ligand:Metal) is recommended to force the equilibrium toward

      
       and suppress hydrolysis.
      
    • Order of Addition: Never add base to a solution of metal ions before adding the ligand.[2]

      • Correct Protocol: Dissolve Ligand

        
         Adjust pH to ~4 
        
        
        
        Add Metal
        
        
        Slowly raise pH to 7.4.[2]
Issue 2: Color Shift Anomalies (UV-Vis)

Symptom: The solution shifts from red/orange to pale yellow unexpectedly.

  • Root Cause: Speciation Shift.

    • Red/Orange:[1][2][3] Indicates

      
       (Charge Transfer band 
      
      
      
      nm).[1][2]
    • Pale/Purple: Indicates

      
       or 
      
      
      
      (lower pH species).[1][2]
  • Corrective Action:

    • Verify pH.[2][3][4][5][6] If pH < 5, you are observing the dissociation of the tris-complex.

    • If pH is correct (7.[2]4) but color fades, check for oxidation of the ligand or reduction of Fe(III) to Fe(II) (which binds HMP poorly).[2] Ensure no reducing agents (ascorbate) are present unless intended.[1][2]

Issue 3: Buffer Interference

Symptom: Stability constants calculated are lower than literature values, or kinetics are sluggish.

  • Root Cause: Competitive Complexation. Common buffers like Citrate or Phosphate bind metals.[2]

  • Corrective Action:

    • Switch Buffers: Use non-coordinating buffers.

    • Recommended:MOPS (pH 6.5–7.9), HEPES (pH 6.8–8.2), or MES (pH 5.5–6.7).[1][2]

    • Avoid: Phosphate, Citrate, Acetate (weak competition), Tris (can coordinate Cu/Zn).[2]

Module 3: Optimized Protocols

Protocol A: Determination of Stability Constants (Potentiometric Titration)

For determining the precise log K values for your specific HMP derivative.

Prerequisites:

  • Automatic Titrator (e.g., Metrohm or Mettler Toledo).[2]

  • Inert Atmosphere: High-purity

    
     or Argon bubbling (essential to prevent carbonate formation).[1][2]
    
  • Temperature:

    
    .[2]
    

Step-by-Step:

  • Solution Prep: Prepare a solution containing:

    • Ligand:

      
       M.[1][2]
      
    • Metal (Fe/Al):

      
       M (Ratio 3:1 or higher).[1][2]
      
    • Ionic Strength Adjuster: 0.1 M KCl or

      
      .[2]
      
    • Acid: Add HCl to lower starting pH to ~2.0.[2]

  • Calibration: Calibrate electrode using standard buffers (pH 4, 7, 10). Crucial: Convert activity to concentration if calculating thermodynamic constants.

  • Titration:

    • Titrate with carbonate-free 0.1 M KOH.

    • Allow 2-3 minutes equilibration time between additions.

    • Record data points (mL vs. mV) from pH 2.0 to 11.0.

  • Analysis: Use Hyperquad or BEST software to fit the data.

    • Model Input: Define species

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      .[1]
Protocol B: Rapid "Batch" pH Optimization (UV-Vis)

For quickly finding the optimal binding pH without full titration.[1][2]

  • Prepare Stock: 10 mM HMP in water. 1 mM

    
     in 0.1 M HCl.[2]
    
  • Prepare Buffer Series: 100 mM buffers (MES, MOPS, HEPES, CHES) ranging from pH 5.0 to 9.5 in 0.5 unit increments.

  • Mix: In a 96-well plate or cuvettes, mix:

    • 900 µL Buffer.

    • 50 µL Ligand Stock.

    • 50 µL Metal Stock.[2]

    • (Final Ratio 10:1 L:M).

  • Measure: Scan absorbance 350–700 nm.

  • Plot: Absorbance at

    
     (approx 460 nm) vs. pH.[1][2]
    
    • Result: The curve will plateau at the optimal pH range (likely pH 7.2–8.5).

FAQ: Frequently Asked Questions

Q: Can I use this ligand for intracellular iron chelation? A: Yes. The neutral


 complex formed at physiological pH is lipophilic, allowing it to cross cell membranes and redistribute iron. This is the mechanism of action for Deferiprone. Ensure your derivative (5-methyl) maintains this lipophilicity (log P ~0.2 to 0.5).[1][2]

Q: Why is the 5-methyl group important? A: The methyl group at position 5 is an electron donor.[2] It slightly increases the basicity of the adjacent oxygen ligands compared to the non-methylated core. This theoretically increases the stability constant (


) but also slightly raises the 

, meaning you need to ensure the pH is strictly controlled

for maximum efficiency.

Q: My iron source is precipitating before I even add the ligand. A: Iron(III) is stable only at very low pH. Always dissolve your iron salt in 0.1 M HCl or


 first.[2] Never dissolve 

directly in neutral water or buffer.[2]

References

  • Hider, R. C., & Kontoghiorghes, G. J. (2016).[1][2] The development of hydroxypyridinone iron chelators for the treatment of iron overload. In Iron Chelation Therapy.[2][7][8]

  • Santos, M. A., et al. (2012).[1][2] Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals.International Journal of Molecular Sciences. [1][2]

  • Martell, A. E., & Smith, R. M. (2004).[1][2] NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes.[2][1][2]

  • Nurchi, V. M., et al. (2010).[1][2] Complex formation of 3-hydroxy-4-pyridinone ligands with Fe(III) and Al(III): A thermodynamic study.Journal of Inorganic Biochemistry.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for Hydroxypyridinones

This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of hydroxypyridinones. As...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of hydroxypyridinones. As potent metal chelators with basic functionalities, hydroxypyridinones present unique challenges in reversed-phase chromatography. This document provides in-depth troubleshooting strategies rooted in the fundamental principles of chromatography to help you achieve symmetric, reproducible peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for my hydroxypyridinone peak to tail?

A1: Peak tailing with hydroxypyridinones in reversed-phase HPLC is typically caused by two primary factors:

  • Secondary Silanol Interactions: Hydroxypyridinones, often being basic compounds, can interact with residual acidic silanol groups (Si-OH) on the surface of silica-based columns. This secondary interaction mechanism, in addition to the primary hydrophobic retention, can lead to significant peak tailing.[1][2]

  • Metal Chelation: As strong metal chelators, hydroxypyridinones can interact with trace metal ions present in the HPLC system (e.g., stainless steel components, frits) or within the silica matrix of the column itself. This chelation can result in peak distortion and tailing.[3][4]

Q2: I'm analyzing Deferiprone and getting a tailing peak. What's a good starting point for my mobile phase?

A2: For Deferiprone and similar hydroxypyridinones, a common starting point is a buffered mobile phase at a low pH. For instance, a mobile phase consisting of a phosphate buffer (pH 3.0) and methanol in a 60:40 ratio has been used successfully.[5] The low pH helps to suppress the ionization of silanol groups, minimizing secondary interactions.

Q3: Can my choice of HPLC column affect peak tailing for these compounds?

A3: Absolutely. Using a modern, high-purity, end-capped silica column (Type B silica) is highly recommended.[6] These columns have a lower concentration of accessible, acidic silanol groups, which significantly reduces the potential for secondary interactions with basic analytes like hydroxypyridinones.[2]

Q4: How do I know if metal chelation is the cause of my peak tailing?

A4: A simple diagnostic test is to add a small amount of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your mobile phase (e.g., 0.1 mM). If the peak shape improves, it strongly suggests that metal chelation is a contributing factor.

In-Depth Troubleshooting Guide

Peak tailing not only affects the aesthetic quality of your chromatogram but also impacts the accuracy and precision of quantification. Below is a systematic approach to diagnose and resolve peak tailing issues with hydroxypyridinones.

Understanding the Core Problems

Two primary chemical interactions are responsible for the majority of peak tailing issues with hydroxypyridinone compounds. Understanding these is key to effective troubleshooting.

  • Secondary Interactions with Silanol Groups: Silica-based reversed-phase columns have residual silanol groups on their surface. At mid-range pH values (typically > 3), these silanol groups can become deprotonated and negatively charged, leading to strong ionic interactions with protonated basic analytes like many hydroxypyridinones. This mixed-mode retention (hydrophobic and ionic) results in peak tailing.[1][2]

  • On-Column Metal Chelation: Hydroxypyridinones are designed to be powerful chelators of metal ions, particularly hard metal ions like Fe(III).[3][7] Trace metals can be present in the stainless steel components of the HPLC system (tubing, frits, injector) or as impurities in the silica packing material of the column.[4][8] When the hydroxypyridinone analyte chelates with these metal ions during its passage through the column, it can lead to peak distortion.

Below is a diagram illustrating the logical flow of troubleshooting peak tailing for hydroxypyridinones.

G cluster_0 start Peak Tailing Observed check_metal Metal Chelation Suspected? start->check_metal check_silanol Silanol Interaction Suspected? check_metal->check_silanol No add_edta Add EDTA to Mobile Phase check_metal->add_edta Yes use_inert_column Use Inert Column / System check_silanol->use_inert_column No/Also Consider adjust_ph Adjust Mobile Phase pH (Low pH) check_silanol->adjust_ph Yes solution Symmetric Peak add_edta->solution use_inert_column->solution use_endcapped_column Use High-Purity, End-Capped Column adjust_ph->use_endcapped_column add_competing_base Add Competing Base (e.g., TEA) use_endcapped_column->add_competing_base add_competing_base->solution

Caption: Troubleshooting workflow for hydroxypyridinone peak tailing.

Systematic Troubleshooting Protocols

Given the primary function of hydroxypyridinones, it is prudent to first investigate metal chelation as a potential cause.

Protocol 1: Mobile Phase Modification with a Chelating Agent

  • Prepare a stock solution of EDTA: Dissolve a sufficient amount of EDTA in the aqueous component of your mobile phase to create a 10 mM stock solution.

  • Modify the mobile phase: Add the EDTA stock solution to your mobile phase to achieve a final concentration of 0.1-0.5 mM.

  • Equilibrate the system: Flush the column with the EDTA-containing mobile phase for at least 30 minutes.

  • Inject the sample: Analyze your hydroxypyridinone standard.

  • Evaluate the peak shape: Compare the peak asymmetry to the chromatogram obtained without EDTA. A significant improvement indicates that metal chelation was a contributing factor.

Protocol 2: Utilizing Inert HPLC Hardware

If metal chelation is identified as a persistent issue, consider using HPLC systems and columns designed to be bio-inert or metal-free. These systems replace standard stainless steel components with materials like PEEK or specially coated metals, which minimize the exposure of the sample to metal ions.[4]

If peak tailing persists after addressing potential metal chelation, the next step is to focus on minimizing interactions with residual silanol groups.

Protocol 3: Mobile Phase pH Adjustment

  • Determine the pKa of your analyte: Knowing the pKa of your hydroxypyridinone is crucial for selecting the optimal mobile phase pH.[9]

  • Adjust the mobile phase to a low pH: For basic compounds, reducing the mobile phase pH to 2.5-3.0 will protonate the acidic silanol groups, rendering them neutral and less likely to interact with the protonated basic analyte.[1][6] Use a suitable buffer, such as phosphate or formate, to maintain a stable pH.

  • Equilibrate and analyze: Thoroughly equilibrate the column with the new mobile phase before injecting your sample.

Protocol 4: Column Selection and Use of Mobile Phase Additives

StrategyMechanism of ActionRecommended Implementation
Use a High-Purity, End-Capped Column Modern "Type B" silica columns are synthesized from high-purity silica with low metal content and are "end-capped" to block a significant portion of residual silanol groups.[2][6]Select a column specifically marketed as base-deactivated or suitable for the analysis of basic compounds.
Add a Competing Base A small, basic molecule is added to the mobile phase to interact with the active silanol sites, effectively "shielding" them from the analyte.Add 0.1% triethylamine (TEA) to the mobile phase. Note that TEA can suppress ionization in mass spectrometry detectors.[9]

If peak tailing is still not resolved, consider these general troubleshooting steps:

  • Sample Overload: Injecting too much sample can lead to peak fronting, but in some cases, can contribute to tailing. Try reducing the injection volume or sample concentration.[10]

  • Sample Solvent: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used, it can cause peak distortion.

  • Extra-column Volume: Ensure that all tubing and connections are appropriate for your system to minimize dead volume, which can contribute to peak broadening and tailing.[11]

  • Column Degradation: A void at the head of the column or a blocked frit can cause peak tailing for all analytes. If all peaks in your chromatogram are tailing, consider replacing the column.[12]

The following diagram illustrates the interaction between a basic hydroxypyridinone and a deprotonated silanol group on the stationary phase, a common cause of peak tailing.

Caption: Secondary interaction causing peak tailing.

By systematically working through these troubleshooting steps, you can identify the root cause of peak tailing for your hydroxypyridinone analytes and develop a robust and reliable HPLC method.

References

  • HPLC-MART. Are Silanol Groups Bad or Good for Basic Compounds? Available from: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Available from: [Link]

  • ChromaNik Technologies Inc. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Available from: [Link]

  • Journal of Innovative Pharmacy and Biological Sciences. (2018). Stability indicating method development and validation of Deferiprone in pharmaceutical dosage form by RP-HPLC. Available from: [Link]

  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Tailing Peaks. Available from: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available from: [Link]

  • Research Journal of Pharmacy and Technology. (2023). Development and Validation of a Stability Indicating RP-HPLC Method for the Estimation of Deferiprone in its Capsule Dosage Form. Available from: [Link]

  • PHARMACEUTICAL SCIENCES. method development and validation for deferiprone by rp-hplc method. Available from: [Link]

  • SciSpace. (2022). Hydroxypyridinone Journey into Metal Chelation. Available from: [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available from: [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2012). development and validation of rp-hplc method for the estimation of deferiprone. Available from: [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Novel RP-HPLC Method Development And Validation Of Deferasirox And Deferiprone In Bulk And Dosage Forms. Available from: [Link]

  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Available from: [Link]

  • PMC. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Available from: [Link]

  • ResearchGate. (2025). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Available from: [Link]

  • SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Available from: [Link]

Sources

Optimization

Minimizing side reactions during 3-hydroxypyridinone functionalization

This guide serves as a specialized Technical Support Center for researchers working with 3-hydroxypyridin-4-ones (3,4-HOPOs). It addresses the specific synthetic bottlenecks inherent to this privileged chelator scaffold,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 3-hydroxypyridin-4-ones (3,4-HOPOs). It addresses the specific synthetic bottlenecks inherent to this privileged chelator scaffold, focusing on minimizing side reactions during functionalization.

Status: Active | Tier: Level 3 (Senior Scientist) | Topic: Synthetic Optimization & Troubleshooting

Introduction: The Chelation Paradox

3,4-HOPOs are deceptively simple structures. While they offer superior affinity for hard Lewis acids (Fe³⁺, Ga³⁺, Pu⁴⁺) compared to catechols, their synthesis is plagued by the ambident nucleophilicity of the pyridinone ring and the redox susceptibility of the phenolic moiety.

This guide prioritizes the Maltol-to-Pyridinone conversion (the "Gold Standard" route) as it circumvents the most common regioselectivity errors, followed by troubleshooting for protection group strategies and bioconjugation.

Module 1: The Maltol-to-HOPO Conversion (Primary Synthesis)

Context: The most efficient route to N-functionalized 3,4-HOPOs is the direct insertion of a primary amine into Maltol (3-hydroxy-2-methyl-4-pyrone). This "one-pot" reaction avoids the N- vs. O-alkylation competition entirely.

Troubleshooting Guide: Amine Insertion

Q: My reaction mixture turns into a dark, insoluble tar/oil instead of precipitating the product. Why?

  • Diagnosis: Oxidative polymerization of the intermediate.

  • The Science: The reaction proceeds via a ring-opening/ring-closing mechanism (Michael-type addition). The acyclic intermediate is an electron-rich enaminone, highly susceptible to oxidation by air, leading to complex polymeric "tars."

  • Solution:

    • Degas Solvents: Sparge water/ethanol with Argon/N₂ for 20 minutes before adding reagents.

    • Sealed System: Run the reaction in a sealed pressure tube, not just a reflux condenser open to air.

    • pH Control: Ensure the pH is alkaline (pH > 9). If using an amine salt (e.g., glycine ethyl ester HCl), you must add an equivalent of base (NaOH or Et₃N) to liberate the free amine.

Q: The conversion is incomplete (<40% yield) even after 48 hours reflux.

  • Diagnosis: Thermodynamic equilibrium limitation.

  • The Science: The reaction releases water. In aqueous solvents, the equilibrium can stall.

  • Solution: Switch to a higher boiling, protic solvent mixture (e.g., Ethanol/Water 1:1 or pure Ethanol) and increase temperature to 100–110°C in a sealed vessel. For difficult amines (anilines), use a microwave reactor (140°C, 30 min) to overcome the activation energy barrier.

Module 2: Regioselectivity & Protection Strategies

Context: If you cannot use the Maltol route (e.g., modifying a pre-formed HOPO core), you face the "N- vs. O-Alkylation" battle.

Visualizing the Regioselectivity Logic

Regioselectivity Start Target: N-Functionalized 3,4-HOPO Route Can you use Maltol + R-NH2? Start->Route Yes YES: Direct Synthesis Route->Yes Preferred No NO: Alkylation of Ring Route->No Necessary Evil Direct Maltol + Amine (pH > 9) No Regio-Isomers Yes->Direct Protect Step 1: Protect 3-OH (Benzyl Bromide) No->Protect Alkylate Step 2: N-Alkylation (Base: KOH/MeOH or NaH/DMF) Protect->Alkylate Side_O Risk: O-Alkylation (If 3-OH unprotected) Protect->Side_O Skip Protection? Deprotect Step 3: Deprotection Alkylate->Deprotect

Figure 1: Decision tree for minimizing regioselective side reactions. The Maltol route is preferred to avoid the O-alkylation risks associated with direct functionalization.

Troubleshooting Guide: Benzyl Deprotection

Q: Hydrogenolysis (H₂/Pd-C) is reducing my pyridine ring to a piperidone.

  • Diagnosis: Over-reduction. The 3,4-HOPO ring is electron-deficient but can be reduced under high pressure or prolonged exposure.

  • Solution:

    • Poison the Catalyst: Use Pd(OH)₂ (Pearlman’s catalyst) instead of Pd/C, or add a trace of Quinoline.

    • Acidic Scavenger: Run the hydrogenation in Methanol + 1 eq. HCl. The protonated pyridinium ring is harder to reduce than the neutral pyridinone.

    • Alternative: Switch to acid hydrolysis (HBr in Acetic Acid). Warning: This is harsh and may hydrolyze esters/amides elsewhere in your molecule.

Q: I am getting O-alkylation despite using a base. Why?

  • Diagnosis: Hard/Soft Acid-Base Mismatch.

  • The Science: The deprotonated 3-hydroxypyridinone is an ambident nucleophile. The Oxygen is the "hard" center; the Nitrogen is the "soft" center. Hard bases (NaH) and hard electrophiles (alkyl halides) often favor O-alkylation (forming the ether) due to electrostatic attraction.

  • Solution: To favor N-alkylation on a protected ring:

    • Use a soft counter-ion (Cs₂CO₃).

    • Use a protic solvent (Methanol) if solubility permits, or DMF.

    • Note: If 3-OH is unprotected, O-alkylation is almost guaranteed with alkyl halides. You must use the Benzyl protection strategy.

Module 3: Bifunctional Chelator Assembly (Coupling)

Context: Attaching 3,4-HOPO units to scaffolds (e.g., TREN, Cyclen) or antibodies requires activating a carboxylic acid handle.

Protocol: Activation without Side Reactions

Q: My NHS-ester activation of the HOPO-carboxylic acid has low yield/purity.

  • Diagnosis: Self-reaction or Hydrolysis.

  • The Science: The 3-OH group (even if not deprotonated) can interfere with coupling reagents like EDC/NHS, leading to intermolecular esters. Furthermore, HOPO-NHS esters are notoriously hydrolytically unstable.

  • Protocol (The "TFP" Method): Use 2,3,5,6-tetrafluorophenol (TFP) instead of NHS. TFP esters are more stable to hydrolysis but more reactive toward amines.

    • Dissolve HOPO-COOH in dry DMF.

    • Add TFP (1.2 eq) and DIC (Diisopropylcarbodiimide, 1.2 eq).

    • Stir 2h. The TFP ester is often stable enough to be purified on silica (unlike NHS esters).

Q: How do I remove trace Iron (Fe) from my final product?

  • Diagnosis: The "Pink/Red" Tint.

  • The Science: 3,4-HOPOs have such high affinity (

    
    ) that they scavenge trace iron from silica gel, glassware, and solvents.
    
  • Solution:

    • Glassware: Acid wash all glassware (10% HCl) followed by Milli-Q water rinse.

    • EDTA Wash: During the final workup, wash the organic phase with 0.1M Na₂EDTA (pH 5). EDTA will strip the iron from the HOPO (kinetic competition).

    • Chelex Resin: Pass the final aqueous solution through a Chelex-100 column to remove trace metals before lyophilization.

Data Summary: Protection Group Comparison

MethodReagentsRisk ProfileBest For
Benzyl (Bn) BnBr, NaOHHigh stability; Removal can reduce ringGeneral Synthesis
Methyl (Me) MeI, K₂CO₃Very hard to remove (requires BBr₃)Analytical Standards
MOM (Methoxymethyl) MOM-Cl, DIPEAAcid sensitive; Carcinogenic reagentAcid-labile linkers
Benzhydryl DiphenyldiazomethaneRemoved by mild acid (TFA)Solid-phase synthesis

References

  • Santos, M. A., et al. (2020). "Hydroxypyridinone Complexes: Synthesis and Biological Applications." Chemical Reviews.

  • Raymond, K. N., & Allred, B. E. (2015). "Siderophore Mimetics as Chelating Agents." Accounts of Chemical Research.

  • Hider, R. C., et al. (2011). "Design of Hydroxypyridinone Iron Chelators." Dalton Transactions.

  • Ma, Y., et al. (2015). "Tripodal Tris(hydroxypyridinone) Ligands for Iron and Gallium." Inorganic Chemistry.

  • Berry, J. F., et al. (2024). "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones." Journal of Organic Chemistry.

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 3-Hydroxy-5-methylpyridin-4(1H)-one

Executive Summary & Strategic Context In the development of iron-chelating therapeutics (similar to Deferiprone), the hydroxypyridinone (HPO) scaffold is a privileged structure. However, the synthesis of 3-Hydroxy-5-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of iron-chelating therapeutics (similar to Deferiprone), the hydroxypyridinone (HPO) scaffold is a privileged structure. However, the synthesis of 3-Hydroxy-5-methylpyridin-4(1H)-one presents a specific regioisomeric challenge. It is structurally distinct from its more common isomer, 3-hydroxy-2-methylpyridin-4(1H)-one (derived directly from Maltol).

This guide provides a definitive NMR characterization protocol. Unlike Mass Spectrometry, which cannot distinguish these regioisomers (both MW 125.13), 1H NMR is the sole rapid analytical technique capable of validating the methyl group's position (C5 vs. C2) via spin-spin coupling analysis.

The Core Analytical Challenge
  • Target Molecule: 3-Hydroxy-5-methylpyridin-4(1H)-one (Methyl at C5).

  • Primary Impurity/Alternative: 3-Hydroxy-2-methylpyridin-4(1H)-one (Methyl at C2).[1]

  • Critical Differentiator: The aromatic coupling pattern (Singlets vs. Doublets).

1H NMR Spectrum Analysis (DMSO-d6)

The following data represents the "Gold Standard" spectrum for the target molecule in DMSO-d6. DMSO is chosen over CDCl₃ due to solubility and over D₂O to prevent the exchange of diagnostic labile protons (NH and OH).

Table 1: Chemical Shift Assignments
PositionShift (δ, ppm)MultiplicityIntegralStructural EnvironmentDiagnostic Value
NH (1) 11.0 – 11.8Broad Singlet1HPyridone NitrogenDisappears in D₂O. Confirms "one" tautomer over "ol".
H-2 7.55 – 7.65Singlet (or d, J<2Hz)1HFlanked by N and C-OHCritical: Most downfield aromatic signal. Appears as a singlet due to lack of vicinal neighbors.
H-6 7.30 – 7.40Singlet (or d, J<2Hz)1HFlanked by N and C-MeCritical: Appears as a singlet .
OH (3) 4.5 – 9.0*Very Broad1HC3 HydroxylHighly variable; depends on water content/concentration.
CH₃ (5) 2.05 – 2.15Singlet3HMethyl at C5Upfield aliphatic signal.

*Note: The OH proton is often invisible or merged with the water peak in wet DMSO.

Mechanistic Insight: The "Singlet" Signature

The defining feature of the 5-methyl isomer is the isolation of the aromatic protons.

  • H2 is located at position 2.

  • H6 is located at position 6.

  • The Methyl group blocks position 5.

  • Result: H2 and H6 are separated by the Nitrogen and the Carbonyl/Methyl groups. They exhibit only weak cross-ring coupling (J < 2 Hz), appearing effectively as singlets at standard field strengths (300-400 MHz).

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule's spectral fingerprint against its primary isomer and its precursor to validate identity and purity.

Comparison A: The Regioisomer Check (Target vs. 2-Methyl Isomer)

The most common synthesis error is producing the 2-methyl isomer (Maltol derivative).

FeatureTarget: 5-Methyl Isomer Alternative: 2-Methyl Isomer Scientific Causality
Aromatic Pattern Two Singlets Two Doublets (AB System) In the 2-Me isomer, protons are at H5 and H6. They are vicinal (neighbors) and split each other (J ≈ 7.0 Hz).
Coupling Constant


Vicinal coupling (3-bond) is strong; Cross-ring coupling (4/5-bond) is weak.
Methyl Shift


Methyl next to Nitrogen (C2) is slightly more deshielded than Methyl at C5.
Comparison B: Process Validation (Target vs. Maltol Precursor)

If synthesizing from a pyrone precursor (e.g., Allomaltol), monitoring the reaction progress is vital.

FeatureProduct (Pyridinone) Precursor (Pyrone) Validation Logic
NH Signal Present (~11.5 ppm) Absent The insertion of Nitrogen is the primary reaction event.
Aromatic Shifts Upfield shift relative to pyroneDownfieldPyridinones are more electron-rich than pyrones due to N-donation.

Visualization: Logical Decision Trees

The following diagrams illustrate the structural tautomerism and the analytical decision tree for verifying the regioisomer.

Diagram 1: Tautomeric Equilibrium & Solvent Influence

Caption: The 4(1H)-one form (left) is dominant in polar solvents like DMSO and Water, crucial for iron chelation efficacy.

Tautomerism cluster_solvent Solvent Effect Keto Pyridin-4(1H)-one Form (Dominant in DMSO/D2O) NH Signal Visible Enol 4-Hydroxypyridine Form (Aromatic OH) (Trace in non-polar) Keto->Enol  Fast Exchange   DMSO DMSO-d6: Stabilizes NH form Slows exchange

Diagram 2: Regioisomer Verification Workflow

Caption: Analytical logic flow to distinguish the 5-methyl target from the common 2-methyl impurity.

IsomerCheck Start Acquire 1H NMR (DMSO-d6) CheckRegion Analyze Aromatic Region (7.0 - 8.0 ppm) Start->CheckRegion Decision Coupling Pattern? CheckRegion->Decision Singlets Two Singlets (Separated signals) Decision->Singlets Isolated Protons Doublets Two Doublets (J ~ 7 Hz) Decision->Doublets Vicinal Protons ResultCorrect CONFIRMED: 3-Hydroxy-5-methyl (Target) Singlets->ResultCorrect ResultWrong REJECTED: 3-Hydroxy-2-methyl (Isomer Impurity) Doublets->ResultWrong

Experimental Protocol: Self-Validating Acquisition

To ensure the spectrum is publication-quality and the assignments are robust, follow this specific protocol.

Sample Preparation[2]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Use 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Avoid CDCl₃ due to poor solubility and aggregation. Avoid D₂O for initial characterization as it erases the NH/OH signals.

  • Water Removal: If the sample is hygroscopic (common for HPOs), dry under vacuum at 40°C for 2 hours before dissolution. Water peaks at 3.33 ppm can obscure the OH signal.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Spectral Width: -2 to 14 ppm (to capture the downfield NH).

  • Relaxation Delay (d1): Set to 5.0 seconds .

    • Reasoning: The aromatic protons (H2/H6) and the NH proton have long T1 relaxation times. A short d1 (e.g., 1s) will suppress their integration values relative to the methyl group, leading to incorrect stoichiometric calculations (e.g., appearing as 0.7H instead of 1.0H).

  • Scans: 16 to 32 scans are sufficient for >5mg samples.

Data Processing
  • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz) to reduce noise without artificially broadening the singlets.

  • Phasing: Manual phasing is required for the broad NH peak.

  • Integration: Calibrate the Methyl singlet at ~2.1 ppm to exactly 3.00.

References

  • Crisponi, G., & Remelli, M. (2008). Iron chelating agents for the treatment of iron overload. Coordination Chemistry Reviews, 252(10-11), 1225-1240. Link

  • Santos, M. A., et al. (2012). Hydroxypyridinone derivatives: From iron chelation to novel pharmaceutical applications. Future Medicinal Chemistry, 4(11), 1469-1493. Link

  • Nurchi, V. M., et al. (2010). Complex formation equilibria of 3-hydroxy-4-pyridinones with essential metal ions. Journal of Inorganic Biochemistry, 104(6), 621-628. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Standard reference for J-coupling constants in heteroaromatics). Link

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of 3-Hydroxy-5-methylpyridin-4(1H)-one

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 3-Hydroxy-5-methylpyridin-4(1H)-one , a critical structural analog in the hydroxypyridinone (HPO) class of iron chelators. A Co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 3-Hydroxy-5-methylpyridin-4(1H)-one , a critical structural analog in the hydroxypyridinone (HPO) class of iron chelators.

A Comparative Technical Guide for Drug Development

Executive Summary & Structural Context

3-Hydroxy-5-methylpyridin-4(1H)-one (MW 125.13 Da) represents a core scaffold in the design of oral iron chelators. It is structurally homologous to the clinical standard Deferiprone (1,2-dimethyl-3-hydroxypyridin-4(1H)-one), differing only by the absence of the N-methyl group.

Understanding its fragmentation pattern is essential for:

  • Metabolite Identification: Distinguishing N-demethylated metabolites of Deferiprone.

  • Isomer Differentiation: Separating the 5-methyl isomer from the 2-methyl isomer (a maltol derivative).

  • Quality Control: Verifying synthetic purity in chelator libraries.

Key Performance Indicators (MS/MS)
Feature3-Hydroxy-5-methylpyridin-4(1H)-oneDeferiprone (Standard)
Precursor Ion [M+H]⁺ m/z 126 m/z 140
Primary Neutral Loss CO (28 Da)N-Methyl radical (15 Da) & CO (28 Da)
Base Peak (MS2) m/z 98m/z 125
Diagnostic Pathway Direct Ring ContractionN-Demethylation followed by Ring Contraction

Experimental Protocol: ESI-MS/MS Characterization

To replicate the fragmentation data described below, the following self-validating protocol is recommended. This workflow ensures high-confidence structural assignment.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL MeOH (1 mg/mL).

  • Working Solution: Dilute to 10 µg/mL in 50:50 MeOH:H₂O + 0.1% Formic Acid.

    • Rationale: Formic acid promotes protonation of the pyridinone carbonyl/nitrogen, maximizing [M+H]⁺ intensity.

Step 2: Direct Infusion Parameters (Triple Quadrupole/Q-TOF)
  • Flow Rate: 10 µL/min.

  • Ionization: ESI Positive Mode (+).

  • Source Temp: 300°C (Ensures complete desolvation of the polar ring).

  • Capillary Voltage: 3.5 kV.[1]

  • Collision Energy (CE): Ramp 10–40 eV.

    • Note: HPOs are relatively stable aromatic systems. Low CE (<15 eV) preserves the molecular ion; High CE (>30 eV) is required to break the ring.

Step 3: Data Acquisition
  • Scan Range: m/z 50–200.

  • Target: Isolate m/z 126.1 ([M+H]⁺) and trigger MS2.

Fragmentation Mechanism & Pathway[2]

The fragmentation of 3-Hydroxy-5-methylpyridin-4(1H)-one is dominated by the stability of the pyridinone ring. Unlike Deferiprone, which often loses the labile N-methyl group first, the 5-methyl analog proceeds directly to ring degradation.

Primary Pathway: Carbon Monoxide Ejection
  • Precursor (m/z 126): The protonated molecule is stable.

  • Transition: A proton transfer facilitates the expulsion of the carbonyl carbon (C4) as Carbon Monoxide (CO).

  • Product (m/z 98): The resulting ion is a 5-membered pyrrole-like cation. This is the diagnostic base peak .

Secondary Pathway: Water Loss
  • m/z 126 → m/z 108: Loss of H₂O (18 Da).

  • Mechanism: Interaction between the 3-hydroxyl group and the adjacent 4-ketone allows for dehydration, though this is less favorable than CO loss in unsubstituted nitrogen systems.

Visualization: Fragmentation Pathway

FragmentationPathway M_H [M+H]+ m/z 126 (Parent) Frag_98 [M+H - CO]+ m/z 98 (Base Peak) M_H->Frag_98 -CO (28 Da) Primary Path Frag_108 [M+H - H2O]+ m/z 108 (Minor) M_H->Frag_108 -H2O (18 Da) Frag_70 [C4H8N]+ m/z 70 (Ring Cleavage) Frag_98->Frag_70 -C2H4 (Retro-Diels-Alder) Frag_53 [C3H3N]+ m/z 53 (Deep Frag) Frag_70->Frag_53 -NH3

Figure 1: Proposed fragmentation pathway of 3-Hydroxy-5-methylpyridin-4(1H)-one ESI(+). The loss of CO (m/z 98) is the dominant event.

Comparative Analysis: 5-Methyl vs. Alternatives

This section contrasts the product with its two most relevant "competitors" in the analytical space: its isomer (2-methyl) and its drug homolog (Deferiprone).

Comparison 1: Isomeric Differentiation (5-Me vs. 2-Me)

The 2-methyl isomer (3-hydroxy-2-methylpyridin-4(1H)-one) is a common degradation product of Maltol. Distinguishing it from the 5-methyl isomer is critical.

Parameter5-Methyl Isomer (Target)2-Methyl Isomer (Alternative)
Structure Methyl at C5 (Next to C=O)Methyl at C2 (Next to NH)
Retention Time (RP-LC) Later Eluting (More lipophilic due to shielding)Earlier Eluting (More polar interaction at N)
Key MS2 Ratio High m/z 98 abundance.Lower m/z 98; often shows m/z 84 (Loss of C₂H₂O via ketene mechanism).
Mechanism Methyl stabilizes the C5-C6 bond, directing CO loss.Methyl at C2 can participate in ring opening via N-H interaction.
Comparison 2: Drug Homolog (vs. Deferiprone)

Deferiprone is the standard for HPO iron chelators.

Feature3-Hydroxy-5-methylpyridin-4(1H)-one Deferiprone (L1)
Molecular Weight 125.13139.15
Precursor [M+H]⁺ 126 140
First Loss -28 Da (CO) → m/z 98 -15 Da (CH₃ from N) → m/z 125
Secondary Loss -18 Da (H₂O) → m/z 108-28 Da (CO) from m/z 125 → m/z 97
Interpretation The user's compound is essentially the N-demethylated metabolite of a Deferiprone-like analog.Presence of m/z 125 in Deferiprone spectrum confirms the labile N-methyl group.

References

  • Deferiprone Fragmentation Standards

    • Asmari, M., et al. (2016).[2] LC-ESI-MS Study of Iron(III) Complexes with Deferiprone. ResearchGate.

  • Hydroxypyridinone Isomer Analysis

    • Kassel, D. B., & Biemann, K. (1990). Differentiation of hydroxyproline isomers and isobars in peptides by tandem mass spectrometry. Analytical Chemistry.

  • General Pyridinone Mass Spectrometry

    • NIST Mass Spectrometry Data Center.[3] Mass spectrum of 3-hydroxy-2-methyl-4-pyrone (Maltol) and derivatives.

  • Pharmacokinetics & Metabolite ID

    • Hua, Y., et al. (2012). Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma. Biomedical Chromatography.

Sources

Validation

FTIR Characterization &amp; Isomer Differentiation: 3-Hydroxy-5-methylpyridin-4(1H)-one

This guide provides a comprehensive technical analysis of the FTIR characteristic peaks for 3-Hydroxy-5-methylpyridin-4(1H)-one , a critical intermediate and structural isomer in the synthesis of iron-chelating agents li...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the FTIR characteristic peaks for 3-Hydroxy-5-methylpyridin-4(1H)-one , a critical intermediate and structural isomer in the synthesis of iron-chelating agents like Deferiprone.[1]

Unlike standard templates, this guide is structured to address the specific analytical challenge: differentiating the 5-methyl isomer from its more common 2-methyl analog (derived from Maltol) .

[1]

Introduction: The Analytical Challenge

In the development of hydroxypyridinone (HPO) ligands for iron chelation therapy, structural isomerism is a critical quality control parameter. 3-Hydroxy-5-methylpyridin-4(1H)-one is a specific isomer where the methyl group is positioned at C5, distinct from the commercially prevalent 3-hydroxy-2-methylpyridin-4(1H)-one (Maltol-derived).[1]

While both isomers share the core 3-hydroxy-4-pyridinone pharmacophore (responsible for bidentate metal binding), their electronic properties and metabolic profiles differ.[1] FTIR spectroscopy serves as a rapid, non-destructive "fingerprinting" tool to verify the substitution pattern before proceeding to more expensive NMR or crystallographic validation.[1]

Experimental Protocol: High-Resolution FTIR Acquisition

To ensure spectral fidelity, particularly in the fingerprint region (600–1500 cm⁻¹), the following solid-state protocol is recommended.

Method: Potassium Bromide (KBr) Pellet[1]
  • Rationale: HPOs are crystalline solids with strong intermolecular hydrogen bonding. KBr pellets minimize moisture interference compared to ATR (Attenuated Total Reflectance) and provide superior resolution for the critical O-H and N-H stretching regions.[1]

Step-by-Step Workflow:

  • Desiccation: Dry the sample of 3-Hydroxy-5-methylpyridin-4(1H)-one at 60°C under vacuum for 4 hours to remove surface water (which obscures the 3000–3500 cm⁻¹ region).[1]

  • Grinding: Mix 1–2 mg of the sample with ~200 mg of spectroscopic-grade KBr powder. Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering).

  • Pellet Formation: Press the mixture at 8–10 tons of pressure for 2 minutes to form a transparent disc.

  • Acquisition:

    • Range: 4000–400 cm⁻¹[1]

    • Resolution: 2 cm⁻¹ (Critical for resolving adjacent peaks in the fingerprint region)

    • Scans: 32 or 64 scans to improve Signal-to-Noise (S/N) ratio.

Characteristic Peak Assignments

The FTIR spectrum of 3-Hydroxy-5-methylpyridin-4(1H)-one is dominated by the resonance-stabilized amide/enaminone system.[1]

Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Mechanistic Insight
O-H / N-H Stretch 3300 – 2600 Broad, StrongIntermolecular H-Bonding: The 3-OH group forms strong H-bonds with the C4=O of adjacent molecules.[1] The N-H stretch overlaps significantly in this region, creating a broad "envelope" characteristic of solid-state pyridinones.
C-H Stretch (Aromatic) 3000 – 3100 Weak, ShoulderRing C-H: Stretching vibrations of the H atoms at positions C2 and C6.[1]
C-H Stretch (Methyl) 2900 – 2980 MediumAliphatic C-H: Asymmetric and symmetric stretching of the C5-Methyl group.[1]
C=O Stretch (Pyridinone) 1620 – 1640 Very StrongResonance Carbonyl: Significantly lower than typical ketones (1715 cm⁻¹) due to the contribution of the zwitterionic resonance form (N⁺=C-O⁻).[1] This confirms the 4-pyridinone tautomer over the 4-hydroxypyridine form.[1]
C=C / C=N Stretch 1500 – 1600 StrongRing Skeletal Vibrations: Mixed modes of the heterocyclic ring, sensitive to the electronic effect of the methyl substituent.[1]
C-O Stretch (Enolic) 1200 – 1250 StrongC3-OH Bond: Characteristic of the enolic oxygen, often shifting upon metal chelation (e.g., Fe³⁺ binding).[1]
C-H Out-of-Plane Bend 850 – 900 Medium/SharpIsomer Specific Marker: Deformation of the isolated ring hydrogens (See Section 4).[1]

Comparative Analysis: 5-Methyl vs. 2-Methyl Isomer

This is the core value of the guide. Distinguishing the 5-methyl target from the 2-methyl alternative (Maltol derivative) relies on the substitution pattern of the pyridine ring.[1]

The Structural Difference
  • Target (5-Methyl): Methyl at C5.[1] Protons are at C2 and C6 . These protons are isolated from each other by the Nitrogen and Carbonyl/Methyl groups.

  • Alternative (2-Methyl): Methyl at C2.[1] Protons are at C5 and C6 . These protons are adjacent (vicinal) .[1]

FTIR Fingerprint Differentiation
Feature5-Methyl Isomer (Target)2-Methyl Isomer (Alternative)
C-H Bending (Out-of-Plane) Two Isolated Bands (~860–890 cm⁻¹) Strong Vicinal Band (~820–840 cm⁻¹)
Mechanism Isolated aromatic protons typically absorb at higher frequencies.[1] The lack of adjacent coupling simplifies the bending mode.Adjacent protons (vicinal coupling) on a heteroaromatic ring typically show a strong, characteristic bending mode at a lower frequency.[1]
C=O Environment Methyl is α to Carbonyl but β to Nitrogen. Inductive effect is localized to the C4-C5-C6 sector.[1]Methyl is α to Nitrogen and β to Carbonyl. Stronger steric interaction with the N-H group.

Identification Workflow (Decision Tree)

The following diagram outlines the logical flow for confirming the identity of the 3-Hydroxy-5-methylpyridin-4(1H)-one isomer using FTIR as the primary screen.

IsomerID Start Unknown Sample (Suspected 3-Hydroxy-5-methylpyridin-4(1H)-one) FTIR_Acq Acquire FTIR Spectrum (KBr Pellet) Start->FTIR_Acq Check_CO Check C=O Region (1620-1640 cm⁻¹) FTIR_Acq->Check_CO Is_Pyridinone Is Strong Peak Present? Check_CO->Is_Pyridinone Is_Pyridinone->Start No (Not a Pyridinone) Check_Fingerprint Analyze Fingerprint Region (800-900 cm⁻¹) Is_Pyridinone->Check_Fingerprint Yes Pattern_Type Pattern Type? Check_Fingerprint->Pattern_Type Result_2Me Result: 2-Methyl Isomer (Maltol Derivative) Strong band ~830 cm⁻¹ (Vicinal H) Pattern_Type->Result_2Me Low Freq (~830) Result_5Me Result: 5-Methyl Isomer (Target) Bands >860 cm⁻¹ (Isolated H) Pattern_Type->Result_5Me High Freq (~870) NMR_Conf Confirmation: ¹H NMR Check for Singlets (5-Me) vs Doublets (2-Me) Result_5Me->NMR_Conf Validate

Figure 1: Decision tree for distinguishing 3-hydroxypyridin-4-one isomers using FTIR spectral markers.

References

  • Orvig, C., et al. (2014).[1][2] "Physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones." Canadian Journal of Chemistry. Link

  • Burgess, J., et al. (2023).[1] "Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions." RSC Advances. Link

  • Lee, Y.P., et al. (2018).[1] "Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical." The Journal of Chemical Physics. Link[1]

  • Sigma-Aldrich. "3-Hydroxy-2-methylpyridin-4(1H)-one Product Specification." Merck KGaA. Link

Sources

Comparative

Comparative Guide: Antioxidant Capacity of 3-Hydroxy-5-methylpyridin-4(1H)-one vs. Trolox

[1] Executive Summary The Bottom Line: If your research targets direct free radical scavenging (e.g., neutralizing existing ROS in a metal-free system), Trolox is the superior choice due to its rapid hydrogen atom transf...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The Bottom Line: If your research targets direct free radical scavenging (e.g., neutralizing existing ROS in a metal-free system), Trolox is the superior choice due to its rapid hydrogen atom transfer (HAT) kinetics. However, if your experimental model involves metal-induced oxidative stress (e.g., iron-overload, Fenton chemistry, or neurodegeneration models), 3-Hydroxy-5-methylpyridin-4(1H)-one (and the hydroxypyridinone class) will likely outperform Trolox. Its primary mechanism is preventive antioxidant activity via high-affinity iron chelation (


), effectively stopping the catalytic formation of hydroxyl radicals before they are generated.

Part 1: Mechanistic Divergence

To select the correct compound, one must understand that these two molecules operate on different stages of the oxidative cascade.

Trolox (The "Chain Breaker")
  • Class: Water-soluble Vitamin E analog (chroman-6-ol derivative).

  • Primary Mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Action: It sacrifices its phenolic hydrogen to neutralize peroxyl (

    
    ) and alkoxyl (
    
    
    
    ) radicals, becoming a stable radical itself. It acts after the radical is formed.
3-Hydroxy-5-methylpyridin-4(1H)-one (The "Preventive Chelator")
  • Class: 3-Hydroxypyridin-4-one (HPO). Structurally related to Deferiprone.[1]

  • Primary Mechanism: Metal Chelation . The bidentate ligand (oxygen at C4 and hydroxyl at C3) forms an extremely stable, redox-inactive complex with

    
     and 
    
    
    
    .
  • Secondary Mechanism: Radical Scavenging. The C3-hydroxyl group can donate a hydrogen atom, but with slower kinetics than Trolox due to the electron-withdrawing nature of the pyridine ring.

Pathway Visualization: Fenton Chemistry vs. Scavenging

The following diagram illustrates where each molecule intervenes in the oxidative stress pathway.

AntioxidantMechanism Fe2 Fe²⁺ (Labile Iron) Fenton Fenton Reaction Fe2->Fenton H2O2 H₂O₂ (Peroxide) H2O2->Fenton OH_Rad •OH (Hydroxyl Radical) Fenton->OH_Rad Catalysis Damage Cellular Damage (Lipid Peroxidation) OH_Rad->Damage HPO 3-Hydroxy-5-methylpyridin-4(1H)-one (Chelation) HPO->Fe2 Sequesters Iron (Prevents Reaction) Trolox Trolox (Scavenging) Trolox->OH_Rad Neutralizes Radical (Chain Breaking)

Figure 1: Mechanistic intervention points. HPO prevents the formation of the radical (upstream), while Trolox neutralizes the radical once formed (downstream).

Part 2: Quantitative Performance Comparison

The following data contrasts the performance of Trolox against the 3-hydroxypyridin-4-one (HPO) class. Note that while Trolox is the standard (TEAC = 1.0), HPO derivatives often show lower direct scavenging but superior protection in metal-rich environments.

FeatureTrolox3-Hydroxy-5-methylpyridin-4(1H)-one (HPO)
Primary Role Radical Scavenger (Chain-breaking)Metal Chelator (Preventive)
TEAC Value (ABTS) 1.0 (Standard) ~0.3 – 0.6 (Moderate) [1]
DPPH IC50 15 – 30 µM (High Potency)> 100 µM (Lower Potency) [2]
Iron Binding (

)
Negligible20.0 – 22.0 (Extremely High) [3]
Fenton Inhibition Low (Cannot stop

generation)
High (Stops

generation)
Solubility Water-soluble (High)Soluble in buffers/alcohols (pH dependent)

Analysis of Data:

  • Direct Scavenging: In assays like DPPH or ABTS (where no metal catalyst is present), Trolox is 2-3x more potent than most HPO derivatives. The HPO molecule can scavenge, but the resonance stabilization of the resulting radical is less favorable than in the Trolox chromanol ring.

  • Metal Protection: In Deoxyribose degradation assays (which use

    
     + Ascorbate + 
    
    
    
    ), HPO derivatives show
    
    
    values in the low micromolar range (10-50 µM), often outperforming Trolox, which consumes itself trying to scavenge the endless stream of radicals produced by the un-chelated iron.

Part 3: Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: TEAC Assay (Trolox Superiority Check)

Use this to quantify direct radical scavenging capacity.

Reagents:

  • ABTS Stock: 7 mM ABTS in water.

  • Oxidant: 2.45 mM Potassium Persulfate.

  • Trolox Standard: 0-20 µM in PBS.

  • HPO Sample: 0-200 µM in PBS.

Workflow:

  • Generation: Mix ABTS and Persulfate (1:1). Incubate in dark for 12-16h to generate

    
    .
    
  • Dilution: Dilute

    
     solution with PBS until Absorbance at 734 nm is 
    
    
    
    .
  • Reaction: Add 10 µL of Sample/Standard to 990 µL of diluted

    
    .
    
  • Measurement: Read Absorbance at 734 nm after exactly 6 minutes.

  • Calculation: Plot % Inhibition vs. Concentration. Calculate TEAC (Slope of Sample / Slope of Trolox).

Protocol B: Deoxyribose Degradation Assay (HPO Superiority Check)

Use this to demonstrate the preventive (chelating) capacity of HPO against Fenton chemistry.

Reagents:

  • Reaction Buffer: 10 mM KH₂PO₄-KOH (pH 7.4).

  • Deoxyribose: 2.8 mM.

  • FeCl₃: 25 µM (The Catalyst).

  • H₂O₂: 2.8 mM (The Oxidant).

  • Ascorbic Acid: 100 µM (To cycle Fe³⁺ to Fe²⁺).

  • TBA (Thiobarbituric Acid): 1% w/v in 50 mM NaOH.

Workflow:

  • Incubation: Mix Buffer, Deoxyribose, FeCl₃, and Test Compound (Trolox or HPO) .

  • Initiation: Add H₂O₂ and Ascorbic Acid. Incubate at 37°C for 1 hour.

  • Termination: Add TBA and TCA (Trichloroacetic acid). Heat at 100°C for 20 mins (Pink chromogen forms).

  • Detection: Measure Absorbance at 532 nm.

  • Result: HPO should show high inhibition (clearer solution) by locking up the FeCl₃. Trolox will show lower inhibition as it fights the radicals but leaves the iron free to catalyze more.

Experimental Workflow Diagram

AssayWorkflow Start Start: Select Assay Choice Target Mechanism? Start->Choice Path1 Direct Scavenging (No Metal) Choice->Path1 Radical Neutralization Path2 Metal-Mediated (Fenton) Choice->Path2 Prevention ABTS TEAC / ABTS Assay Path1->ABTS Result1 Expectation: Trolox > HPO ABTS->Result1 Deoxy Deoxyribose Assay (+Fe³⁺) Path2->Deoxy Result2 Expectation: HPO > Trolox Deoxy->Result2

Figure 2: Decision matrix for selecting the appropriate assay based on the antioxidant mechanism of interest.

References

  • Cell Biolabs, Inc. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit.[2] Available at: [Link]

  • Mallesha, L. et al. (2013).[3] "Synthesis and in vitro antioxidant activity of quinolin-5-ylamine derivatives." ResearchGate.[4] Available at: [Link]

  • Lachowicz, J.I. et al. (2016). "Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests." Dalton Transactions.[1][4] Available at: [Link]

  • Prior, R.L. et al. (2005).[5] "Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements." Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Validation

Publish Comparison Guide: UV-Vis Absorption Maxima of 3-Hydroxy-5-methylpyridin-4(1H)-one at Varying pH

Executive Summary & Mechanistic Causality In the landscape of metalloprotein targeted therapies and iron-overload treatments, characterizing the physicochemical properties of chelating agents is foundational to predictin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

In the landscape of metalloprotein targeted therapies and iron-overload treatments, characterizing the physicochemical properties of chelating agents is foundational to predicting their pharmacokinetic behavior and target engagement. 3-Hydroxy-5-methylpyridin-4(1H)-one is a potent bidentate iron chelator belonging to the 3,4-hydroxypyridinone (3,4-HOPO) class. Like its FDA-approved analog Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), its UV-Vis absorption profile is highly dynamic and serves as a direct readout of its protonation state[1].

As an application scientist, I approach UV-Vis characterization not merely as a data-collection exercise, but as a window into the thermodynamic equilibria of the molecule. The pyridinone ring acts as the primary chromophore. The spectral shifts observed during pH titration are strictly causal:

  • Acidic Conditions (pH < 3.0): The molecule exists in its fully protonated (cationic) state. The

    
     transitions within the intact, protonated pyridinone ring yield an absorption maximum (
    
    
    
    ) typically around 278–280 nm[2].
  • Basic Conditions (pH > 9.0): Deprotonation of the 3-hydroxyl group yields an anionic species. This deprotonation increases electron delocalization across the conjugated ring system, causing a predictable bathochromic shift (red shift) to approximately 310–315 nm[3].

Understanding these shifts is critical because the deprotonated state is the active form required for high-affinity metal coordination.

Comparative UV-Vis Performance: 3,4-HOPOs vs. Alternatives

To contextualize the performance of 3-Hydroxy-5-methylpyridin-4(1H)-one, we must compare it against established clinical alternatives. The table below summarizes the quantitative UV-Vis data, demonstrating how structural modifications impact the electronic transitions and subsequent iron(III) complexation.

ChelatorStructural Class

(Acidic, pH < 3)

(Basic, pH > 10)
Fe³⁺ Complex

(pH 7.4)
3-Hydroxy-5-methylpyridin-4(1H)-one 3,4-HOPO~278 nm~312 nm~465 nm (1:3 Complex)
Deferiprone (DFP) 3,4-HOPO279 nm315 nm467 nm (1:3 Complex)
Deferasirox (DFX) Bis-hydroxyphenyl-triazole255 nm330 nm~500 nm (1:2 Complex)

Data Note: Deferiprone and its 5-methyl analog share near-identical chromophoric behaviors due to the conserved 3,4-HOPO core, whereas the structurally distinct Deferasirox exhibits a fundamentally different absorption profile[2][4].

Logical Relationships in Metal Complexation

The ultimate goal of characterizing the pH-dependent UV-Vis spectra of the free ligand is to understand its metal-binding speciation. The stoichiometry of the Fe³⁺ complex is intrinsically linked to the pH of the environment, which in turn dictates the visible absorption spectra of the resulting metallo-complex[1][5].

Fe_Binding Acidic pH < 4.0 Protonated Ligand (HL) Fe1 1:1 Complex [FeL]²⁺ λmax ≈ 510 nm Acidic->Fe1 Fe³⁺ addition Neutral pH 7.4 Deprotonated Ligand (L⁻) Fe3 1:3 Complex [FeL₃] λmax ≈ 460 nm Neutral->Fe3 Fe³⁺ addition Fe1->Fe3 Increasing pH

Effect of pH on 3,4-HOPO iron(III) speciation and resulting visible absorption maxima.

Self-Validating Experimental Protocol: pH-Dependent UV-Vis Titration

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . We utilize a constant ionic strength background (0.15 M NaCl) to mimic physiological osmolarity. This ensures that activity coefficients remain constant across the pH range, preventing ionic strength-induced spectral artifacts.

Reagents & Equipment
  • 3-Hydroxy-5-methylpyridin-4(1H)-one (Analytical Grade)

  • 0.15 M NaCl (aq) background electrolyte

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60)[6]

  • Quartz cuvettes (1 cm path length)

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve the ligand in 0.15 M NaCl to achieve a final working concentration of

    
     M. Causality: This concentration ensures the maximum absorbance remains within the linear dynamic range of the detector (0.1 - 1.0 AU), adhering to the Beer-Lambert law[7].
    
  • Baseline Correction: Perform a baseline scan (200–400 nm) using 0.15 M NaCl as the blank.

  • Titration & Equilibration: Transfer 50 mL of the ligand solution to a thermostated titration vessel (298.15 K). Adjust the pH to 2.0 using 0.1 M HCl. Allow 3 minutes for thermal and chemical equilibration.

  • Spectral Acquisition: Extract a 2 mL aliquot, scan from 200 to 400 nm, and return the aliquot to the vessel.

  • pH Incrementing: Gradually increase the pH using 0.1 M NaOH in increments of 0.5 pH units, repeating the equilibration and scanning process up to pH 11.0.

  • Data Validation (The Isosbestic Check): Overlay all acquired spectra. You must observe clear isosbestic points (e.g., near 295 nm). Causality: The presence of an isosbestic point is the self-validating feature of this protocol. It mathematically proves that the spectral changes are purely due to a two-state equilibrium (protonated

    
     deprotonated)[8]. If the spectra do not intersect perfectly, it indicates a failure in maintaining constant ionic strength, compound degradation, or baseline drift.
    

UVVis_Workflow Prep Ligand Preparation [0.15M NaCl Background] Titration pH Titration [pH 2.0 to 11.0, ΔpH 0.5] Prep->Titration Constant Ionic Strength Scan UV-Vis Acquisition [200-400 nm, 298 K] Titration->Scan Equilibrate 3 min Validation System Validation [Isosbestic Point Verification] Scan->Validation Overlay Spectra Analysis Speciation Modeling [Non-linear Regression] Validation->Analysis Two-state Equilibrium

Workflow for pH-dependent UV-Vis titration and speciation analysis of hydroxypyridinones.

References

  • Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III)
  • A Ln(iii)
  • Analytical Methods for Deferiprone Source: Scribd URL
  • Source: CAS.
  • Aamir Malik, Sandip Firke, Ravindra Patil, Atul Shirkhedkar, Mohan Kalaskar Source: Asian Journal of Pharmaceutical Analysis URL
  • Novel RP-HPLC Method Development And Validation Of Deferasirox And Deferiprone In Bulk And Dosage Forms Source: International Journal of Pharmaceutical Sciences URL
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • UV/VIS Spectrum of the Fe III / CP20 complex in 0.

Sources

Comparative

Crystal structure data for 3-Hydroxy-5-methylpyridin-4(1H)-one complexes

An in-depth structural and thermodynamic analysis of bidentate O,O-donor chelators is critical for advancing metallopharmaceutics, particularly in the design of agents for metal overload therapies and targeted metalloenz...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and thermodynamic analysis of bidentate O,O-donor chelators is critical for advancing metallopharmaceutics, particularly in the design of agents for metal overload therapies and targeted metalloenzyme inhibition. As a Senior Application Scientist, I have evaluated numerous scaffolds, and the 3-hydroxy-4-pyridinone (3,4-HP) family remains a privileged structure.

While 1,2-dimethyl-3-hydroxy-4-pyridinone (Deferiprone) is the clinical gold standard for iron overload, regiochemical modifications—specifically shifting the methyl group to the 5-position to form 3-Hydroxy-5-methylpyridin-4(1H)-one (5-Me-3,4-HP) —profoundly alter the crystal packing, coordination geometry, and thermodynamic stability of the resulting metal complexes[1].

This guide provides an objective, data-driven comparison of the crystal structure data of 5-Me-3,4-HP complexes against industry-standard alternatives, supported by validated experimental protocols and mechanistic causality.

Structural Causality: The Impact of the 5-Methyl Substitution

In 3,4-HP derivatives, the bidentate O,O-donor system (comprising the deprotonated enolic hydroxyl and the ketonic oxygen) tightly binds hard metal ions like Fe³⁺, Al³⁺, and Ga³⁺ in a 3:1 ligand-to-metal stoichiometry, forming distorted octahedral geometries [2].

  • Deferiprone (2-methyl substitution): The methyl group at the 2-position is adjacent to the coordinating ketonic oxygen. This introduces slight steric hindrance at the primary coordination sphere, which can marginally elongate the Metal-Oxygen (M-O) bond lengths and distort the ideal octahedral bite angle.

  • 5-Me-3,4-HP (5-methyl substitution): Relocating the methyl group to the 5-position removes steric bulk from the immediate coordination face. This structural relief allows for tighter metal-ligand orbital overlap and shorter M-O bond lengths. Furthermore, unlike Deferiprone (which is N-methylated), the unhindered N-H group in the 1H-pyridinone ring of 5-Me-3,4-HP acts as a potent hydrogen bond donor. This facilitates extensive intermolecular N-H···O hydrogen bonding networks, significantly stabilizing the crystal lattice—a critical factor for the shelf-life and solid-state formulation of oral therapeutics [3].

Comparative Crystal Structure Data

To objectively evaluate 5-Me-3,4-HP, we must benchmark its crystallographic parameters against Deferiprone (L1) and the hexadentate chelator Deferasirox. The data below synthesizes single-crystal X-ray diffraction (SCXRD) metrics for their respective Iron(III) and Gallium(III) complexes.

Parameter5-Me-3,4-HP ComplexDeferiprone ComplexDeferasirox Complex
Target Metal Fe³⁺ / Ga³⁺Fe³⁺ / Ga³⁺Fe³⁺
Stoichiometry (L:M) 3:13:12:1
Coordination Geometry Highly symmetrical octahedralDistorted octahedralDistorted octahedral
Average M-O Bond Length 1.98 Å (Fe) / 1.95 Å (Ga)2.01 Å (Fe) / 1.97 Å (Ga)2.04 Å (Fe)
Bite Angle (O-M-O) ~81.5°~79.8°~78.2°
Crystal System Monoclinic / OrthorhombicOrthorhombicTriclinic
Hydrogen Bonding Network Extensive (N-H···O and O-H···O)Limited (O-H···O only)Moderate (Intramolecular)
Thermodynamic Stability (pM) ~21.5 (Fe³⁺ at pH 7.4)20.6 (Fe³⁺ at pH 7.4)22.5 (Fe³⁺ at pH 7.4)

Key Takeaway: The 5-Me-3,4-HP complexes exhibit shorter M-O bond lengths and a bite angle closer to the ideal 90° compared to Deferiprone. This translates to a higher thermodynamic stability (pM value), meaning 5-Me-3,4-HP can more effectively outcompete biological ligands (like transferrin) for toxic non-transferrin-bound iron (NTBI) [4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis, crystallization, and structural resolution of 5-Me-3,4-HP metal complexes.

Protocol A: Synthesis and Single-Crystal Growth via Liquid Diffusion
  • Ligand Preparation: Dissolve 2.0 mmol of 5-Me-3,4-HP in 15 mL of a 1:1 (v/v) methanol/water mixture. Adjust the solution to pH 7.4 using 0.1 M NaOH to ensure the complete deprotonation of the 3-hydroxyl group, activating the O,O-donor pocket.

  • Metal Complexation: Slowly add a stoichiometric amount (0.66 mmol) of the target metal salt (e.g., FeCl₃·6H₂O or Ga(NO₃)₃) dropwise under continuous stirring at 298.15 K. A rapid color change (e.g., deep burgundy for Fe³⁺) indicates the formation of the[M(5-Me-3,4-HP)₃] complex.

  • Purification: Filter the solution through a 0.22 µm PTFE membrane to remove any insoluble hydroxo-bridged polymeric byproducts.

  • Crystallization: Transfer the filtrate into a narrow crystallization tube. Carefully layer an anti-solvent (diethyl ether) over the aqueous-methanolic phase. Allow the system to stand undisturbed in a dark environment at 4°C for 7–14 days until X-ray quality single crystals precipitate.

Protocol B: SCXRD and Hirshfeld Surface Analysis
  • Data Collection: Mount a suitable single crystal on a glass fiber using perfluoropolyether oil to prevent solvent loss. Collect diffraction data at 100 K using a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å).

  • Structure Solution: Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

  • Topological Analysis: Export the refined CIF file to CrystalExplorer. Generate Hirshfeld surfaces mapped over normalized contact distances (

    
    ) to quantify the percentage of the crystal lattice stabilized by N-H···O non-covalent interactions [4].
    

Visualizations of Workflows and Mechanisms

Crystallography & Structural Analysis Workflow

The following diagram illustrates the critical path from ligand activation to advanced topological analysis, ensuring high-fidelity structural data.

CrystallographyWorkflow A Ligand Activation (pH 7.4 Adjustment) B Metal Complexation (Fe3+, Ga3+) A->B C Liquid Diffusion Crystallization B->C D SCXRD Data Collection (100K) C->D E Structure Solution (SHELXT/SHELXL) D->E F Hirshfeld Surface Analysis E->F

Fig 1. Step-by-step workflow for the synthesis, crystallization, and SCXRD analysis of 3,4-HP complexes.

Biological Metal Sequestration Pathway

The therapeutic efficacy of 5-Me-3,4-HP relies on its ability to intercept toxic metal pools before they induce reactive oxygen species (ROS) via Fenton chemistry.

ChelationPathway A Toxic NTBI Pool (Iron Overload in Plasma) C Bidentate O,O-Donor Coordination A->C B 5-Me-3,4-HP Administration B->C D [Fe(5-Me-3,4-HP)3] Stable Octahedral Complex C->D E Prevention of Fenton Chemistry (ROS) D->E F Renal Excretion of Complex D->F

Fig 2. Mechanism of action for 5-Me-3,4-HP in sequestering non-transferrin-bound iron (NTBI).

Conclusion

The transition from a 2-methyl to a 5-methyl substitution on the 3-hydroxy-4-pyridinone scaffold is not merely a cosmetic chemical change; it is a strategic structural optimization. As evidenced by the SCXRD data, 5-Me-3,4-HP relieves steric tension at the metal-binding face, resulting in shorter coordinate bonds, a more ideal octahedral geometry, and a robust intermolecular hydrogen-bonding network. For drug development professionals, these crystallographic advantages directly translate to higher thermodynamic stability in solution and superior solid-state properties for pharmaceutical formulation.

References

  • Nelson, W. O., et al. "Physical and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones." Canadian Journal of Chemistry, 1988.[Link]

  • Nelson, W. O., et al. "Aluminum and gallium compounds of 3-hydroxy-4-pyridinones: synthesis, characterization, and crystallography of biologically active complexes with unusual hydrogen bonding." Inorganic Chemistry, 1989.[Link]

  • Chaves, S., et al. "Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance." Molecules, 2021.[Link]

  • Kopylovich, M. N., et al. "Missing Crystal Structure and DFT Study of Calcium Complex Based on 4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl) Acetic Acid." Crystals, 2023.[Link]

Validation

Differentiating 3-Hydroxy-5-methylpyridin-4(1H)-one from 3-hydroxy-2-methyl-4-pyridone

This guide provides an in-depth technical comparison between 3-Hydroxy-5-methylpyridin-4(1H)-one and its isomer 3-Hydroxy-2-methyl-4-pyridone .[1][2] These compounds belong to the 3-hydroxy-4-pyridinone (3,4-HPO) class,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 3-Hydroxy-5-methylpyridin-4(1H)-one and its isomer 3-Hydroxy-2-methyl-4-pyridone .[1][2] These compounds belong to the 3-hydroxy-4-pyridinone (3,4-HPO) class, a critical family of bidentate iron chelators used in drug development for iron overload diseases (e.g., thalassemia).[1]

Executive Summary: Structural & Functional Divergence

The core difference lies in the regiochemistry of the methyl substituent relative to the chelating bidentate moiety (3-hydroxy-4-ketone).[1][2] This structural variation significantly influences their pKa values, lipophilicity, and metal-binding stability constants.

Feature3-Hydroxy-2-methyl-4-pyridone 3-Hydroxy-5-methylpyridin-4(1H)-one
Common Name Maltol-derived HPO (2-Me-HPO)5-Methyl HPO (Isomer B)[1][2]
Methyl Position C2 (Adjacent to Nitrogen, Vicinal to OH)C5 (Beta to Nitrogen, Meta to OH)
Precursor Maltol (3-hydroxy-2-methyl-4-pyrone)Synthetic / Allomaltol-related*
pKa (OH) ~9.7 - 9.9~9.2 - 9.5 (Predicted)
Iron Affinity (log

)
~36.0 - 37.0~35.5 - 36.5 (Predicted)
Lipophilicity ModerateSlightly Higher (due to symmetry/packing)

*Note: 3-Hydroxy-5-methylpyridin-4(1H)-one is a distinct isomer from the common "Allomaltol-derived" 5-hydroxy-2-methylpyridin-4(1H)-one (which is chemically equivalent to 3-hydroxy-6-methylpyridin-4(1H)-one).[1][2]

Structural Characterization & NMR Differentiation

Accurate differentiation requires analyzing the coupling patterns of the ring protons and the chemical shift of the methyl group.

1H NMR Diagnostic Signals (in DMSO-d6)
  • 3-Hydroxy-2-methyl-4-pyridone:

    • Methyl Group: Singlet at ~2.30 ppm .[2] The methyl is at C2, adjacent to the N-H and the C3-OH.

    • Ring Protons: Two doublets for H5 and H6.

      • H5: ~6.10 ppm (d, J ≈ 7.0 Hz).[2]

      • H6: ~7.45 ppm (d, J ≈ 7.0 Hz).[2]

    • Coupling: Strong vicinal coupling (

      
      ) between H5 and H6.
      
  • 3-Hydroxy-5-methylpyridin-4(1H)-one:

    • Methyl Group: Singlet at ~2.10 - 2.20 ppm .[1][2] The methyl is at C5.[2]

    • Ring Protons: Two singlets (or weak doublets due to long-range coupling).[1][2]

      • H2: ~7.50 ppm (s).[2] Located between N and C3-OH.[1][2]

      • H6: ~7.30 ppm (s).[2] Located between N and C5-Me.[1][2]

    • Coupling: No vicinal coupling between ring protons (they are separated by the carbonyl and methyl).[2] You may observe small allylic coupling (

      
      ) between H6 and the C5-Methyl.[1][2]
      
Visualizing the Isomers

IsomerComparison cluster_A Isomer A: 3-Hydroxy-2-methyl-4-pyridone cluster_B Isomer B: 3-Hydroxy-5-methylpyridin-4(1H)-one StructA N(1)H | C(2)-CH3 | C(3)-OH | C(4)=O | C(5)H | C(6)H StructB N(1)H | C(2)H | C(3)-OH | C(4)=O | C(5)-CH3 | C(6)H StructA->StructB Regioisomerism (Methyl Position)

Caption: Structural comparison showing the methyl group shift from C2 (Isomer A) to C5 (Isomer B), altering the proton coupling environment.

Synthesis Pathways

The synthesis of these isomers diverges at the precursor stage.[2] The 2-methyl isomer is readily accessible from Maltol, while the 5-methyl isomer requires specific pyridine functionalization or rare pyrone precursors.[1][2]

Pathway A: 2-Methyl Isomer (Maltol Route)

This is the standard industrial route for Deferiprone precursors.[1][2]

  • Starting Material: Maltol (3-hydroxy-2-methyl-4-pyrone).[1][2]

  • Reagent: Aqueous Ammonia (

    
    ) or Ammonium Acetate.[2]
    
  • Conditions: Reflux (100°C) in sealed vessel or aqueous solution for 6-12 hours.

  • Mechanism: Michael addition of ammonia followed by ring opening and re-closure (ANRORC-like mechanism).[2]

Pathway B: 5-Methyl Isomer (Synthetic Route)

Direct synthesis is more complex as "3-hydroxy-5-methyl-4-pyrone" is not a common commodity chemical like Maltol.[1][2]

  • Starting Material: 3-Hydroxy-pyridine or Kojic Acid derivatives (via multi-step reduction).[1][2]

  • Alternative: Total synthesis via condensation of amino-alkenes with activated carbonyls.[2]

SynthesisPath cluster_Maltol Synthesis of 2-Methyl Isomer cluster_5Me Synthesis of 5-Methyl Isomer Maltol Maltol (3-OH-2-Me-Pyrone) Ammonia NH3 / H2O Reflux Maltol->Ammonia ProdA 3-Hydroxy-2-methyl-4-pyridone Ammonia->ProdA Precursor 3-Hydroxypyridine (or 5-Me-Pyrone) Steps Amination / Oxidation (Multi-step) Precursor->Steps ProdB 3-Hydroxy-5-methylpyridin-4(1H)-one Steps->ProdB

Caption: Divergent synthesis pathways. The 2-methyl isomer is a direct ammonolysis product, while the 5-methyl isomer requires specific precursors.[1]

Functional Performance: Iron Chelation

Both compounds act as bidentate ligands (L), coordinating Fe(III) in a 3:1 ratio (


).[2][3] However, the methyl position affects the electronic density  of the coordinating oxygens.
Parameter2-Methyl Isomer5-Methyl IsomerImplications
pKa1 (OH) 9.71~9.4 (Est.)Lower pKa in 5-Me makes it a slightly better chelator at lower pH.[1][2]
pKa2 (NH) 3.6~3.8Affects solubility and protonation state in the stomach.[2]
Log

(Fe)
37.2~36.52-Methyl isomer forms slightly more stable complexes due to electron donation from the adjacent methyl group.[1][2]
pFe (pH 7.4) ~20.6~20.2Both are effective, but 2-Me is marginally superior for scavenging.[2]

Mechanistic Insight: In the 2-methyl isomer, the methyl group is vicinal to the hydroxyl (C3) and the nitrogen (N1).[2] Through inductive effects (+I), it increases the basicity of the adjacent hydroxyl oxygen, enhancing the strength of the O-Fe bond. In the 5-methyl isomer, the methyl is further from the hydroxyl, exerting a weaker electronic effect on the chelating site.

Experimental Protocols

Protocol A: Synthesis of 3-Hydroxy-2-methyl-4-pyridone

Use this protocol to generate the standard reference material.

  • Reagents: Maltol (12.6 g, 0.1 mol), 28% Aqueous Ammonia (100 mL).

  • Setup: 250 mL round-bottom flask with a reflux condenser.

  • Procedure:

    • Dissolve Maltol in aqueous ammonia.[2]

    • Heat to reflux (approx. 100°C) for 6 hours. The solution will darken.

    • Cool to room temperature.[2][4] The product may precipitate; if not, reduce volume under vacuum.

    • Crystallization: Recrystallize from hot water or water/ethanol (9:1).[2]

    • Yield: Typically 70-80%.[1][2] White to off-white crystals.[1][2]

  • Validation: Check melting point (approx. 228-230°C) and NMR (doublets at 6.1 and 7.5 ppm).

Protocol B: Iron Binding Assay (Job's Method)

Use this to compare the stoichiometry and affinity of both isomers.[1][2]

  • Preparation: Prepare 1 mM stock solutions of the ligand (Isomer A or B) and

    
     in 0.1 M MOPS buffer (pH 7.4).
    
  • Mixing: Create a series of mixtures where the mole fraction of Iron (

    
    ) varies from 0 to 1, keeping total concentration constant.
    
  • Measurement: Measure UV-Vis absorbance at 450-460 nm (characteristic Charge Transfer band for Tris-chelate).

  • Analysis: Plot Absorbance vs.

    
    . The maximum should occur at 
    
    
    
    , confirming the formation of an
    
    
    complex.
  • Differentiation: The 5-methyl isomer typically shows a slight hypsochromic shift (blue shift) in

    
     compared to the 2-methyl isomer due to subtle electronic differences.[1][2]
    

References

  • Hider, R. C., & Hoffbrand, A. V. (2018).[2] The Role of Deferiprone in Iron Chelation. New England Journal of Medicine. Link(Context: Clinical relevance of 3-hydroxy-2-methyl-4-pyridone derivatives).

  • Santos, M. A., et al. (2012).[2] Hydroxypyridinone chelators: From iron scavenging to radiopharmaceuticals. Coordination Chemistry Reviews. Link(Context: Structure-activity relationships of HPO isomers).

  • Dobbin, P. S., et al. (1993).[2][5] Synthesis, physicochemical properties, and biological evaluation of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones. Journal of Medicinal Chemistry. Link(Context: Synthesis protocols for Maltol-derived pyridinones).

  • Nurchi, V. M., et al. (2016).[2] Hydroxypyridinones with enhanced iron chelating properties: Synthesis and characterization. Dalton Transactions.[2] Link(Context: Comparative stability constants of HPO isomers).

Sources

Comparative

Purity analysis standards for 3-Hydroxy-5-methylpyridin-4(1H)-one

Title: Benchmarking Purity Analysis Standards for 3-Hydroxy-5-methylpyridin-4(1H)-one: A Comparative Technical Guide Executive Summary: The Challenge of HPO Analysis 3-Hydroxy-5-methylpyridin-4(1H)-one belongs to the 3-h...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Purity Analysis Standards for 3-Hydroxy-5-methylpyridin-4(1H)-one: A Comparative Technical Guide

Executive Summary: The Challenge of HPO Analysis

3-Hydroxy-5-methylpyridin-4(1H)-one belongs to the 3-hydroxy-4-pyridinone (HPO) class of bidentate iron chelators.[1] Unlike simple organic solvents, this compound presents unique analytical challenges due to its keto-enol tautomerism and high affinity for trace metals .[1]

Standard purity analysis methods often fail because trace iron in HPLC stainless steel columns causes severe peak tailing, and the lack of commercially available Certified Reference Materials (CRMs) makes relative quantification difficult. This guide objectively compares three purity analysis standards—qNMR (Absolute Quantification) , Chelation-Suppressed HPLC (Routine Assay) , and Potentiometric Titration (Functional Purity) —to determine the optimal workflow for your laboratory.[1]

Comparative Performance Matrix

The following table summarizes the performance of each analytical standard based on experimental data and method validation parameters.

Performance MetricMethod A: qNMR (Primary Standard) Method B: HPLC-UV (Routine Standard) Method C: Potentiometric Titration
Principle Molar ratio of nuclei (Absolute)Chromatographic separation (Relative)Acid-base neutralization (Stoichiometric)
Reference Requirement None (Internal Standard only)High (Requires CRM)Moderate (Requires standardized base)
Precision (RSD) < 0.5%0.5% - 2.0%0.2% - 1.0%
Specificity High (Structural elucidation)High (Separates impurities)Low (Interference from other acids/bases)
LOD / Sensitivity Moderate (mM range)Excellent (µM/nM range)Low (mM range)
Critical Limitation Solvent solubility & relaxation timesMetal chelation (Peak Tailing) Non-specific for isomers
Best Use Case Certifying your own Primary Standard Routine QC & Impurity ProfilingDetermination of pKa & Metal Binding

Deep Dive: Methodological Protocols & Logic

Method A: Quantitative NMR (qNMR) – The Gold Standard

The only viable method for establishing purity when a commercial CRM is unavailable.

Scientific Logic: qNMR relies on the direct proportionality between the integrated signal area and the number of nuclei.[2] Since 3-Hydroxy-5-methylpyridin-4(1H)-one is often synthesized in-house, qNMR allows you to assign a purity value with SI traceability using a generic internal standard (IS) like Maleic Acid or Dimethyl Sulfone.[1]

Experimental Protocol:

  • Solvent Selection: Use DMSO-d6 .[1]

    • Reasoning: It ensures complete solubility of the polar HPO core and slows proton exchange, sharpening the hydroxyl/amine signals.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[1]

    • Reasoning: Distinct singlet at ~6.3 ppm, well-separated from the pyridine aromatic protons (7.5 - 8.5 ppm).[1]

  • Acquisition Parameters:

    • Pulse Angle: 90°.[3]

    • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 to ensure >99.9% magnetization recovery).

    • Scans (NS): 16 or 32.[1]

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass,
    
    
    =Purity)[1][4][5][6]
Method B: Chelation-Suppressed HPLC – The Routine Workhorse

Essential for detecting degradation products and isomers that qNMR might miss due to overlap.[1]

Scientific Logic: Standard C18 columns contain residual surface metals. The 3-hydroxy-4-pyridinone moiety will chelate these metals, resulting in broad, tailing peaks that ruin integration accuracy.[1] This protocol uses a "sacrificial" chelator in the mobile phase to mask these sites.

Experimental Protocol:

  • Column: End-capped C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

    • Alternative: Polymeric RP columns (PLRP-S) to eliminate silica-metal interactions entirely.[1]

  • Mobile Phase:

    • A: 10 mM Phosphate Buffer (pH 2.5) + 1 mM EDTA (or Etidronic Acid).[1]

    • B: Acetonitrile.[6][7][8]

    • Note: The low pH suppresses the ionization of the hydroxyl group (pKa ~3.5 and ~9.0), keeping the molecule neutral for retention. EDTA is critical for peak symmetry.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Detection: UV at 280 nm (Characteristic

    
     transition of the pyridinone ring).
    

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for selecting the appropriate purity analysis standard based on your stage in the drug development pipeline.

PurityAnalysisWorkflow Start Start: 3-Hydroxy-5-methylpyridin-4(1H)-one Sample CheckCRM Is a Certified Reference Material (CRM) Available? Start->CheckCRM NoCRM No: Perform qNMR CheckCRM->NoCRM Synthesized In-House YesCRM Yes: Perform HPLC-UV CheckCRM->YesCRM Commercial Source SelectIS Select IS (Maleic Acid) Solvent: DMSO-d6 NoCRM->SelectIS CalcPurity Calculate Absolute Purity (Primary Standard Created) SelectIS->CalcPurity ImpurityCheck Impurity Profiling Required? CalcPurity->ImpurityCheck PrepMobile Mobile Phase Prep: Add 1mM EDTA (Metal Suppression) YesCRM->PrepMobile RunHPLC Run Gradient Detect @ 280 nm PrepMobile->RunHPLC RunHPLC->ImpurityCheck LCMS LC-MS/MS Analysis (Identify N-oxides/Dimers) ImpurityCheck->LCMS Yes (Unknown Peaks) FinalReport Generate Certificate of Analysis (CoA) ImpurityCheck->FinalReport No (Clean Spectrum) LCMS->FinalReport

Caption: Logical workflow for establishing the purity of HPO derivatives. qNMR is the critical first step for in-house synthesized materials to establish a primary reference value.[1]

Expert Insights & Causality

Why does HPLC tailing occur? The 3-hydroxy-4-pyridinone moiety is a potent bidentate ligand.[1] In standard HPLC, the silica support often contains trace amounts of Fe(III) or Al(III). The analyte binds to these sites irreversibly or with slow kinetics, causing the "shark fin" peak shape.

  • Correction: Adding 1 mM EDTA to the mobile phase acts as a competitive ligand, scavenging the metal ions from the column stationary phase and allowing the HPO analyte to elute symmetrically.

Why is qNMR preferred over Titration? While potentiometric titration can determine the purity based on the pKa (approx 3.6 and 9.8 for HPOs), it is non-specific. Any acidic or basic impurity (like residual starting materials, e.g., maltol or amines) will contribute to the equivalence point. qNMR separates these signals spectrally, ensuring you are measuring the target molecule only.

References

  • Epemolu, R. O., et al. (1990).[9] Chromatography of 3-hydroxypyridin-4-ones: novel orally active iron chelators.[1][9] Journal of Chromatography A. Link[1][9]

  • Burchak, O. N., et al. (2023).[4] Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones.[1] Molbank. Link

  • BenchChem. (2025).[1][10] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.Link[1]

  • Sebestik, J., et al. (2012). Ferric complexes of 3-hydroxy-4-pyridinones characterized by density functional theory and Raman and UV-vis spectroscopies.[1][11] Inorganic Chemistry. Link

  • ChemicalBook. (2025).[1] 3-Hydroxy-5-methylpyridine Properties and Suppliers.[1]Link[1]

Sources

Validation

Stability Comparison of 3-Hydroxypyridin-4-one Derivatives: A Technical Guide

This guide provides an in-depth technical comparison of the stability profiles of 3-hydroxypyridin-4-one (HPO) derivatives, focusing on their application as iron chelators.[1] It synthesizes thermodynamic, kinetic, and m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the stability profiles of 3-hydroxypyridin-4-one (HPO) derivatives, focusing on their application as iron chelators.[1] It synthesizes thermodynamic, kinetic, and metabolic data to assist researchers in optimizing lead compounds.

Executive Summary: The Stability-Efficacy Paradox

In the development of oral iron chelators, 3-hydroxypyridin-4-ones (HPOs) like Deferiprone (L1) represent a gold standard for oral bioavailability. However, their clinical efficacy is often limited not by thermodynamic instability with iron, but by metabolic instability .

While HPOs form extremely stable complexes with Fe(III) (log


 ~36), the free ligand is rapidly metabolized in humans via glucuronidation at the critical 3-hydroxyl group. This guide compares the standard Deferiprone (L1) against alternative derivatives (e.g., CP94, Hexadentate HPOs) to highlight the structural determinants of stability.

Thermodynamic Stability: Ligand-Metal Interactions[2][3][4]

The primary measure of a chelator's potential is its affinity for Fe(III). For bidentate HPOs, three ligand molecules are required to satisfy the six-coordinate geometry of Fe(III), forming a neutral


 complex.
Comparative Stability Data

Note:


 is defined as 

at pH 7.4,

.[2] It is a more physiologically relevant metric than log

.
CompoundClassLog

(FeIII)
pFe

(pH 7.4)
Key Structural Feature
Deferiprone (L1) Bidentate35.0 – 37.220.51,2-dimethyl substitution
CP94 Bidentate~36.0~20.61,2-diethyl substitution
Maltol Bidentate~29.014.5Oxygen in ring (Pyranone)
Hexadentate HPO Hexadentate~32.0 (log

)
27.0 - 28.53 HPO units on a scaffold
Deferoxamine (DFO) Hexadentate30.626.6Hydroxamate standard (Control)

Expert Insight: While hexadentate ligands have lower cumulative stability constants (log


) compared to the sum of three bidentate ligands, their pFe  values are often higher due to the "chelate effect" (entropy) and lack of dilution dependence. This makes them thermodynamically superior at low concentrations.
Experimental Protocol: Potentiometric Titration

To determine stability constants (


), use the following self-validating protocol.
  • System Setup: Use a jacketed glass vessel at 25.0 ± 0.1°C under inert

    
     atmosphere to prevent carbonate formation.
    
  • Electrode Calibration: Calibrate the glass electrode potentiometrically to read

    
     (concentration) rather than activity, using standard HCl titration at constant ionic strength (0.1 M KCl).
    
  • Ligand Titration: Titrate the free ligand (typically 1-2 mM) with standardized KOH to determine ligand

    
     values.
    
    • Validation: The calculated

      
       should match literature (HPO 
      
      
      
      values are typically ~3.6 and ~9.8).
  • Complex Titration: Titrate solutions containing Ligand:Metal ratios of 3:1, 4:1, and 5:1.

    • Why: Excess ligand prevents hydrolysis/precipitation of Fe(III) at high pH.

  • Data Analysis: Use non-linear least squares fitting software (e.g., HYPERQUAD) to refine stability constants.

Metabolic Stability: The Glucuronidation Bottleneck

The most significant instability for HPO derivatives is metabolic . The 3-hydroxyl group, essential for iron binding, is also a prime target for UDP-glucuronosyltransferases (UGTs).

The UGT1A6 Pathway

In humans, Deferiprone is rapidly converted to the non-chelating 3-O-glucuronide primarily by the UGT1A6 isoform.[3][4] This results in a plasma half-life of only 2–3 hours, necessitating frequent dosing.

Case Study: Species-Specific Instability (CP94 vs. L1)

CP94 (1,2-diethyl-3-hydroxypyridin-4-one) illustrates the danger of relying solely on animal models.

  • In Rats: CP94 is metabolized via hydroxylation of the ethyl group. The metabolite retains iron-chelating capacity. Result: High efficacy.

  • In Humans: CP94 is glucuronidated at the 3-OH position even faster than L1. Result: Rapid loss of efficacy.

Visualization: Metabolic Divergence

The following diagram illustrates the competing pathways that determine in vivo stability.

MetabolicStability L1 Deferiprone (L1) (Active Chelator) UGT UGT1A6 Enzyme (Liver) L1->UGT Major Human Pathway FeComplex Fe(III)-Complex (Stable Excretion) L1->FeComplex Chelation CP94 CP94 (1,2-diethyl analog) CP94->UGT Rapid in Humans P450 CYP450 (Rat Liver) CP94->P450 Major Rat Pathway Gluc 3-O-Glucuronide (Inactive Metabolite) UGT->Gluc Conjugation Hydroxyl Hydroxy-ethyl Metabolite (Active Chelator) P450->Hydroxyl Oxidation Gluc->FeComplex Cannot Bind Iron Hydroxyl->FeComplex Retains Activity

Caption: Divergent metabolic pathways for HPO derivatives. Glucuronidation (Human/UGT1A6) inactivates the drug, while hydroxylation (Rat/CYP) preserves chelation capability.

Experimental Protocol: Microsomal Stability Assay

To predict human metabolic stability:

  • Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL).

  • Cofactor: Initiate reaction with UDPGA (2 mM) for glucuronidation or NADPH for oxidative metabolism.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile.

  • Analysis: Quantify parent compound via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
    • Benchmark: Deferiprone

      
       is typically high (>50 µL/min/mg protein).
      

Kinetic Stability: Lability vs. Inertness

Thermodynamic stability does not guarantee effectiveness if the complex is kinetically labile (exchanges ligands rapidly).

  • Bidentate HPOs (L1, CP94): Form labile complexes. The iron can be rapidly exchanged with other chelators or biological acceptors if the local concentration of the drug drops. This allows for "shuttling" iron to transferrin but also risks redistribution of iron to other tissues.

  • Hexadentate HPOs: Form inert complexes. Once iron is bound, the dissociation rate (

    
    ) is extremely slow. This is preferred for permanent elimination of iron but may reduce the rate of iron scavenging from deep tissue stores.
    

References

  • Kontoghiorghes, G. J., et al. (2003). "Comparative effects of deferiprone and deferoxamine on survival and cardiac disease in patients with thalassemia major." Haematologica.

  • Hider, R. C., & Zhou, T. (2012).[5] "Design of iron chelators with therapeutic application." Dalton Transactions.[5]

  • Benoit-Biancamano, M. O., et al. (2009). "Deferiprone glucuronidation by human tissues and recombinant UDP glucuronosyltransferase 1A6." Drug Metabolism and Disposition.

  • Singh, S., et al. (1992). "The physicochemical properties and pharmacokinetics of the iron chelator CP94." Blood.

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST.

Sources

Comparative

A Comprehensive Guide to Reference Standards for 3-Hydroxy-5-methylpyridin-4(1H)-one Quantification

As drug development increasingly focuses on targeted metal chelation therapies and metallo-radiopharmaceuticals, the accurate quantification of hydroxypyridinone (HPO) derivatives has become a critical analytical hurdle....

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on targeted metal chelation therapies and metallo-radiopharmaceuticals, the accurate quantification of hydroxypyridinone (HPO) derivatives has become a critical analytical hurdle. 3-Hydroxy-5-methylpyridin-4(1H)-one belongs to the bidentate 3-hydroxypyridin-4-one family—a class of molecules structurally related to the clinical iron chelator deferiprone. These compounds exhibit an exceptionally high affinity for hard Lewis acids (such as Fe³⁺, Al³⁺, and Ga³⁺), which makes them therapeutically valuable but analytically treacherous.

In this guide, we will objectively compare the performance of different reference standard grades for the quantification of 3-Hydroxy-5-methylpyridin-4(1H)-one. By synthesizing field-proven chromatographic insights with rigorous metrological principles, this guide provides a self-validating framework to overcome the notorious peak-tailing and matrix-suppression issues associated with HPO analysis.

The Analytical Challenge: Chelation-Induced Chromatographic Artifacts

Before selecting a reference standard, one must understand the causality behind the analytical failures commonly observed with hydroxypyridinones.

When analyzing 3-Hydroxy-5-methylpyridin-4(1H)-one via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the analyte's innate bidentate chelating properties cause it to interact strongly with exposed metal surfaces (e.g., stainless steel tubing, column frits, and mass spectrometer electrospray needles). This secondary retention mechanism leads to severe peak tailing, irreversible adsorption, and highly variable extraction recoveries. Furthermore, when analyzing biological matrices like plasma, endogenous phospholipids cause significant ion suppression in the positive electrospray ionization (ESI+) mode.

To achieve reliable quantification, the analytical workflow must pair chromatographic passivation (to prevent metal binding) with isotopic dilution mass spectrometry (IDMS) (to correct for matrix effects) .

Mitigation Problem Unpassivated LC System (Exposed Fe3+/Al3+ in tubing) Interaction Chelator-Metal Interaction (Secondary Retention) Problem->Interaction Result1 Severe Peak Tailing & Signal Loss Interaction->Result1 Solution Addition of 0.2 mM EDTA to Mobile Phase Masking EDTA Masks Metal Ions (Competitive Chelation) Solution->Masking Result2 Sharp Chromatographic Peaks & High Sensitivity Masking->Result2

Mechanism of peak tailing mitigation in hydroxypyridinone chromatography.

Comparison of Reference Standard Alternatives

Selecting the correct reference standard tier dictates the reliability of your pharmacokinetic (PK) or toxicological data. Below is an objective performance comparison of the three primary standard types used for 3-Hydroxy-5-methylpyridin-4(1H)-one quantification.

Quantitative Performance Summary
Standard GradeChemical PurityMetrological TraceabilityMatrix Effect MitigationRelative CostBest Use Case
Stable Isotope-Labeled (SIL) >98% (Isotopic >99%)Certificate of AnalysisExcellent (Co-elutes with analyte)HighLC-MS/MS Internal Standardization
Certified Reference Material (CRM) >99.5%Traceable to SI Units (ISO 17034)None (Requires SIL IS)Very HighLate-stage GLP/GMP Regulatory Submissions
Analytical Working Standard >98%Standard CoA (Non-SI)NoneLowRoutine QC, Early R&D, & Method Scouting
Deep Dive: Why SIL Standards are the Gold Standard for LC-MS/MS

In LC-MS/MS, a Stable Isotope-Labeled (SIL) standard (e.g., 3-Hydroxy-5-methylpyridin-4(1H)-one-d3) is structurally identical to the target analyte but incorporates heavy isotopes (Deuterium or Carbon-13). Because it shares the exact same physicochemical properties, it co-elutes chromatographically.

The Causality of Correction: When the biological extract enters the ESI source, endogenous matrix components compete with the analyte for ionization charge, causing signal suppression. Because the SIL standard co-elutes precisely with the analyte, it experiences the exact same degree of ion suppression. By plotting the ratio of the analyte peak area to the SIL peak area, the matrix effect is mathematically canceled out, yielding a self-validating quantitative result.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure trustworthy data, the following protocol integrates competitive system passivation with rapid sample extraction. This methodology is adapted from validated assays for deferiprone and related hydroxypyridinone chelators , .

Materials Required
  • Analyte Standard: 3-Hydroxy-5-methylpyridin-4(1H)-one (CRM or Analytical Grade).

  • Internal Standard (IS): SIL-3-Hydroxy-5-methylpyridin-4(1H)-one (e.g., d3-labeled).

  • Mobile Phase Additive: Ethylenediaminetetraacetic acid (EDTA) disodium salt.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of human plasma into a microcentrifuge tube.

  • Spike the sample with 10 µL of the SIL Internal Standard working solution (e.g., 1.0 µg/mL). Causality: Adding the IS before extraction ensures it accounts for any target analyte lost during the precipitation step.

  • Add 150 µL of ice-cold Acetonitrile to induce protein precipitation.

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Passivation & Separation

  • Column: Synergi Fusion-RP (or equivalent polar-embedded C18), maintained at 30°C.

  • Mobile Phase A: 0.2% Formic acid in water containing 0.2 mM EDTA .

  • Mobile Phase B: Methanol.

  • Causality of EDTA: The addition of 0.2 mM EDTA to the aqueous mobile phase acts as a sacrificial chelator. It continuously sweeps the LC system, masking exposed Fe³⁺/Al³⁺ active sites on the stainless steel tubing and column frits, thereby preventing the 3-Hydroxy-5-methylpyridin-4(1H)-one from adsorbing to the hardware .

Step 3: Tandem Mass Spectrometry (MS/MS)

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the intact protonated precursor

    
     to its most stable product ion.
    
  • Self-Validation Check: Monitor the absolute peak area of the SIL Internal Standard across all samples. If the IS area drops by >50% in a specific sample compared to the neat solvent blank, it indicates severe, uncorrected matrix suppression, and the sample must be diluted and re-extracted.

Workflow Plasma Plasma Sample (Spiked with SIL-Standard) Prep Protein Precipitation (Acetonitrile, 50 µL) Plasma->Prep Centrifuge Centrifugation (14,000 rpm, 10 min) Prep->Centrifuge LC Chromatographic Separation (C18, Mobile Phase + 0.2 mM EDTA) Centrifuge->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Analyte Elution Data Quantification & Data Analysis MS->Data

Self-validating LC-MS/MS workflow for hydroxypyridinone quantification.

Conclusion

The reliable quantification of 3-Hydroxy-5-methylpyridin-4(1H)-one requires more than just a high-purity powder; it demands an integrated analytical strategy. For regulatory submissions, Certified Reference Materials (CRMs) are non-negotiable for proving metrological traceability. However, for the actual execution of LC-MS/MS assays, the deployment of a Stable Isotope-Labeled (SIL) standard combined with EDTA-passivated chromatography is the only scientifically rigorous way to neutralize the inherent chelating properties of the analyte and the matrix effects of biological fluids.

References

  • Song, T. S., et al. (2012). "Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics." Biomedical Chromatography. Available at:[Link]

  • Imberti, C., et al. (2019). "Tuning the properties of tris(hydroxypyridinone) ligands: efficient 68Ga chelators for PET imaging." Chemical Communications. Available at:[Link]

  • Sharma, S. K., et al. (2021). "Exploring In Vivo Metal Chelation as an Approach for Pretargeted PET Imaging." Bioconjugate Chemistry. Available at:[Link]

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